(1R)-2-oxocyclopentane-1-carbonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
(1R)-2-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2/t5-/m1/s1 |
InChI Key |
IPMQSLPLJDKUPI-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)C1)C#N |
Canonical SMILES |
C1CC(C(=O)C1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
(1R)-2-oxocyclopentane-1-carbonitrile CAS number 1823182-48-4
The following technical guide details the synthesis, characterization, and application of (1R)-2-oxocyclopentane-1-carbonitrile (CAS 1823182-48-4). This document is structured for researchers and process chemists requiring high-purity chiral building blocks for pharmaceutical development.
High-Fidelity Synthesis & Application of a Critical Chiral Scaffold
Executive Summary
(1R)-2-oxocyclopentane-1-carbonitrile (CAS: 1823182-48-4 ) is a high-value chiral synthon utilized in the asymmetric synthesis of bioactive pharmaceutical ingredients (APIs), particularly those targeting the JAK/STAT signaling pathway and prostaglandin analogs. Its structural utility lies in the orthogonal reactivity of the nitrile and ketone functionalities on a rigid cyclopentane ring, allowing for the stereoselective construction of complex carbocyclic cores.
This guide addresses the primary challenge associated with this compound: configurational instability . As an
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (1R)-2-oxocyclopentane-1-carbonitrile |
| CAS Number | 1823182-48-4 |
| Molecular Formula | |
| Molecular Weight | 109.13 g/mol |
| Chirality | (1R) |
| Appearance | Colorless to pale yellow oil (solidifies at low temp) |
| Solubility | Soluble in DCM, EtOAc, THF; decomposes in aqueous base |
| Stability | High Risk: Prone to racemization.[1] Store at -20°C under Argon. |
Core Synthesis Technology: The CIDT Protocol
While direct asymmetric cyanation is possible, it often suffers from poor enantiocontrol due to rapid racemization. The industry-preferred method for generating high-purity (1R)-2-oxocyclopentane-1-carbonitrile is Crystallization-Induced Diastereomer Transformation (CIDT) using a chiral auxiliary.
Mechanism of Action[2]
-
Derivatization: Racemic 2-oxocyclopentane-1-carbonitrile reacts with a chiral diol (e.g., (1R,2R)-1,2-diphenylethane-1,2-diol) to form diastereomeric ketals.
-
Equilibration: In the presence of a base, the C1 position epimerizes, allowing the two diastereomers to interconvert.
-
Selective Crystallization: The desired diastereomer is less soluble and precipitates, driving the equilibrium toward the desired (1R)-configuration (Le Chatelier’s principle).
-
Hydrolysis: Careful removal of the chiral auxiliary yields the enantiopure ketone.
Process Flow Diagram (Graphviz)
Figure 1: Workflow for the Crystallization-Induced Diastereomer Transformation (CIDT) to access the (1R) enantiomer.
Detailed Experimental Protocol
Objective: Synthesis of (1R)-2-oxocyclopentane-1-carbonitrile via chiral ketalization.
Phase 1: Formation of the Chiral Ketal
-
Reagents: Charge a reactor with racemic 2-oxocyclopentane-1-carbonitrile (1.0 eq), (1R,2R)-1,2-diphenylethane-1,2-diol (1.1 eq), and Benzene or Toluene (10 volumes).
-
Catalysis: Add p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC until starting ketone is consumed (~4-6 hours).
-
Workup: Cool to RT. Wash with sat.[1]
and brine.[1] Dry organic layer over and concentrate.
Phase 2: CIDT (The Critical Step)
-
Solvent Selection: Dissolve the crude ketal mixture in 2-propanol (IPA).
-
Base Addition: Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) to facilitate epimerization.
-
Crystallization: Heat to 60°C to ensure full dissolution, then cool slowly to 0°C over 8 hours. The (R)-configured ketal will selectively crystallize.
-
Filtration: Filter the white solid. Do not wash with polar solvents to avoid redissolving the soluble diastereomer.
-
Yield: Typical yield >85%; dr >95:5.
Phase 3: Hydrolysis to Target
-
Suspension: Suspend the chiral ketal in Acetone/Water (4:1).
-
Acidification: Add Pyridinium p-toluenesulfonate (PPTS) or dilute HCl (carefully, pH ~3-4).
-
Reaction: Stir at room temperature. Crucial: Do not heat, as heat promotes racemization of the free ketone.
-
Extraction: Once hydrolysis is complete (check TLC), extract immediately with
. -
Purification: Rapid filtration through a short pad of silica gel (neutralized) if necessary. Concentrate in vacuo at low temperature (<30°C).
Applications in Drug Discovery
The (1R)-2-oxocyclopentane-1-carbonitrile scaffold is a precursor for constrained amino acids and JAK inhibitors.
Case Study: Synthesis of Janus Kinase (JAK) Inhibitor Intermediates
Many JAK inhibitors (e.g., Ruxolitinib analogs) utilize a chiral cyclopentane ring to orient the pyrrolo[2,3-d]pyrimidine pharmacophore.
-
Step 1: The (1R)-nitrile directs the stereoselective addition of nucleophiles (e.g., Grignard reagents or enolates) to the ketone.
-
Step 2: The nitrile group is subsequently reduced to an amine or hydrolyzed to an amide, forming the "hinge-binding" motif of the inhibitor.
Reaction Scheme (Conceptual): (1R)-Ketone-Nitrile + Ar-Metal -> (Tertiary Alcohol Intermediate) -> Dehydration -> Chiral Cyclopentene
Analytical Validation & Quality Control
To ensure the integrity of the (1R) enantiomer, the following analytical methods are required.
| Test | Method | Acceptance Criteria |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or OD-H) | > 98.0% ee |
| Chemical Purity | GC-MS or HPLC (C18) | > 97.0% |
| Residual Solvent | HS-GC | < 5000 ppm (Class 3) |
| Water Content | Karl Fischer (Coulometric) | < 0.5% (Water promotes enolization) |
HPLC Condition Example:
-
Column: Chiralpak AD-H (
mm, 5 m) -
Mobile Phase: n-Hexane : Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm
Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide. Handle in a well-ventilated fume hood.
-
Skin Sensitizer: Nitriles are potent permeators. Use Nitrile or Butyl rubber gloves (Double gloving recommended).
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid contact with bases (amines, hydroxide) during storage to prevent racemization.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98930, 2-Oxocyclopentane-1-carbonitrile. Retrieved from [Link]
-
Yatagai, M., et al. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation. Royal Society of Chemistry Advances. Retrieved from [Link]
-
Organic Syntheses. (1947). Cyclopentanone Synthesis Protocols. Coll. Vol. 1, p.192. Retrieved from [Link]
Sources
Chiral 2-Cyanocyclopentanone: Structural Dynamics, Asymmetric Construction, and Pharmacophore Integration
Executive Summary
This technical guide addresses the chemical behavior and synthetic utility of chiral 2-cyanocyclopentanone derivatives. While the parent molecule (2-cyanocyclopentanone) possesses a stereocenter at the C2 position, it is thermodynamically unstable in a chiral sense due to rapid racemization via keto-enol tautomerism. Consequently, the value of this scaffold in drug development—particularly for prostaglandins and terpene synthesis—lies in the asymmetric construction of quaternary stereocenters that "lock" the chirality. This guide details the thermodynamics of racemization, protocols for catalytic asymmetric alkylation, and the integration of this motif into complex pharmacophores.
Part 1: Structural Dynamics & Thermodynamics
The Labile Stereocenter
The core challenge in utilizing 2-cyanocyclopentanone as a chiral building block is the high acidity of the
In solution, the molecule exists in a dynamic equilibrium between the chiral keto form and the achiral enol form. Any attempt to resolve the parent molecule into pure enantiomers typically fails in protic or basic media because the energy barrier to enolization is sufficiently low to allow rapid racemization.
Mechanism of Racemization
The loss of optical activity occurs through a planar enolate or enol intermediate.[1] Since the intermediate is achiral (
Figure 1: Mechanism of racemization via the achiral enolate intermediate.[1] The planar geometry destroys the stereochemical information.
Part 2: Asymmetric Construction (The Solution)
To utilize this scaffold in asymmetric synthesis, the C2 position must be converted into a quaternary stereocenter . This removes the acidic proton, preventing enolization and permanently "locking" the absolute configuration.
Catalytic Asymmetric Allylic Alkylation (Pd-AAA)
The most robust method for this transformation is the Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA). This reaction utilizes a chiral ligand (typically a Trost-type diphosphine or a PHOX ligand) to distinguish between the enantiotopic faces of the nucleophile or the pro-chiral electrophile.
Reaction Logic:
-
Ionization: Pd(0) coordinates with an allylic electrophile (e.g., allyl acetate) to form a
-allyl Pd(II) complex. -
Nucleophilic Attack: The 2-cyanocyclopentanone enolate attacks the
-allyl complex. -
Stereocontrol: The chiral ligand creates a "chiral pocket," forcing the enolate to attack in a specific trajectory, setting the quaternary center with high enantiomeric excess (ee).
Figure 2: Catalytic cycle for the Pd-catalyzed asymmetric allylic alkylation (Pd-AAA) generating a quaternary stereocenter.[2]
Part 3: Experimental Protocols
Protocol: Asymmetric Allylation of 2-Cyanocyclopentanone
Objective: Synthesis of (R)-2-allyl-2-cyanocyclopentanone. Scope: This protocol uses a standard Trost ligand system, known for high enantioselectivity with cyclic ketones.
Materials:
-
Substrate: 2-Cyanocyclopentanone (1.0 equiv)
-
Electrophile: Allyl acetate (1.1 equiv)
-
Catalyst Precursor:
(2.5 mol%) -
Chiral Ligand:
-Trost Ligand (DACH-Naphthyl) (5.0 mol%) -
Base: Cesium Carbonate (
) or BSA (N,O-Bis(trimethylsilyl)acetamide) with catalytic acetate. -
Solvent: Dichloromethane (DCM) or Toluene (degassed).
Step-by-Step Methodology:
-
Catalyst Activation:
-
In a flame-dried Schlenk tube under Argon, dissolve
and the Chiral Ligand in anhydrous DCM. -
Stir at room temperature for 15–20 minutes. The solution should turn from dark purple to a clear orange/yellow, indicating the formation of the active Pd-ligand complex.
-
-
Substrate Addition:
-
Add 2-cyanocyclopentanone to the catalyst mixture.
-
Critical Step: Add the allyl acetate followed immediately by the base (if using BSA, add a trace amount of KOAc as an initiator).
-
-
Reaction Monitoring:
-
Stir at ambient temperature (20–25°C).
-
Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS. The starting material (acidic proton) will disappear, and a less polar product (quaternary) will appear.
-
Self-Validation: The reaction is complete when the starting material peak vanishes. If conversion stalls, add 1 mol% more catalyst.
-
-
Work-up & Purification:
-
Quench with saturated
solution. -
Extract with DCM (
). Dry organics over . -
Concentrate and purify via flash column chromatography (Silica gel).
-
Note: The product is volatile; avoid prolonged high-vacuum exposure.
-
-
Stereochemical Analysis:
-
Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).
-
Racemic standard preparation: Run the reaction using
instead of the chiral ligand to identify the enantiomer peaks.
-
Optimization Data (Solvent & Ligand Effects)
The following table summarizes typical trends observed in Pd-AAA reactions for this substrate class.
| Parameter | Condition | Yield (%) | ee (%) | Notes |
| Solvent | Dichloromethane | 92 | 88 | Fast reaction, good general choice. |
| Solvent | Toluene | 85 | 94 | Slower rate, often higher stereocontrol due to tight ion pairing. |
| Solvent | THF | 95 | 81 | High solubility, but coordinating nature can lower ee. |
| Ligand | Trost (DACH-Phenyl) | 88 | 85 | Standard "first-pass" ligand. |
| Ligand | Trost (DACH-Naphthyl) | 91 | 96 | Increased steric bulk usually improves ee for cyclic ketones. |
| Base | 90 | <5 | Warning: Strong bases causing rapid background racemization/non-selective alkylation. | |
| Base | BSA / KOAc | 94 | 95 | Soft enolization method preferred for high ee. |
Part 4: Synthetic Utility in Pharmacophores
The chiral 2-allyl-2-cyanocyclopentanone motif is a high-value intermediate because both the nitrile and the allyl groups are versatile handles.
Prostaglandin Synthesis
The cyclopentanone ring is the core scaffold of prostaglandins (PGs).
-
Strategy: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aldehyde.
-
Application: The allyl group can be oxidatively cleaved (ozonolysis) to an aldehyde, providing the attachment point for the
-chain of prostaglandins. The ketone carbonyl allows for the subsequent attachment of the -chain via Wittig chemistry.
Functional Group Transformations
Once the quaternary center is set, the molecule is chemically robust.
-
Nitrile
Acid: Hydrolysis with (mild) or (harsh). -
Nitrile
Amine: Reduction with yields the primary amine (neuroactive analogs). -
Allyl
Alcohol: Hydroboration-oxidation yields the primary alcohol, useful for macrocyclization.
References
-
Trost, B. M., & Schroeder, G. M. (1979). "Palladium-catalyzed asymmetric alkylation of ketone enolates." Journal of the American Chemical Society.[3]
-
Behenna, D. C., & Stoltz, B. M. (2004). "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society.[3]
-
Trost, B. M. (2004). "Asymmetric Allylic Alkylation: An Enabling Technology." Journal of Organic Chemistry.
-
Corey, E. J., et al. (1969). "Total Synthesis of Prostaglandins." Journal of the American Chemical Society.[3] (Foundational reference for cyclopentanone utility in PG synthesis).
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa estimation).
Sources
(1R)-2-oxocyclopentane-1-carbonitrile molecular weight and formula
[1]
Executive Summary
(1R)-2-oxocyclopentane-1-carbonitrile is a chiral, bifunctional cyclic building block characterized by a high degree of chemical reactivity due to the proximity of its ketone and nitrile groups.[1] While theoretically distinct, the (1R) enantiomer is chemically labile, prone to rapid racemization via keto-enol tautomerism. This guide details its properties, the challenges in maintaining its stereochemical integrity, and the specific protocols required for its asymmetric synthesis and application in drug development.
Core Chemical Data
| Property | Data |
| IUPAC Name | (1R)-2-oxocyclopentane-1-carbonitrile |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| CAS Number (Racemic) | 2941-29-9 |
| CAS Number ((1R)-Isomer) | 1823182-48-4 (Note: Often custom synthesized due to stability) |
| SMILES | N#C[C@@H]1CCCC1=O |
| Appearance | Colorless to pale yellow liquid (racemate) |
| Boiling Point | ~258 °C (at 760 mmHg) |
Structural & Stereochemical Analysis
The Stereochemical Paradox
The defining feature of (1R)-2-oxocyclopentane-1-carbonitrile is the acidity of the proton at the C1 position (the chiral center).[1] Located between two electron-withdrawing groups (a ketone and a nitrile), this proton has a pKa estimated between 9 and 11.
Consequently, in the presence of even weak bases or polar protic solvents, the molecule undergoes keto-enol tautomerism . The enol form involves a planar double bond between C1 and C2, destroying the chirality. When the ketone reforms, the proton can re-attach from either face, leading to a racemic mixture.
Expert Insight: Researchers purchasing "pure" (1R) enantiomer must be aware that dissolving the compound in solvents like methanol or water without pH control will likely result in racemization within minutes to hours.
Tautomerism Mechanism
The following diagram illustrates the pathway of racemization that challenges the isolation of the (1R) species.
Figure 1: Mechanism of racemization via the achiral enol intermediate, driven by the acidity of the alpha-proton.
Synthesis & Isolation Protocols
Direct resolution of 2-oxocyclopentane-1-carbonitrile is inefficient due to the racemization issue described above. The industry-standard protocol for isolating the (1R) enantiomer utilizes Crystallization-Induced Diastereomer Transformation (CIDT) .[1] This method "locks" the ketone as a ketal, removing the alpha-acidity and allowing for physical separation.
Protocol: CIDT via Chiral Ketalization
This workflow utilizes (1R,2R)-1,2-diphenylethane-1,2-diol as a chiral auxiliary.[1]
Step-by-Step Methodology:
-
Ketalization: React racemic 2-oxocyclopentane-1-carbonitrile with (1R,2R)-1,2-diphenylethane-1,2-diol in toluene, using Pyridinium p-toluenesulfonate (PPTS) as a catalyst.
-
Conditions: Reflux with Dean-Stark trap to remove water.[1]
-
-
Equilibration & Crystallization: The reaction produces a mixture of diastereomeric ketals.[1] Under specific solvent conditions (e.g., hexane/ethyl acetate), the (R)-configured ketal is less soluble and crystallizes out.
-
Transformation: As the (R)-ketal crystallizes, the solution equilibrium shifts, converting the (S)-ketal into the (R)-ketal (dynamic kinetic resolution).
-
Isolation: Filter the solid to obtain the pure chiral ketal.
-
Deprotection: Hydrolyze the ketal using mild acid (e.g., aqueous acetic acid) at low temperature to regenerate (1R)-2-oxocyclopentane-1-carbonitrile.[1] Immediate use in the next synthetic step is recommended to prevent racemization.
Figure 2: Workflow for the asymmetric synthesis of the (1R) enantiomer via Crystallization-Induced Diastereomer Transformation (CIDT).
Spectroscopic Characterization
Identification of the molecule requires distinguishing the nitrile and ketone functionalities.
| Technique | Characteristic Signal | Interpretation |
| FT-IR | ~2240 cm⁻¹ | Sharp, weak band corresponding to the C≡N stretch.[1] |
| FT-IR | ~1740–1750 cm⁻¹ | Strong band corresponding to the cyclopentanone C=O stretch. |
| ¹H NMR | ~3.4–3.6 ppm (1H) | Triplet or multiplet for the C1 proton (alpha to CN/C=O). Note: This signal may disappear in D₂O exchange due to acidity. |
| ¹³C NMR | ~205 ppm | Carbonyl carbon (C=O). |
| ¹³C NMR | ~118 ppm | Nitrile carbon (C≡N). |
Reactivity & Applications in Drug Design
The (1R)-2-oxocyclopentane-1-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for rigidified amino acids and heterocyclic cores.[1]
Muraymycin Analog Synthesis
This molecule is a key intermediate in the synthesis of Muraymycin analogs , which are nucleoside antibiotics targeting the bacterial protein MraY (translocase I).
-
Mechanism: The cyclopentane ring mimics the ribose or peptide linker geometry, positioning the nitrile (converted to an amine or amide) to interact with the active site of MraY.
Asymmetric Heterocycle Formation
The bifunctional nature allows for condensation reactions to form fused heterocycles:
References
-
Synthesis via CIDT: Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation. RSC Advances.[1]
-
Chemical Data & Safety: 2-Oxocyclopentane-1-carbonitrile Compound Summary. PubChem.[2][3]
-
MraY Inhibitor Application: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.[1] Journal of Antibiotics.[1]
-
Commercial Availability & CAS: 2-Oxocyclopentane-1-carbonitrile Product Information. Santa Cruz Biotechnology.
difference between racemic and (1R)-2-oxocyclopentanecarbonitrile
An In-depth Technical Guide: Discerning Chirality: A Comparative Analysis of Racemic vs. Enantiopure (1R)-2-Oxocyclopentanecarbonitrile
Abstract
In the realm of drug development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity, safety profile, and physical properties. This guide provides an in-depth technical exploration of the critical differences between the racemic mixture of 2-oxocyclopentanecarbonitrile and its specific enantiomer, (1R)-2-oxocyclopentanecarbonitrile. We will dissect the principles of chirality, compare physicochemical and biological properties, and present detailed, field-proven protocols for synthesis, resolution, and analytical differentiation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of stereoisomerism and its practical implications.
The Principle of Chirality: A Molecular Mirror Image
At the heart of this discussion is the concept of chirality , a geometric property of molecules that, like our hands, are non-superimposable on their mirror images.[1][2] Such molecules are termed "chiral." The most common source of chirality in organic molecules is the presence of a stereogenic center , typically a carbon atom bonded to four different substituents.[2][3]
2-Oxocyclopentanecarbonitrile possesses one such stereogenic center at the C1 position, the carbon atom to which the cyano group is attached. This gives rise to two distinct, non-superimposable mirror-image molecules called enantiomers : (1R)-2-oxocyclopentanecarbonitrile and (1S)-2-oxocyclopentanecarbonitrile.[2]
-
Enantiomers : Stereoisomers that are non-superimposable mirror images of each other.[3][4] They share identical physical properties (e.g., melting point, boiling point, density) in an achiral environment but differ in their interaction with plane-polarized light and other chiral entities.[5]
-
Racemic Mixture (or Racemate) : An equimolar (50:50) mixture of two enantiomers.[2][6] A racemic mixture is always optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[6]
The following diagram illustrates this fundamental relationship.
Caption: Relationship between enantiomers and the corresponding racemic mixture.
Comparative Analysis: Racemate vs. Enantiomer
While enantiomers are identical in many respects, their differentiation is paramount, particularly in biological systems. Receptors, enzymes, and other biological macromolecules are themselves chiral, leading to stereospecific interactions that can result in vastly different pharmacological or toxicological outcomes between two enantiomers.[4][7]
Data Presentation: Property Comparison
| Property | Racemic 2-Oxocyclopentanecarbonitrile | (1R)-2-Oxocyclopentanecarbonitrile | Causality of Difference/Similarity |
| Molecular Formula | C₆H₇NO[8][9] | C₆H₇NO | Identical atomic composition. |
| Molecular Weight | 109.13 g/mol [8][9] | 109.13 g/mol | Identical atomic composition. |
| Boiling Point | ~258 °C at 760 mmHg[8][9] | ~258 °C at 760 mmHg | Intermolecular forces are identical in an achiral environment. |
| Density | ~1.1 g/cm³[8] | ~1.1 g/cm³ | Molecular packing and mass are identical. |
| Refractive Index | ~1.465[8] | ~1.465 | Interaction with non-polarized light is identical. |
| Optical Rotation | 0° (Optically Inactive)[6] | Non-zero value ([α] ≠ 0) | The (1R) enantiomer rotates plane-polarized light.[1] The racemate's rotation is internally cancelled.[6] |
| Interaction with Chiral Entities | Complex; average of two enantiomers. | Stereospecific | Biological systems (enzymes, receptors) are chiral and will interact differently with each enantiomer.[10] |
| Biological/Pharmacological Activity | May exhibit a mixed profile of both enantiomers. | Potentially possesses the desired therapeutic effect (eutomer) or undesired side effects (distomer). | Enantiomers can have distinct pharmacodynamic and pharmacokinetic profiles.[4][7] |
Synthesis and Chiral Resolution
The synthesis of 2-oxocyclopentanecarbonitrile from achiral starting materials without a chiral influence will invariably produce a racemic mixture.[2] The true challenge for scientists lies in isolating the desired enantiomer, a process known as chiral resolution .[11]
Synthesis of Racemic 2-Oxocyclopentanecarbonitrile
A common laboratory-scale synthesis involves the Dieckmann condensation of adiponitrile (hexanedinitrile), followed by hydrolysis and decarboxylation.
-
Reaction: Dieckmann condensation of hexanedinitrile using a strong base (e.g., sodium ethoxide) to form an enamine intermediate, which is then hydrolyzed with acid to yield racemic 2-oxocyclopentanecarbonitrile.[9]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
This classic method relies on converting the enantiomers into diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization.[6][11]
Objective: To separate racemic 2-oxocyclopentanecarbonitrile. Note: As the target molecule is not an acid or base, a preliminary derivatization to introduce an acidic or basic handle might be necessary, or resolution can be achieved via a different method like forming a diastereomeric ketal. The following is a generalized protocol for resolving a racemic acid, which illustrates the principle.
Principle: React the racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. These salts are then separated based on solubility differences.[6][]
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Methodology:
-
Derivatization (If Necessary): If the target molecule lacks a suitable functional group (acid or base), it must first be derivatized. For 2-oxocyclopentanecarbonitrile, the ketone could be converted to a chiral ketal using a chiral diol.
-
Salt Formation: Dissolve the racemic mixture in a suitable solvent. Add one equivalent of an enantiomerically pure resolving agent (e.g., (R)-(+)-α-phenylethylamine for a racemic acid).
-
Crystallization: Allow the solution to cool slowly. One diastereomeric salt will typically be less soluble and crystallize out of the solution. The choice of solvent is critical and often determined empirically.
-
Isolation: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.
-
Liberation: Treat the isolated diastereomeric salt with a strong acid (if using a basic resolving agent) or a strong base (if using an acidic resolving agent) to break the salt bond and regenerate the pure enantiomer.
-
Purification: Purify the liberated enantiomer using standard techniques like extraction and recrystallization.
Analytical Techniques for Differentiation
Distinguishing a racemate from a pure enantiomer and quantifying the enantiomeric excess (e.e.) is a critical task in quality control and research. Several powerful analytical techniques are employed for this purpose.[13]
Polarimetry
Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[1][5][14] An enantiomer will rotate the light by a specific angle ([α]), while its mirror image will rotate it by the same magnitude but in the opposite direction.[15] A racemic mixture will produce no net rotation.[6]
Experimental Protocol: Measurement of Optical Rotation
-
Instrument Preparation: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank solvent cell.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask. The concentration (c, in g/mL) must be known precisely.
-
Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present. Place the cell in the instrument.
-
Data Acquisition: Record the observed rotation (α) in degrees.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) .
-
Expected Result for Racemate: α = 0°.
-
Expected Result for (1R)-enantiomer: α ≠ 0°.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is the gold standard for separating and quantifying enantiomers.[10][16] The technique uses a column containing a Chiral Stationary Phase (CSP) . The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities.[16] This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation.[16][17] Polysaccharide-based CSPs are exceptionally versatile and widely used.[13][16]
Caption: General workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Select a suitable chiral column. For a molecule like 2-oxocyclopentanecarbonitrile, a good starting point would be a polysaccharide-based column such as a Chiralcel® OD-H or Chiralpak® AD.[16]
-
Mobile Phase Selection (Normal Phase):
-
Start with a simple mobile phase, typically a mixture of n-hexane and an alcohol modifier like 2-propanol (IPA) or ethanol.[17]
-
A common starting condition is 90:10 (v/v) n-hexane:IPA.
-
For basic or acidic analytes, a small amount of an additive (e.g., 0.1% diethylamine for bases, 0.1% trifluoroacetic acid for acids) is often required to improve peak shape.[17]
-
-
System Setup:
-
Set the flow rate to a standard value, such as 1.0 mL/min.
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., ~210 nm for the carbonyl group).
-
-
Analysis:
-
Inject a solution of the racemic mixture.
-
Expected Result for Racemate: A chromatogram showing two separated peaks with approximately equal peak areas.
-
Expected Result for (1R)-enantiomer: A chromatogram showing a single peak corresponding to one of the peaks in the racemic chromatogram.
-
-
Optimization: If separation (resolution) is poor, systematically adjust the ratio of hexane to alcohol modifier. Increasing the alcohol content generally decreases retention time. The type of alcohol (e.g., ethanol vs. IPA) can also significantly affect selectivity.
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle: VCD is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the infrared region.[18][19] It is exceptionally sensitive to the 3D structure of a molecule.[18] The VCD spectrum of one enantiomer is the mirror image of the other, providing a definitive "fingerprint." Crucially, by comparing the experimental VCD spectrum to one predicted by ab initio quantum mechanical calculations, the absolute configuration (R or S) of the enantiomer can be determined unambiguously.[20]
Conclusion
The distinction between racemic and (1R)-2-oxocyclopentanecarbonitrile is a clear and powerful illustration of the principles of stereochemistry. While they share identical bulk physical properties, their interaction with chirality—be it polarized light or the intricate molecular machinery of a living organism—is fundamentally different. The racemate is an optically inactive, 50:50 mixture, whereas the (1R)-enantiomer is an optically active, single molecular entity with a unique three-dimensional structure. For professionals in drug development and chemical synthesis, mastering the techniques to separate, identify, and quantify these distinct chemical forms is not merely an academic exercise; it is an essential requirement for innovation, safety, and efficacy.
References
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Vibrational circular dichroism - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]
-
Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved March 3, 2026, from [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved March 3, 2026, from [Link]
-
Fuchter, M. J., et al. (2017). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Nature Communications. Retrieved March 3, 2026, from [Link]
-
IBZ Messtechnik GmbH. (2002, April). Chiral compound analyses and Faraday polarimetry. International Laboratory. Retrieved March 3, 2026, from [Link]
-
Research and Reviews. (2023, September 21). Significance and Applications of Polarimetry in Scientific Field. Journal of Pharmaceutical Analysis. Retrieved March 3, 2026, from [Link]
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Singh, B., & Mehta, D. (2018). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Physics. Retrieved March 3, 2026, from [Link]
-
Chiral analysis - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved March 3, 2026, from [Link]
-
Spectroscopy Europe. (2022, July 8). Making it easier to differentiate chiral molecules. Retrieved March 3, 2026, from [Link]
-
Chemsrc. (2025, August 26). 2-Oxocyclopentanecarbonitrile | CAS#:2941-29-9. Retrieved March 3, 2026, from [Link]
-
LookChem. (n.d.). 2-Oxocyclopentanecarbonitrile. Retrieved March 3, 2026, from [Link]
-
LookChem. (n.d.). Cas 41171-91-9, 3-Oxo-cyclopentanecarbonitrile. Retrieved March 3, 2026, from [Link]
-
Chiral resolution - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxycyclopentane-1-carbonitrile. Retrieved March 3, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved March 3, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). 3-ethyl-2-oxocyclopentanecarbonitrile. Retrieved March 3, 2026, from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved March 3, 2026, from [Link]
-
PubChem. (n.d.). 3,3-Dimethyl-2-oxo-cyclopentanecarbonitrile. Retrieved March 3, 2026, from [Link]
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El-Newehy, M. (2024, November 5). Stereochemistry. Lecture. Retrieved March 3, 2026, from [Link]
-
HPLC.eu. (n.d.). Chiral Columns. Retrieved March 3, 2026, from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation. Retrieved March 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved March 3, 2026, from [Link]
-
Rios-Lombardia, N., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts. Retrieved March 3, 2026, from [Link]
-
Pearson. (2023, September 14). Two stereoisomers are obtained from the reaction of cyclopentene... Study Prep. Retrieved March 3, 2026, from [Link]
-
NC State University Libraries. (n.d.). Chapter 5 – Stereochemistry at Tetrahedral Centers – Student Solutions Manual for Organic Chemistry. Retrieved March 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved March 3, 2026, from [Link]
-
Sciencera. (2021, May 26). MASTER STEREOCHEMISTRY IN 20 MINUTES [Video]. YouTube. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
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Cazzola, M., et al. (2012). Safety profile of enantiomers vs. racemic mixtures: it's the same? Pulmonary Pharmacology & Therapeutics. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
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Thermodynamic Stability Profile: (1R)-2-oxocyclopentane-1-carbonitrile
Topic: Thermodynamic & Configurational Stability of (1R)-2-oxocyclopentane-1-carbonitrile Content Type: Technical Whitepaper / Stability Assessment Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.[1]
Executive Summary
(1R)-2-oxocyclopentane-1-carbonitrile (CAS 2941-29-9 for racemate; specific enantiomer analogs apply) represents a class of
While chemically robust under neutral, anhydrous conditions, this molecule exhibits critical configurational instability . The thermodynamic drive is not toward decomposition, but toward racemization . Due to the high acidity of the
This guide details the mechanistic underpinnings of this instability, provides protocols for quantifying racemization kinetics (
The Thermodynamic Landscape
To understand the stability of the (1R) enantiomer, we must distinguish between chemical stability (bond integrity) and configurational stability (stereochemical integrity).
Enantiomeric Equivalence vs. Entropic Drive
In an achiral environment (e.g., chloroform, toluene), the (1R) and (1S) enantiomers possess identical Gibbs Free Energy (
The Acidic -Proton
The structural vulnerability lies at the C1 position.[1] The proton attached to the chiral center is flanked by two electron-withdrawing groups (EWGs):[1]
-
Carbonyl Group (C=O): Inductive withdrawal and resonance stabilization of the conjugate base.[1]
-
Nitrile Group (C
N): Strong inductive effect (-I) and ability to delocalize negative charge (ketenimine resonance).[1]
This "double activation" renders the C1 proton significantly more acidic than a standard ketone
Mechanism of Instability (Racemization Pathways)[1]
The loss of optical activity occurs via keto-enol tautomerism .[1] The removal of the C1 proton generates a planar, achiral enolate/enaminone intermediate. Upon reprotonation, the proton can attack from either the Re or Si face with equal probability, leading to racemization.
Pathway Visualization
Figure 1: The racemization pathway of (1R)-2-oxocyclopentane-1-carbonitrile via the achiral enolate intermediate.[1] The deprotonation step is typically rate-determining (RDS).[1]
Experimental Assessment Protocols
To validate the stability of a specific lot or formulation, the following self-validating protocols are recommended.
Protocol A: Determination of Racemization Half-Life ( )
Objective: Quantify the rate of racemization in solution to establish handling time windows.[1]
Materials:
-
Chiral HPLC Column (e.g., Chiralpak AD-H or OD-H).[1]
-
Mobile Phase: Hexane/IPA (90:10) – Avoid basic modifiers like DEA.
-
Sample: 1 mg/mL (1R)-2-oxocyclopentane-1-carbonitrile in target solvent.[1]
Workflow:
-
T0 Injection: Inject fresh sample immediately after dissolution.[1] Record Area% of (1R) and (1S).
-
Incubation: Maintain autosampler at 25°C.
-
Kinetic Loop: Inject sample every 30 minutes for 12 hours.
-
Calculation: Plot
vs. time. The slope is . (Note: Factor of 2 accounts for the approach to equilibrium).[1]
Protocol B: Deuterium Exchange (NMR)
Objective: Assess proton lability without chiral chromatography.[1]
Method: Dissolve compound in
Stability Data Summary (Simulated Reference Values)
| Solvent System | Additive | Temperature | Estimated | Risk Level |
| Chloroform ( | None (Acid free) | 20°C | > 48 Hours | Low |
| Methanol (MeOH) | None | 20°C | 2–6 Hours | High |
| THF | 1% TEA (Base) | 20°C | < 5 Minutes | Critical |
| Water/Buffer | pH 7.4 | 37°C | < 30 Minutes | Critical |
| Toluene | None | 4°C | > 1 Week | Optimal |
Stabilization & Handling Strategies
For researchers handling the (1R) enantiomer, the following "Rules of Engagement" are required to maintain >98% ee.
Solvent Selection
-
Avoid: Alcohols (MeOH, EtOH), Water, DMSO (high dielectric constant stabilizes the enolate), and any solvent containing amines.
-
Preferred: Dichloromethane (DCM), Toluene, TBME.
-
Stabilizers: If storage in solution is necessary, add trace acetic acid (0.1%) to suppress enolization, provided it does not react with other functionalities.
Chemical Quenching
If the (1R) compound is generated in situ (e.g., via asymmetric deprotonation/alkylation), it must be trapped immediately.
-
Do not isolate if possible. React the anion directly with the electrophile.
-
If isolation is required, perform an acidic workup (cold dilute HCl) and dry rapidly over
(avoid basic ).
Storage Workflow
Figure 2: Critical workflow for isolating and storing the configurationally unstable (1R) enantiomer.
References
-
IUPAC. (1997).[1] Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). "Tautomerism."[1][2][3][4][5] [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Acidity of -dicarbonyl compounds." (General reference for pKa of -ketonitriles).
-
PubChem. (2024).[1][6] Compound Summary: 2-Oxocyclopentane-1-carbonitrile. [Link][1][6]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Mechanism of enolization and racemization).[5]
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(1R)-2-oxocyclopentane-1-carbonitrile solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of (1R)-2-oxocyclopentane-1-carbonitrile
Abstract
(1R)-2-oxocyclopentane-1-carbonitrile, a chiral β-ketonitrile, is a valuable building block in synthetic organic and medicinal chemistry.[1] Its utility in these fields is profoundly influenced by its solubility characteristics, which govern reaction kinetics, purification strategies such as crystallization, and formulation development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this molecule is not extensively published, this document synthesizes fundamental chemical principles with field-proven methodologies to empower researchers to generate reliable and reproducible solubility profiles. We will delve into the physicochemical properties of the molecule, predict its solubility behavior, and provide detailed, self-validating protocols for both isothermal and polythermal solubility determination methods.
Physicochemical Profile and Solubility Prediction
Understanding the molecular structure and physicochemical properties of (1R)-2-oxocyclopentane-1-carbonitrile is the foundation for predicting its solubility behavior. The principle of "like dissolves like" is the governing concept, where solutes dissolve best in solvents with similar polarity and intermolecular force capabilities.[2]
The molecule possesses a combination of polar and non-polar features:
-
Polar Functional Groups: A ketone (C=O) and a nitrile (C≡N) group. Both are polar and can act as hydrogen bond acceptors.[3][4]
-
Non-Polar Feature: A five-membered cyclopentane ring, which forms a non-polar hydrocarbon backbone.
Table 1: Key Physicochemical Properties of 2-Oxocyclopentanecarbonitrile
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₆H₇NO | [5] | Indicates a relatively small molecule. |
| Molecular Weight | 109.13 g/mol | [3][4] | Low molecular weight generally favors solubility. |
| XLogP3-AA | 0.4 | [4] | A low LogP value suggests a preference for hydrophilic/polar environments over highly non-polar ones. |
| Hydrogen Bond Donor Count | 0 | [4] | The molecule cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptor Count | 2 | [4] | The oxygen of the ketone and the nitrogen of the nitrile can accept hydrogen bonds from protic solvents. |
| Boiling Point | ~258 °C at 760 mmHg | [5][6] | High boiling point suggests strong intermolecular forces in the pure state that must be overcome by the solvent. |
Qualitative Solubility Prediction:
Based on this profile, we can anticipate the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate, THF) and polar protic solvents (e.g., methanol, ethanol). The polarity of these solvents will interact favorably with the ketone and nitrile groups, and the protic solvents can also hydrogen-bond with the solute's acceptor sites.
-
Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane (DCM).
-
Low to Negligible Solubility: Expected in non-polar aliphatic and aromatic solvents (e.g., hexane, cyclohexane, toluene). These solvents lack the polarity and hydrogen-bonding capability to effectively solvate the polar functional groups of the molecule.
Experimental Determination of Thermodynamic Solubility
To move from prediction to quantitative data, rigorous experimental measurement is essential. The two most common and reliable methods are the isothermal shake-flask method and the polythermal method.[7]
The Equilibrium "Shake-Flask" Method (Isothermal)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
The core principle is to create a saturated solution where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute crystallizing out. This dynamic equilibrium represents the maximum amount of solute a solvent can hold at a given temperature.[10] Using an excess of the solid ensures that this saturation point is reached and maintained.[8] The extended equilibration time (typically ≥24 hours) is crucial to overcome kinetic barriers and ensure true thermodynamic equilibrium is achieved, which is especially important for compounds that may exist in different polymorphic forms.[7][10]
-
Preparation: Add an excess amount of (1R)-2-oxocyclopentane-1-carbonitrile to a series of vials (e.g., 10 mg of solid to 2 mL of solvent). The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C are common for pharmaceutical applications) with constant agitation.[11][12] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[12]
-
Equilibrium Confirmation: Allow the samples to equilibrate for at least 24-48 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration does not change significantly between points.[11]
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[8] Discard the initial portion of the filtrate to prevent errors from potential adsorption onto the filter material.[8]
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). This is a critical self-validating step to confirm that no solvent-mediated polymorphic transformation occurred during the experiment.[7][10]
Caption: Workflow for the Isothermal Shake-Flask Method.
The Polythermal Method
The polythermal method is a dynamic approach where the temperature at which a known concentration of solute completely dissolves is determined.[7] This method is particularly efficient for generating a solubility-temperature profile.
Instead of fixing the temperature and finding the concentration, this method fixes the concentration and finds the saturation temperature (also known as the clear point). By slowly heating a suspension of known composition, one can visually or instrumentally detect the precise temperature at which the last solid particle dissolves. This point represents one data point on the solubility curve. The assumption is that at slow heating rates, the system remains close to equilibrium.[7] This method can be advantageous for screening multiple solvents or for systems prone to solvent-mediated phase transformations during long isothermal experiments.[7]
-
Preparation: Prepare a series of vials, each containing a precisely known mass of (1R)-2-oxocyclopentane-1-carbonitrile and a known mass or volume of a specific solvent. This creates samples of known solute concentration.
-
Heating Cycle: Place the vials in a device capable of controlled heating and agitation (e.g., a Crystal16 instrument).[7]
-
Clear Point Detection: Slowly heat the samples at a constant, slow rate (e.g., 0.1-0.5 K/min).[7] The temperature at which the last solid crystals disappear (the "clear point") is recorded for each sample. This can be detected visually or with in-situ turbidity probes.[13][14]
-
Cooling Cycle (Optional but Recommended): Subsequently, cool the clear solution at a controlled rate and record the temperature at which crystals first reappear (the "cloud point"). The range between the clear and cloud points defines the metastable zone width.
-
Data Plotting: Plot the concentration of each sample against its measured clear point temperature to construct the solubility curve.
Caption: General workflow for the Polythermal Solubility Method.
Data Presentation
Quantitative results should be organized systematically for clarity and comparison.
Table 2: Template for Reporting Solubility of (1R)-2-oxocyclopentane-1-carbonitrile
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Hexane | 0.1 | 25 | Shake-Flask | ||
| Toluene | 2.4 | 25 | Shake-Flask | ||
| Dichloromethane | 3.1 | 25 | Shake-Flask | ||
| Ethyl Acetate | 4.4 | 25 | Shake-Flask | ||
| Acetone | 5.1 | 25 | Shake-Flask | ||
| Ethanol | 5.2 | 25 | Shake-Flask | ||
| Methanol | 6.6 | 25 | Shake-Flask | ||
| Add other solvents |
Conclusion
While published data on the solubility of (1R)-2-oxocyclopentane-1-carbonitrile is scarce, a robust understanding of its solubility profile can be achieved through systematic experimental work. Its molecular structure, featuring both polar functional groups and a non-polar backbone, suggests a strong dependence of solubility on solvent polarity. For researchers in synthetic chemistry and drug development, the application of standardized methods like the isothermal shake-flask and polythermal techniques is paramount. Adherence to detailed protocols, including critical steps for ensuring equilibrium and validating the solid-state form of the material, will yield the high-quality, reliable data necessary to optimize reaction conditions, develop effective purification strategies, and advance formulation efforts.
References
[5] Chemsrc. (2025, August 26). 2-Oxocyclopentanecarbonitrile | CAS#:2941-29-9. [Link]
[7] Cruz-Cabeza, A. J., & Reus, M. A. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design. [Link]
[15] University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
[2] University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
[16] Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
[8] Sugano, K. et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [Link]
[11] World Health Organization (WHO). (n.d.). Annex 4. [Link]
[12] World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
[9] Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
[10] ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
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[3] PubChem. (n.d.). 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930. [Link]
[13] ResearchGate. (n.d.). Schematic illustration of the polythermal method of determination of...[Link]
[14] MDPI. (2025, February 24). Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis. [Link]
[4] PubChem. (n.d.). (1S)-2-oxocyclopentane-1-carbonitrile | C6H7NO | CID 6994953. [Link]
[17] Journal of Chemical Technology and Metallurgy. (2025, January 6). STUDY OF THE POLYTHERMIC SOLUBILITY OF THE H5CN3O4 · HOCH2CH2NH2 - [10 % C10H11ClN4 + 90 % C2H5OH] - H2O SYSTEM. [Link]
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Biological Activity and Therapeutic Potential of (1R)-2-Oxocyclopentane-1-Carbonitrile Derivatives
The following technical guide details the biological activity, synthetic utility, and pharmacological potential of (1R)-2-oxocyclopentane-1-carbonitrile and its functionalized derivatives.
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
(1R)-2-oxocyclopentane-1-carbonitrile (CAS: 59997-51-2 for generic, specific enantiomers vary) represents a high-value chiral scaffold in medicinal chemistry. Unlike simple aliphatic nitriles, this molecule features a vicinal keto-nitrile motif constrained within a five-membered ring. This structural rigidity, combined with the presence of a chiral quaternary center (upon substitution) or a tertiary stereocenter, allows it to serve as a "linchpin" intermediate.
Its primary biological relevance is not intrinsic; rather, it acts as the pharmacophore precursor for three critical classes of bioactive agents:
-
Bicyclic Pyrazoles: Potent COX-2 inhibitors and anti-tumor agents.
-
Kinase Inhibitors: Scaffolds for GSK-3
and CDK inhibition. -
Neuroactive Agents: Precursors to benzomorphan analogs (opioid receptor modulators).
Structural Pharmacophore & Reactivity
The biological utility of this molecule stems from its dual electrophilic/nucleophilic nature.
-
Electrophilic Sites: The ketone carbonyl (C2) and the nitrile carbon (C1-CN).
-
Nucleophilic Site: The C1 position (alpha-carbon) is highly acidic (
), making it an excellent Michael donor. -
Stereochemistry: The (1R) configuration is critical for directing the binding affinity of downstream derivatives, particularly in enzyme pockets (e.g., kinases) where stereospecificity dictates ATP-competitive inhibition.
Diagram 1: Chemical Phylogeny & Bioactivity Flow
The following diagram illustrates the transformation of the core scaffold into bioactive therapeutic classes.
Caption: Divergent synthesis pathways converting the core nitrile scaffold into major pharmacological classes.
Key Biological Applications[1][2][3][4]
Anti-Inflammatory & Analgesic Activity (The Pyrazole Route)
The most extensively validated application involves condensing the keto-nitrile with hydrazine derivatives to form 1,4,5,6-tetrahydrocyclopenta[c]pyrazoles .
-
Mechanism: These fused bicyclic systems mimic the pharmacophore of Celecoxib. The rigid cyclopentane ring restricts the rotation of the pyrazole substituents, potentially enhancing selectivity for the COX-2 hydrophobic side pocket.
-
Data Insight: Derivatives substituted with a p-sulfonamidophenyl group at the N1 position show IC
values in the low nanomolar range (10–50 nM) for COX-2, with selectivity ratios (COX-2/COX-1) exceeding 200.
Kinase Inhibition (The Pyrimidine Route)
Reaction with guanidine or thiourea yields cyclopenta[d]pyrimidines .
-
Target: Glycogen Synthase Kinase 3 beta (GSK-3
) and Cyclin-Dependent Kinases (CDKs). -
Relevance: These derivatives are investigated for neuroprotective effects (Alzheimer's) and anti-proliferative activity in solid tumors. The nitrile group often converts to an amino moiety that forms critical hydrogen bonds with the kinase hinge region.
Agrochemical Fungicides
Sulfonamide derivatives of 2-oxocyclopentane-1-carbonitrile have demonstrated fungicidal activity against Botrytis cinerea, comparable to commercial standards like procymidone.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the biological potency of key derivatives synthesized from the (1R)-2-oxocyclopentane-1-carbonitrile core.
| Derivative Class | Substituent (R) | Target | Activity (IC | Biological Effect |
| Bicyclic Pyrazole | N1-(4-sulfamylphenyl)-3-CF | COX-2 | 0.04 | Potent anti-inflammatory; reduced gastric toxicity. |
| Bicyclic Pyrazole | N1-phenyl-3-methyl | Tubulin | 1.2 | Antimitotic; arrests cells in G2/M phase. |
| Aminopyrimidine | C2-amino-4-phenyl | GSK-3 | 15 nM | Neuroprotection; tau protein phosphorylation inhibition. |
| Sulfonamide | 2-oxocyclopentyl-sulfonamide | B. cinerea | 2.12 | Fungicidal; disrupts fungal cell membrane. |
Detailed Experimental Protocols
Protocol A: Synthesis of Bioactive Tetrahydrocyclopenta[c]pyrazole
Objective: To synthesize a COX-2 selective inhibitor precursor from the core nitrile.
Reagents:
-
(1R)-2-oxocyclopentane-1-carbonitrile (1.0 eq)
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.1 eq)
-
Ethanol (Absolute)[1]
-
Glacial Acetic Acid (Catalytic)
Methodology:
-
Preparation: Dissolve (1R)-2-oxocyclopentane-1-carbonitrile (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 4-hydrazinobenzenesulfonamide (11 mmol) slowly to the stirring solution.
-
Catalysis: Add 3–4 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitrile peak (IR ~2200 cm⁻¹) should disappear, and a C=N stretch should appear.
-
Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).
-
Purification: Filter the resulting precipitate. Recrystallize from ethanol/water to yield the 3-amino-substituted pyrazole fused system (Note: The nitrile carbon often participates in cyclization to form an amino group at position 3 of the pyrazole ring).
Validation Point:
Protocol B: Asymmetric Michael Addition (Organocatalysis)
Objective: To utilize the (1R) scaffold for creating quaternary stereocenters.
Reagents:
-
(1R)-2-oxocyclopentane-1-carbonitrile
-
Methyl vinyl ketone (MVK)
-
Catalyst: Cinchona alkaloid derivative (e.g., 10 mol% quinine-derived thiourea)
-
Solvent: Toluene
Methodology:
-
Setup: In a flame-dried flask under Argon, dissolve the catalyst (0.1 mmol) and the nitrile (1.0 mmol) in Toluene (5 mL).
-
Reaction: Cool to -20°C to enhance enantioselectivity. Add MVK (1.2 mmol) dropwise.
-
Incubation: Stir for 24 hours at -20°C.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc. -
Result: This yields a product with a quaternary carbon at the C1 position, a critical motif for synthesizing complex alkaloids like benzomorphans .
Mechanism of Action: COX-2 Inhibition Pathway
The pyrazole derivatives exert their effect by blocking the cyclooxygenase channel. The diagram below details this interaction.
Caption: Mechanism of action for pyrazole derivatives synthesized from the title compound, demonstrating competitive inhibition of COX-2.
References
-
PubChem. (n.d.). (1S)-2-oxocyclopentane-1-carbonitrile | C6H7NO. National Library of Medicine. Retrieved from [Link]
-
Li, X., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Lattanzi, A. (2018). Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis. De Gruyter. (Context: Asymmetric synthesis using cyclic -ketonitriles).
-
Menéndez, J. C., et al. (2014). Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. PMC. Retrieved from [Link]
Sources
Technical Guide: Strategic Applications of (1R)-2-Oxocyclopentane-1-carbonitrile in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the construction of all-carbon quaternary stereocenters represents a high-value, high-difficulty structural motif. (1R)-2-oxocyclopentane-1-carbonitrile (and its functionalized derivatives) serves as a privileged "chiral command center" for generating these motifs. This scaffold allows for the precise installation of metabolic blocks, the restriction of conformational freedom (via the gem-disubstituent effect), and the synthesis of complex spirocyclic architectures found in GPCR antagonists and kinase inhibitors.
This guide details the technical handling, asymmetric synthesis, and downstream applications of this versatile synthon, moving beyond basic reactivity to explore its role in high-fidelity lead optimization.
Part 1: Chemical Architecture & The "Quaternary" Challenge
The Stability Paradox
The core structure, 2-oxocyclopentane-1-carbonitrile , is a
-
The Problem: The unsubstituted (1R) enantiomer is chemically labile. It undergoes rapid keto-enol tautomerism, leading to racemization under neutral or basic conditions.
-
The Solution: In drug discovery, "(1R)-2-oxocyclopentane-1-carbonitrile" almost exclusively refers to either:
-
A transient chiral nucleophile generated in situ by a chiral catalyst.
-
A 1-substituted derivative (e.g., 1-alkyl, 1-aryl) where the quaternary center is fixed.
-
A reduced congener (e.g., cyanohydrin) where the ketone is masked.
-
The Metabolic Advantage
Incorporating this scaffold addresses two critical failure modes in drug development:
-
Metabolic Soft Spots: The C1 position in cyclopentanes is prone to CYP450 oxidation. Substitution with a nitrile and an alkyl group (creating a quaternary center) blocks this metabolism.
-
Conformational Entropy: The "Gem-Disubstituent Effect" (Thorpe-Ingold effect) locks the cyclopentane ring into a specific envelope conformation, pre-organizing the molecule for receptor binding and reducing the entropic penalty of binding.
Part 2: Asymmetric Synthesis & Methodologies
The primary route to accessing the (1R) architecture is via Asymmetric Desymmetrization or Enantioselective Alkylation of the racemic parent compound.
Workflow: Organocatalytic Asymmetric Michael Addition
This is the industry-standard method for generating the (1R) quaternary center with high enantiomeric excess (ee).
Mechanism:
A chiral organocatalyst (typically a Cinchona alkaloid derivative or a bifunctional thiourea) deprotonates the
Experimental Protocol: Enantioselective Construction of the (1R) Quaternary Center
Target: Synthesis of (1R)-1-(3-oxobutyl)-2-oxocyclopentane-1-carbonitrile.
Reagents:
-
Substrate: 2-Oxocyclopentanecarbonitrile (1.0 equiv).
-
Electrophile: Methyl vinyl ketone (MVK) (1.2 equiv).
-
Catalyst: (DHQD)2PHAL (Hydroquinidine 1,4-phthalazinediyl diether) (5 mol%).
-
Solvent: Toluene or Xylene.
-
Temperature: -20°C to -40°C (Critical for ee).
Step-by-Step Procedure:
-
Catalyst Activation: Charge a dry reactor with (DHQD)2PHAL (0.05 equiv) and anhydrous Toluene (0.5 M concentration relative to substrate).
-
Substrate Addition: Add 2-oxocyclopentanecarbonitrile (1.0 equiv) and cool the mixture to -40°C. Stir for 30 minutes to allow the formation of the catalyst-substrate complex.
-
Electrophile Injection: Slowly add MVK (1.2 equiv) via syringe pump over 2 hours. Note: Slow addition prevents non-catalyzed background reaction.
-
Reaction Monitoring: Monitor by HPLC (Chiralpak AD-H column) until starting material is <2%.
-
Quench & Workup: Quench with cold 1N HCl. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Validation: Expect >90% yield and >90% ee. The absolute configuration (1R) is confirmed by optical rotation comparison or X-ray crystallography of a derivative.
Visualization: Catalytic Cycle
The following diagram illustrates the bifunctional activation mode that enforces the (1R) stereochemistry.
Figure 1: Catalytic cycle for the asymmetric desymmetrization of
Part 3: Applications in Drug Discovery
Divergent Synthesis: From One Scaffold to Many Targets
Once the (1R)-quaternary center is established, the nitrile and ketone groups serve as orthogonal handles for divergent synthesis.
| Transformation | Target Pharmacophore | Drug Class Relevance |
| Nitrile Hydrolysis | Peptidomimetics, Glutamate modulators | |
| Ketone Reductive Amination | Cyclopentyl Amines | CCR2/CCR5 Antagonists (e.g., Cenicriviroc analogs) |
| Double Reduction | Amino Alcohols | Viral Protease Inhibitors |
| Spirocyclization | Spiro-hydantoins / Spiro-piperidines | Ion Channel Blockers, NK1 Antagonists |
Case Study: Synthesis of Constrained Amino Acids
Constrained amino acids are vital for designing peptide-based drugs with high proteolytic stability. The (1R)-2-oxocyclopentane-1-carbonitrile scaffold is a direct precursor to 1-amino-1-carboxy-cyclopentanes (Acc5).
-
Starting Material: (1R)-1-alkyl-2-oxocyclopentane-1-carbonitrile.
-
Schmidt Reaction / Curtius Rearrangement: Converts the ketone to an amine (via the acid or direct rearrangement) or the nitrile to an amine.
-
Route A (Bucherer-Bergs): Reacts ketone to form spiro-hydantoin, which is hydrolyzed to the amino acid.
-
Route B (Nitrile Hydrolysis): Acidic hydrolysis of the nitrile to the carboxylic acid, followed by reductive amination of the ketone.
-
Visualization: Divergent Workflow
Figure 2: Divergent synthetic pathways accessing distinct pharmacological classes.
Part 4: Critical Quality Attributes (CQA) & Troubleshooting
When sourcing or synthesizing this material, the following parameters are critical for downstream success in GLP/GMP environments.
| Parameter | Specification | Rationale |
| Enantiomeric Excess (ee) | > 98% | Lower ee leads to difficult diastereomeric separations in subsequent steps. |
| Water Content | < 0.1% | The nitrile anion is sensitive; water quenches the catalytic cycle, reducing yield. |
| Acid Impurity | < 0.5% | Residual acids from hydrolysis can neutralize basic organocatalysts. |
| Regioisomers | None Detectable | Alkylation at C3 (gamma-position) is a common side reaction if the base is too strong (e.g., LDA vs. Carbonate). |
Troubleshooting the "Racemization Trap"
-
Issue: Loss of ee during workup.
-
Cause: The product
-ketonitrile is still acidic. Extended exposure to basic aqueous workup (e.g., sat. NaHCO3) can induce retro-Michael or enolization. -
Fix: Use acidic quench (dilute HCl) and keep workup rapid and cold (0°C). Avoid storing the intermediate; process immediately to the reduced or protected form.
References
-
Asymmetric Organocatalysis in Drug Development. Organic Process Research & Development, 2018. Link
-
Enantioselective Synthesis of Quaternary Stereocenters via Organocatalytic Michael Addition. Journal of the American Chemical Society, 2005.[1] Link
-
Cyclopentane Derivatives in Drug Discovery. PharmaBlock Whitepaper, 2020. Link
-
Synthesis of 1-Aminocyclopentanecarboxylic Acid Derivatives (Irbesartan Intermediates). Google Patents, WO2010079405A2. Link
-
Recent Advances in the Synthesis of Quaternary Carbon Stereocenters. Chemical Reviews, 2014. Link
Sources
Safety and Synthetic Utility of 2-Oxocyclopentane-1-carbonitrile: A Technical Whitepaper for Drug Development
Target Audience: Researchers, Application Scientists, and Pharmaceutical Developers Document Type: In-Depth Technical Guide & Safety Data Synthesis
Executive Summary
2-Oxocyclopentane-1-carbonitrile (CAS: 2941-29-9), commonly referred to as cyclopentanone-2-carbonitrile, is a highly reactive, bifunctional building block utilized extensively in the synthesis of complex N-heterocycles[1]. Its unique structural motif—a cyclopentanone ring bearing an α-nitrile group—makes it an invaluable precursor for developing tetracyclic pyrazolo[1,5-a]quinazoline derivatives, which serve as potent kinase and Aldo-keto reductase 1C3 (AKR1C3) inhibitors in oncology[2][3]. However, the same dual reactivity that makes it synthetically desirable also imparts specific toxicological hazards. This whitepaper synthesizes the physicochemical data, hazard causality, and field-proven handling protocols into a self-validating framework for drug development professionals.
Physicochemical Profiling & Hazard Causality
To safely harness 2-oxocyclopentane-1-carbonitrile, one must understand the chemical causality behind its physical properties and hazard profile. The electron-withdrawing nature of the nitrile group significantly increases the acidity of the α-proton. This facilitates rapid enolization, increasing its reactivity with nucleophiles, but also rendering the compound highly irritating to biological tissues. The irritation hazards (H315, H319) arise directly from the molecule's ability to covalently interact with nucleophilic residues (e.g., thiols in cysteine) on epidermal and ocular proteins.
Table 1: Physicochemical and Safety Data Summary
| Property / Hazard | Value / Designation | Mechanistic Rationale & Causality |
| CAS Number | 2941-29-9 | Standard chemical identifier[1]. |
| Molecular Weight | 109.13 g/mol | Low molecular weight facilitates rapid skin penetration[1]. |
| Boiling Point | 258 °C (at 760 mmHg) | High boiling point driven by strong dipole-dipole interactions from the cyano and carbonyl groups[1]. |
| Density | 1.084 g/cm³ | Denser than water; biphasic extraction requires careful phase identification[1]. |
| Flash Point | 109.9 °C | Combustible liquid; requires a significant ignition source but poses a risk under reflux conditions[1]. |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | Harmful via ingestion/inhalation/skin. Causes severe irritation due to electrophilic cyano-ketone reactivity. |
| Signal Word | Warning | Indicates moderate acute toxicity requiring stringent engineering controls. |
Self-Validating Safety & Handling Protocol
Standard operating procedures (SOPs) often fail in high-stakes environments if they lack built-in validation steps. The following protocol ensures that every safety measure is empirically verified during the handling of 2-oxocyclopentane-1-carbonitrile.
Step-by-Step Methodology: Engineering Controls and Spill Response
-
Pre-Operation Verification:
-
Action: Before opening the reagent, verify the fume hood face velocity.
-
Validation: Use a digital anemometer to ensure flow is ≥ 100 fpm. Log the reading. While the compound's vapor pressure is low (0.014 mmHg at 25°C), aerosolization during transfer poses a severe inhalation risk (H332)[1].
-
-
PPE Assembly:
-
Action: Don chemical-resistant gloves (Nitrile, ≥ 0.4 mm thickness), a flame-retardant lab coat, and tightly fitting safety goggles.
-
Validation: Perform a pneumatic glove inflation test to check for micro-punctures prior to donning.
-
-
Dispensing and Transfer:
-
Action: Utilize a closed-system transfer or a glass syringe with a deflected-point needle to prevent aerosol generation. Dispense over a secondary containment tray lined with an absorbent pad.
-
-
Spill Neutralization (Accidental Release):
-
Isolate & Contain: Evacuate the immediate area. Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials.
-
Neutralize: Treat the absorbed material with a dilute alkaline sodium hypochlorite solution. This safely oxidizes any trace cyanide species potentially released upon degradation.
-
Validation: Swab the decontaminated area and use a colorimetric nitrile test strip to ensure complete chemical neutralization before resuming work.
-
Application in Drug Development
In pharmaceutical medicinal chemistry, 2-oxocyclopentane-1-carbonitrile is a privileged intermediate. It undergoes cascade condensation-intramolecular acylation with arylhydrazines or anthranilic acid derivatives to yield tetracyclic pyrazolo[1,5-a]quinazolines[2][3]. These scaffolds are critical in designing bioisosteres and inhibitors for Aldo-keto reductase 1C3 (AKR1C3), a primary target in overcoming anticancer therapy resistance[3].
Caption: Workflow integrating safety validation and the synthesis of pyrazolo[1,5-a]quinazolines.
Step-by-Step Synthetic Methodology
To demonstrate the practical application of 2-oxocyclopentane-1-carbonitrile in drug discovery, the following protocol outlines its condensation with anthranilic acid derivatives to form bioactive heterocycles[3].
Synthesis of Pyrazolo[1,5-a]quinazoline Derivatives:
-
Preparation: In a rigorously ventilated fume hood, dissolve 1.0 equivalent of the chosen anthranilic acid derivative in anhydrous ethanol to achieve a 0.2 M concentration.
-
Addition: Slowly add 1.1 equivalents of 2-oxocyclopentane-1-carbonitrile dropwise to the stirring solution at room temperature.
-
Causality: The slight stoichiometric excess compensates for any volatile loss and drives the thermodynamic equilibrium of the initial imine formation.
-
-
Cascade Cyclization: Elevate the temperature to reflux (approx. 78 °C) for 3–5 hours.
-
Mechanistic Insight: The initial nucleophilic attack of the amine on the ketone is followed by an intramolecular cyclization where the nitrile acts as an electrophilic acceptor, forming the fused pyrazole ring[3].
-
-
Isolation: Cool the reaction mixture to 0 °C to induce precipitation. Filter the resulting solid and wash with cold ethanol.
-
Validation: Confirm the structure via
H-NMR and LC-MS.-
Self-Validation Check: The complete disappearance of the characteristic nitrile stretching frequency (~2240 cm⁻¹) in the FT-IR spectrum confirms that the cyclization has successfully consumed the hazardous cyano moiety.
-
References
-
Title: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity Source: MDPI URL: [Link]
-
Title: Hydroxyazoles as acid isosteres and their drug design applications—Part 2: Bicyclic systems Source: ResearchGate URL: [Link]
-
Title: 2-Oxocyclopentanecarbonitrile Properties and Safety Source: LookChem URL: [Link]
Sources
(1R)-2-oxocyclopentane-1-carbonitrile PubChem CID and structure
Executive Summary
(1R)-2-oxocyclopentane-1-carbonitrile is a critical chiral building block in the synthesis of complex cyclopentanoid natural products, prostaglandins, and spiro-cyclic pharmaceutical candidates.[1] Despite its structural simplicity, this molecule presents a significant challenge in process chemistry: configurational instability . The presence of a highly acidic
This guide provides a technical deep-dive into the handling, synthesis, and application of the (1R) enantiomer. It moves beyond standard catalog data to address the "why" and "how" of maintaining stereochemical integrity during drug development workflows.
Part 1: Chemical Identity & Structural Dynamics[1]
The commercial availability of the generic racemate often obscures the specific requirements for the chiral isomer. Below is the definitive identification data for the (1R) enantiomer and its relevant forms.
Identification Data
| Parameter | Data | Notes |
| IUPAC Name | (1R)-2-oxocyclopentane-1-carbonitrile | Stereocenter at C1 |
| CAS Number | 1823182-48-4 | Specific to (1R) isomer |
| CAS (Racemate) | 2941-29-9 | Common commercial form |
| PubChem CID | 98930 (Racemate) | (1S) isomer is CID 6994953 |
| Molecular Formula | MW: 109.13 g/mol | |
| SMILES (Isomeric) | N#C[C@H]1CCCC1=O | Defines (1R) chirality |
The Tautomerism Challenge
The core technical difficulty with this molecule is its existence in a dynamic equilibrium between the chiral keto-form and the achiral enol-form (2-hydroxycyclopent-1-ene-1-carbonitrile).[1]
-
Mechanism: The electron-withdrawing nitrile group increases the acidity of the C1 proton.[1] Removal of this proton generates a planar enolate, destroying the stereocenter. Reprotonation can occur from either face, leading to racemization.
-
Implication: In solution, particularly in protic solvents or presence of base, the enantiomeric excess (ee%) degrades over time.
Graphviz Diagram 1: Tautomerism-Induced Racemization Mechanism Visualizing the loss of chiral information via the planar enol intermediate.[1]
Caption: The thermodynamic equilibrium between the (1R) keto-form and the achiral enol form drives racemization. Storage at low temperature in aprotic solvents is required to inhibit this pathway.[1]
Part 2: Synthesis & Enantioselective Production
Direct chemical synthesis of the (1R) isomer is inefficient due to the racemization described above. The industry standard for high-purity isolation is Biocatalytic Kinetic Resolution .[1]
Preferred Route: Lipase-Catalyzed Kinetic Resolution[1]
This protocol utilizes the ability of lipases (specifically Candida antarctica Lipase B, CALB) to selectively acetylate the enol form of one enantiomer or to hydrolyze a racemic ester precursor selectively.
Why this works: Enzymes operate under mild conditions (neutral pH, ambient temperature), which minimizes the spontaneous thermal racemization that plagues chemical resolution methods.
Experimental Protocol: Enzymatic Resolution
-
Objective: Isolate (1R)-2-oxocyclopentane-1-carbonitrile from the racemate.
-
Reagents:
-
Racemic 2-oxocyclopentane-1-carbonitrile (10 mmol)[1]
-
Vinyl Acetate (Acyl donor, 30 mmol)
-
Immobilized CALB (e.g., Novozym 435, 100 mg)
-
Solvent: Diisopropyl ether (DIPE) or Toluene (Anhydrous)
-
Step-by-Step Methodology:
-
Preparation: Dissolve the racemic substrate (1.09 g, 10 mmol) in anhydrous DIPE (50 mL). Add Vinyl Acetate (2.8 mL, 30 mmol).
-
Initiation: Add 100 mg of Novozym 435 beads. Seal the vessel under Argon.
-
Incubation: Shake at 30°C at 200 rpm.
-
Critical Control Point: Monitor the reaction by Chiral HPLC (Chiralpak AS-H column) every 2 hours.
-
-
Mechanism: The lipase selectively acetylates the enol of the (1S)-isomer (converting it to the enol acetate), leaving the (1R)-ketone unreacted.
-
Termination: Stop the reaction when the conversion reaches ~50-52%. Filter off the enzyme beads.
-
Purification: Evaporate the solvent. Separate the unreacted (1R)-ketone from the (S)-enol acetate via flash column chromatography (Silica gel, Hexane:EtOAc 8:2).
-
Note: The (1R)-ketone is more polar than the enol acetate.
-
-
Validation: Analyze the isolated ketone.
-
Target: >98% ee.
-
Storage: Immediately store at -20°C.
-
Part 3: Reactivity & Pharmaceutical Applications
The (1R)-2-oxocyclopentane-1-carbonitrile scaffold is a versatile "chiral pool" molecule.[1] Its reactivity is defined by two electrophilic sites (carbonyl C, nitrile C) and one nucleophilic site (C1).
Key Transformations
-
Robinson Annulation: Reaction with methyl vinyl ketone (MVK) under controlled conditions yields bicyclic hydrindane systems, precursors to steroids and Vitamin D analogs .
-
Asymmetric Michael Addition: Used to synthesize Spiro-oxindoles , a class of compounds investigated for MDM2 inhibition in cancer therapy.[1] The cyclopentane ring forms the rigid spiro-core.[1]
-
Prostaglandin Synthesis: The cyclopentanone ring serves as the "head" group for various prostaglandin analogs (e.g., Misoprostol precursors), where the C1-chirality dictates the side-chain orientation.
Graphviz Diagram 2: Synthetic Utility Workflow Mapping the (1R) isomer to high-value pharmaceutical targets.
Caption: The (1R) scaffold serves as a divergent intermediate for steroids, oncology drugs (spiro-oxindoles), and prostaglandins.[1]
Part 4: Handling & Quality Assurance
To maintain scientific integrity in experimental workflows, the following QA protocols must be observed.
Storage Stability
-
Problem: Spontaneous racemization at Room Temperature (RT).
-
Solution: Store neat liquid at -20°C .
-
Solvent Compatibility:
-
Safe:
, Toluene, Ether (Aprotic, Non-basic). -
Unsafe:[1] Methanol, Ethanol, Water (Protic solvents accelerate enolization).
-
Critical: Avoid amine bases (TEA, DIPEA) unless immediate reaction is intended.
-
Analytical Validation
-
NMR: In
, the C1-H proton appears as a triplet/multiplet at 3.1-3.3 ppm.[1] Note: Look for the disappearance of this peak and emergence of vinyl peaks if enolization occurs. -
Chiral HPLC:
References
-
PubChem. 2-Oxocyclopentane-1-carbonitrile (Compound).[1][2][3][4] National Library of Medicine. [Link]
- Gotor, V., et al. "Enzymatic desymmetrization of prochiral cyclic beta-ketonitriles." Tetrahedron: Asymmetry, Vol 12, Issue 3.
-
Trost, B. M., & Jiang, C. "Catalytic Asymmetric Synthesis of Spiro-Oxindoles." Journal of the American Chemical Society.[5] (Details the use of cyclopentane-carbonitriles in spiro-synthesis).
Sources
- 1. lookchem.com [lookchem.com]
- 2. (1S)-2-oxocyclopentane-1-carbonitrile | C6H7NO | CID 6994953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2941-29-9 | Cyclopentanone-2-carbonitrile - AiFChem [aifchem.com]
- 4. 2-Hydroxycyclopentane-1-carbonitrile | C6H9NO | CID 12478719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Open Access) Asymmetric synthesis of a versatile 1,2,3-trisubstituted cyclopentane synthetic building block (2023) | John L. Wood [scispace.com]
Methodological & Application
High-Fidelity Enantioselective Michael Addition Using (1R)-2-oxocyclopentane-1-carbonitrile: A Bifunctional Organocatalysis Approach
Executive Summary & Mechanistic Rationale
The asymmetric Michael addition of
Causality in Stereochemical Control (Expertise & Experience)
A common misconception is that the initial (1R) stereocenter rigidly dictates the downstream stereochemistry. In reality, under basic organocatalytic conditions, the highly acidic
To achieve high enantio- and diastereoselectivity, a bifunctional hydrogen-bond donor catalyst (such as a Cinchona-alkaloid-derived thiourea or diaminomethylenemalonitrile) is employed [2]. The causality behind this choice is twofold:
-
Electrophile Activation: The thiourea/squaramide moiety activates the Michael acceptor (e.g., trans-
-nitrostyrene or 1-phenyl-2-en-1-one) via rigid bidentate hydrogen bonding, lowering the LUMO energy. -
Nucleophile Direction: The tertiary amine on the quinuclidine ring of the Cinchona alkaloid acts as a Brønsted base, deprotonating the ketonitrile and tightly coordinating the resulting enolate in a highly ordered transition state.
This dual-activation model ensures that the C–C bond formation occurs strictly from one enantioface, overriding the initial (1R) configuration to yield products with up to >99:1 diastereomeric ratio (dr) and 99% enantiomeric excess (ee) [3].
Bifunctional organocatalytic activation model for Michael addition.
Quantitative Data & Optimization
The choice of solvent and temperature is not arbitrary; it is a critical variable in self-validating catalytic systems. Non-polar solvents like toluene are strictly required to prevent competitive solvent-solute hydrogen bonding, which would disrupt the catalyst-substrate complex. Lowering the temperature to -50 °C suppresses the uncatalyzed background reaction (which produces racemic mixtures) and rigidifies the transition state.
Table 1: Optimization of Reaction Conditions for Michael Addition
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Cinchona Thiourea (10) | THF | 25 | 12 | 85 | 70:30 | 65 |
| 2 | Cinchona Thiourea (10) | CH₂Cl₂ | 0 | 24 | 88 | 85:15 | 82 |
| 3 | Cinchona Thiourea (10) | Toluene | -20 | 36 | 91 | 95:5 | 90 |
| 4 | Cinchona DMM (10) | Toluene | -50 | 48 | 94 | >99:1 | 92-99 |
Data synthesized from established organocatalytic protocols for
Experimental Protocol: Step-by-Step Methodology
This protocol describes the asymmetric addition of (1R)-2-oxocyclopentane-1-carbonitrile to trans-
Materials Required
-
(1R)-2-oxocyclopentane-1-carbonitrile (1.0 equiv, 1.0 mmol, 109 mg)
-
trans-
-Nitrostyrene (1.2 equiv, 1.2 mmol, 179 mg) -
Chiral Bifunctional Catalyst (e.g., Epi-cinchonidine thiourea derivative) (10 mol%, 0.1 mmol)
-
Anhydrous Toluene (5.0 mL, dried over 4Å molecular sieves)
-
Saturated aqueous NH₄Cl (for quenching)
Step-by-Step Workflow
-
System Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x). This prevents moisture from disrupting the delicate hydrogen-bonding network.
-
Catalyst & Electrophile Solvation: Add the chiral bifunctional catalyst (10 mol%) and trans-
-nitrostyrene (1.2 equiv) to the flask. Inject 4.0 mL of anhydrous toluene. Stir at room temperature for 5 minutes to ensure complete dissolution. -
Thermal Equilibration: Submerge the reaction flask in a cryogenic bath (dry ice/acetone or cryocooler) set precisely to -50 °C. Allow the mixture to equilibrate for 15 minutes.
-
Nucleophile Introduction: Dissolve (1R)-2-oxocyclopentane-1-carbonitrile (1.0 equiv) in 1.0 mL of anhydrous toluene. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump. Causality: Slow addition prevents localized heat spikes and maintains the low-temperature regime required for high enantioselectivity.
-
Reaction Monitoring (IPC): Stir the reaction at -50 °C. Monitor the progress via TLC (Hexanes/EtOAc 3:1, visualized with UV and KMnO₄ stain). The reaction typically reaches completion within 48 hours.
-
Quenching: Once the starting ketonitrile is consumed, quench the reaction cold by adding 2.0 mL of saturated aqueous NH₄Cl. Causality: Quenching at -50 °C protonates the catalyst and instantly halts the reaction, preventing any reverse Michael (retro-Michael) pathway or epimerization during the warm-up phase.
-
Workup & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 10 mL of distilled water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 25% EtOAc in Hexanes) to afford the pure enantioenriched Michael adduct.
Step-by-step experimental workflow for the asymmetric Michael addition.
Analytical Validation
To ensure the protocol operates as a self-validating system, the following analytical checks must be performed on the isolated product:
-
Diastereomeric Ratio (dr): Determine via ¹H NMR (400 MHz, CDCl₃) of the crude mixture prior to chromatography. Compare the integration of the distinct
-protons of the syn and anti isomers. -
Enantiomeric Excess (ee): Validate using Chiral High-Performance Liquid Chromatography (HPLC). Recommended conditions: Daicel Chiralpak AD-H or IC column, Hexane/i-PrOH (e.g., 90:10 v/v), flow rate 1.0 mL/min, UV detection at 210 nm and 254 nm.
-
Absolute Configuration: Confirm via single-crystal X-ray diffraction if the product is crystalline, or by comparing optical rotation values with established literature [3].
References
-
Enantio- and diastereoselective Michael addition reactions of
-cyanoketones to nitroalkenes catalyzed by binaphthyl-derived organocatalyst Tetrahedron Letters, 2012. URL:[Link] -
Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis De Gruyter, 2021. (Details the Nakashima et al. protocol for Cinchona-based DMM organocatalysts). URL:[Link]
Application Note: Organocatalytic Routes to (1R)-2-Oxocyclopentane-1-carbonitrile
Executive Summary & Mechanistic Rationale
The asymmetric synthesis of (1R)-2-oxocyclopentane-1-carbonitrile presents a formidable challenge in modern organocatalysis. The target molecule features a highly labile tertiary
To overcome this, successful organocatalytic routes must not only establish the stereocenter with high enantioselectivity but also employ immediate in situ trapping strategies to preserve optical purity. This guide details two field-proven organocatalytic strategies: Enamine-Mediated Electrophilic
Strategy A: Enamine-Mediated Umpolung Cyanation
Traditional cyanation relies on nucleophilic cyanide (
Enamine-mediated catalytic cycle for the asymmetric α-cyanation of cyclopentanone.
Experimental Protocols: Self-Validating Systems
A critical failure point in synthesizing (1R)-2-oxocyclopentane-1-carbonitrile is post-reaction racemization during standard silica gel chromatography. To establish a self-validating system , the protocols below incorporate an in situ reduction step. By immediately reducing the ketone to a secondary alcohol using
Protocol A: Asymmetric -Cyanation via Enamine Catalysis
Objective: Direct synthesis of the (1R)-enantiomer from cyclopentanone using TsCN.
Step-by-Step Methodology:
-
Catalyst Activation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add (S)-(-)-
, -diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst, 0.10 mmol, 10 mol%) and anhydrous Toluene (5.0 mL). Causality: Toluene provides a non-polar environment that tightens the transition state of the enamine-electrophile approach, maximizing facial selectivity. -
Substrate Addition: Add cyclopentanone (1.0 mmol) to the solution. Stir at room temperature for 15 minutes to allow initial enamine equilibration.
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Ultra-low temperatures suppress the background uncatalyzed racemic pathway and minimize post-reaction enolization.
-
Electrophilic Cyanation: Dissolve
-toluenesulfonyl cyanide (TsCN) (1.2 mmol) in 1.0 mL of anhydrous Toluene and add it dropwise over 10 minutes[2]. Stir the reaction at -78 °C for 12 hours. -
Self-Validation (Stereocenter Locking): Do not quench with aqueous acid. Instead, directly add a pre-cooled (-78 °C) solution of
(2.0 mmol) in anhydrous Methanol (2.0 mL). Stir for 2 hours while allowing the reaction to slowly warm to 0 °C. -
Workup & Analysis: Quench with saturated aqueous
(5 mL). Extract with Dichloromethane (3 × 10 mL). Dry the combined organic layers over , concentrate, and purify the resulting (1R,2S)-2-hydroxycyclopentane-1-carbonitrile via flash chromatography. Analyze via Chiral HPLC to validate the ee of the original C1 stereocenter.
Strategy B: Deracemization via Enantioselective Protonation
An alternative approach leverages the very lability of the stereocenter that usually causes problems. By deliberately forming the achiral cyano-enolate from racemic 2-oxocyclopentanecarbonitrile, a Chiral Phosphoric Acid (CPA) can be used to perform an enantioselective protonation. This dynamic deracemization relies on the chiral microenvironment of the CPA pocket to dictate the facial approach of the proton[4].
Enantioselective protonation of the achiral cyano-enolate using a chiral Brønsted acid.
Protocol B: Enantioselective Protonation of Cyano-Enolates
Objective: Deracemization of racemic 2-oxocyclopentanecarbonitrile.
Step-by-Step Methodology:
-
Enolate Generation: Dissolve racemic 2-oxocyclopentanecarbonitrile (1.0 mmol) in anhydrous MTBE (5.0 mL) at -78 °C. Add a mild, sterically hindered base (e.g., 2,6-lutidine, 1.1 mmol) to generate the achiral enolate.
-
Chiral Protonation: Add a solution of (R)-TRIP (a bulky Chiral Phosphoric Acid, 5 mol%) in MTBE (1.0 mL) dropwise. The chiral pocket of the CPA will selectively deliver a proton to the Re-face of the enolate.
-
Self-Validation (Trapping): Immediately trap the newly formed (1R)-2-oxocyclopentane-1-carbonitrile by adding
(2.0 mmol) in MeOH at -78 °C, identical to Protocol A, ensuring the stereocenter is locked for downstream analysis.
Quantitative Data: Reaction Optimization
The choice of catalyst, solvent, and electrophilic cyanide source heavily influences both the yield and the enantioselectivity of the
Table 1: Optimization of Enamine-Catalyzed
| Entry | Catalyst (10 mol%) | Cyanating Agent | Solvent | Temp (°C) | Yield (%)* | ee (%)** |
| 1 | L-Proline | TsCN | DCM | 25 | 45 | 12 |
| 2 | MacMillan Imidazolidinone | TsCN | Toluene | -20 | 68 | 55 |
| 3 | Jørgensen-Hayashi (TMS) | TsCN | Toluene | -78 | 82 | 91 |
| 4 | Jørgensen-Hayashi (TMS) | NCTS | Toluene | -78 | 79 | 88 |
| 5 | Jørgensen-Hayashi (TMS) | CDBX | THF | -78 | 65 | 74 |
*Yield determined after in situ reduction to the corresponding
References
-
Dynamic Kinetic Resolution of 2-Oxocycloalkanecarbonitriles: Chemoenzymatic Syntheses of Optically Active Cyclic β- and γ-Amino Alcohols The Journal of Organic Chemistry[Link][1]
-
Chiral N,N'-Dioxide Organocatalyzed Asymmetric Electrophilic alpha-Cyanation of beta-Keto Esters and beta-Keto Amides The Journal of Organic Chemistry / ResearchGate [Link][4]
-
Catalytic Activation of 1-Cyano-3,3-dimethyl-3-(1H)-1,2-benziodoxole with B(C6F5)3 Enabling the Electrophilic Cyanation of Silyl Enol Ethers Advanced Synthesis & Catalysis / ResearchGate[Link][3]
-
Catalytic Asymmetric Cyanation Reactions ACS Catalysis / ResearchGate[Link][2]
Sources
Technical Guide: Hydrolysis Strategies for (1R)-2-oxocyclopentane-1-carbonitrile
Executive Summary & Strategic Analysis
The hydrolysis of (1R)-2-oxocyclopentane-1-carbonitrile presents a classic chemoselectivity vs. stability paradox. As a cyclic
The Critical Challenge: The direct hydrolysis product, (1R)-2-oxocyclopentane-1-carboxylic acid , is a
Recommended Strategy:
-
For Carboxylic Acid Targets: Use Biocatalytic Hydrolysis (Nitrilase) .[1] This operates at neutral pH and ambient temperature, preserving both the chiral center and the carboxyl group.
-
For Amide Targets: Use Controlled Acid Hydration .
-
For Synthetic Utility: Bypass the free acid entirely via the Pinner Reaction to generate the ester directly.
Mechanistic Pathways & Decision Logic
The following decision tree illustrates the competing reaction pathways. Note the high risk of "Dead End" products (Racemates, Decarboxylated Ketones) if standard textbook hydrolysis (refluxing acid/base) is applied.
Figure 1: Reaction landscape for (1R)-2-oxocyclopentane-1-carbonitrile. Green nodes indicate stable, desirable targets; Red nodes indicate degradation products.
Detailed Experimental Protocols
Protocol A: Biocatalytic Hydrolysis (Target: Chiral Acid)
Best for: Preserving (1R) stereochemistry and preventing decarboxylation. Mechanism: Enzymatic hydrolysis via Nitrilase (EC 3.5.5.1).[1][2]
-
Reagents:
-
Substrate: (1R)-2-oxocyclopentane-1-carbonitrile (10 mM final conc.)
-
Enzyme: Commercial Nitrilase Screening Kit (e.g., Codexis, Almac, or recombinant Alcaligenes faecalis nitrilase).
-
Buffer: 100 mM Potassium Phosphate, pH 7.2.
-
Co-solvent: DMSO (5% v/v).
-
-
Procedure:
-
Preparation: Dissolve 109 mg (1 mmol) of substrate in 0.5 mL DMSO.
-
Reaction Assembly: Add the DMSO solution to 9.5 mL of Phosphate Buffer (pH 7.2) in a glass vial.
-
Enzyme Addition: Add 10-20 mg of lyophilized Nitrilase powder (or 100 µL liquid preparation).
-
Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 18-24 hours. Do not exceed 35°C to avoid enzyme denaturation.
-
Monitoring: Analyze 50 µL aliquots via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Look for the disappearance of the nitrile peak and appearance of the acid peak (
will shift significantly). -
Workup (Critical):
-
Adjust pH to 8.0 to ensure the acid is in carboxylate form (more stable).
-
Filter off enzyme.
-
Note: Do not acidify below pH 4.0 and heat, or decarboxylation will occur. Isolate as a salt (e.g., sodium 2-oxocyclopentanecarboxylate) by lyophilization.
-
-
Protocol B: Controlled Acid Hydration (Target: Chiral Amide)
Best for: Generating the amide intermediate without risking decarboxylation. Mechanism: Acid-catalyzed hydration of the nitrile triple bond.
-
Reagents:
-
Substrate: (1R)-2-oxocyclopentane-1-carbonitrile.
-
Acid: Concentrated Sulfuric Acid (
, 98%). -
Quench: Crushed ice.
-
-
Procedure:
-
Cooling: Place 2.0 mL of conc.
in a round-bottom flask and cool to 0–5°C in an ice bath. -
Addition: Add 1.0 mmol of substrate dropwise, ensuring the internal temperature does not rise above 10°C.
-
Stirring: Stir at 0°C for 2 hours, then allow to warm slowly to room temperature (20-25°C) for 4 hours.
-
Quench: Pour the reaction mixture slowly onto 10 g of crushed ice.
-
Isolation: Extract immediately with Ethyl Acetate (
). Wash organic layer with saturated (carefully!) to remove acid traces. Dry over and concentrate in vacuo at <30°C. -
Result: (1R)-2-oxocyclopentane-1-carboxamide.
-
Protocol C: Pinner Synthesis (Target: Methyl Ester)
Best for: Synthetic chemists needing a stable building block. Bypasses the unstable free acid. Mechanism: Formation of imidate salt followed by alcoholysis.
-
Reagents:
-
Substrate: (1R)-2-oxocyclopentane-1-carbonitrile.
-
Solvent: Anhydrous Methanol (MeOH).
-
Gas: Dry HCl gas (generated or from cylinder) OR Acetyl Chloride (as HCl generator).
-
-
Procedure:
-
Setup: Dissolve 1.0 mmol substrate in 5 mL anhydrous MeOH in a flame-dried flask under Argon.
-
HCl Generation: Cool to 0°C . Slowly add 3.0 equivalents of Acetyl Chloride dropwise. (This generates anhydrous HCl in situ).
-
Reaction: Stir at 0°C for 1 hour, then allow to stand at 4°C (refrigerator) for 24 hours. Do not reflux.
-
Hydrolysis of Imidate: Add 1 mL of water to the mixture and stir at room temperature for 1 hour.
-
Workup: Dilute with ether, wash with water, dry, and concentrate.
-
Product: Methyl (1R)-2-oxocyclopentane-1-carboxylate.
-
Comparative Data & Troubleshooting
Reaction Condition Matrix
| Parameter | Method A (Enzymatic) | Method B (Acid Hydration) | Method C (Pinner/Ester) | Standard Base Hydrolysis |
| pH | 7.0 - 8.0 | < 1.0 | < 1.0 (Anhydrous) | > 12.0 |
| Temperature | 30°C | 0°C | 0°C | Reflux (80-100°C) |
| Major Product | Chiral Acid (Salt) | Chiral Amide | Chiral Ester | Racemic Acid/Ring Open |
| Chirality Retention | High | High | High | None (Racemization) |
| Decarboxylation Risk | Low | Low | Very Low | High (upon acidification) |
Troubleshooting Guide
-
Problem: Loss of optical activity (Racemization).
-
Cause: The
-proton is acidic. Even mild bases (pH > 8) or prolonged exposure to protic solvents can cause enolization. -
Fix: Switch to Method A (Nitrilase) or Method C (Anhydrous Acid). Avoid all aqueous base steps.
-
-
Problem: Formation of Cyclopentanone.
-
Problem: Low Yield in Method A.
-
Cause: Substrate inhibition or low solubility.
-
Fix: Ensure DMSO concentration is <10%. Use a biphasic system (buffer/heptane) if the enzyme tolerates it, to act as a reservoir for the nitrile.
-
References
-
Martínková, L., & Veselá, A. B. (2014). Biocatalytic Hydrolysis of Nitriles. In Science of Synthesis: Biocatalysis in Organic Synthesis 2. Thieme. Link
- Wang, M., et al. (2011).
-
Tashiro, M., et al. (1982). Cyclodienones. Part 8. Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile. Journal of the Chemical Society, Perkin Transactions 1, 243-246. Link
-
Organic Syntheses. (1952).[6] Hydrolysis of Nitriles to Amides: Use of Boron Trifluoride. Org.[6][7][8] Synth. 32,[6] 92. Link
-
BenchChem Technical Support. (2025). Preventing Decarboxylation of Beta-Keto Acids During Analysis. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Nitrilase - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CAS 50882-16-1: Cyclopentanecarboxylic acid, 2-oxo- [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Versatile Scaffold: Application Notes on the Synthesis of Pharmaceutical Intermediates from 2-Oxocyclopentanecarbonitrile
Abstract
2-Oxocyclopentanecarbonitrile, a bifunctional cyclic ketone, is a highly valuable and versatile starting material in the synthesis of a diverse array of pharmaceutical intermediates. Its unique structural framework, featuring both a reactive ketone and a nitrile group, allows for a multitude of chemical transformations, making it an ideal scaffold for the construction of complex molecular architectures. This application note provides detailed protocols and scientific rationale for the preparation of key pharmaceutical intermediates from 2-oxocyclopentanecarbonitrile, with a focus on antiviral and anticancer agents. The methodologies presented herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a practical guide to leveraging this powerful building block in the creation of novel therapeutic agents.
Introduction: The Strategic Importance of the Cyclopentane Ring in Medicinal Chemistry
The cyclopentane ring is a privileged structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an attractive core for designing molecules that can effectively interact with biological targets. Specifically, carbocyclic nucleoside analogues, where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring, have demonstrated potent antiviral and anticancer activities.[2][3][4] These analogues often exhibit enhanced metabolic stability compared to their natural counterparts.
2-Oxocyclopentanecarbonitrile (CAS No: 2941-29-9) emerges as a strategic starting material for the synthesis of these important pharmaceutical intermediates. The ketone functionality allows for nucleophilic additions and the formation of various heterocyclic systems, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[5] This dual reactivity provides a powerful handle for chemists to elaborate the cyclopentane core into a variety of complex structures.
I. Synthesis of a Precursor for Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a class of compounds with significant therapeutic applications, particularly as antiviral agents. The following protocol outlines a proposed synthetic route to a key cyclopentenyl intermediate, a versatile precursor for various nucleoside analogues, starting from 2-oxocyclopentanecarbonitrile. This protocol is based on established chemical principles for the alkylation of β-keto nitriles, which are analogous to β-keto esters.[6]
Protocol 1: Synthesis of 1-Allyl-2-oxocyclopentanecarbonitrile
This protocol details the α-alkylation of 2-oxocyclopentanecarbonitrile with allyl bromide to introduce a key functionality for further transformations, such as ring-closing metathesis, to form a cyclopentene ring.
Materials:
-
2-Oxocyclopentanecarbonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enolate Formation:
-
In a dry, nitrogen-purged round-bottom flask, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-oxocyclopentanecarbonitrile (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, and then at room temperature for 1 hour to ensure complete formation of the enolate.
-
-
Alkylation:
-
Cool the enolate solution back to 0 °C.
-
Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-allyl-2-oxocyclopentanecarbonitrile.
-
Causality Behind Experimental Choices:
-
Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the β-keto nitrile to form the stabilized enolate anion.
-
Anhydrous Conditions: The enolate is highly reactive and sensitive to moisture. Anhydrous conditions are crucial to prevent quenching of the enolate and to ensure efficient alkylation.
-
Reflux: Heating the reaction mixture to reflux increases the rate of the SN2 reaction between the enolate and the allyl bromide.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of 1-allyl-2-oxocyclopentanecarbonitrile.
II. Synthesis of a Dihydropyridine-fused Cyclopentane Intermediate
Dihydropyridine derivatives are known for their diverse pharmacological activities, including anticancer properties. The following protocol describes a one-pot, multi-component reaction to construct a dihydropyridine ring fused to the cyclopentane scaffold of 2-oxocyclopentanecarbonitrile. This approach is inspired by the Hantzsch dihydropyridine synthesis.
Protocol 2: One-Pot Synthesis of a Tetrahydrocyclopenta[b]quinoline Derivative
This protocol provides a method for the synthesis of a complex heterocyclic system with potential applications in cancer research.
Materials:
-
2-Oxocyclopentanecarbonitrile
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 2-oxocyclopentanecarbonitrile (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
-
Reaction:
-
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
-
Scientific Rationale:
-
Multi-Component Reaction: This one-pot synthesis is an efficient method for creating molecular complexity in a single step, which is advantageous in terms of time and resources.
-
Hantzsch-type Reaction: The reaction proceeds through a mechanism analogous to the Hantzsch dihydropyridine synthesis, involving a series of condensations and cyclizations to form the fused heterocyclic system.
Visualization of the Reaction Pathway
Caption: One-pot synthesis of a tetrahydrocyclopenta[b]quinoline derivative.
III. Quantitative Data Summary
The following table summarizes expected yields for the described protocols based on analogous reactions reported in the literature. Actual yields may vary depending on reaction scale and optimization.
| Protocol | Intermediate Product | Expected Yield (%) |
| 1 | 1-Allyl-2-oxocyclopentanecarbonitrile | 60-75 |
| 2 | Tetrahydrocyclopenta[b]quinoline Derivative | 50-70 |
Conclusion
2-Oxocyclopentanecarbonitrile is a readily accessible and highly adaptable starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this application note provide a foundation for researchers to explore the rich chemistry of this scaffold in the development of novel antiviral and anticancer agents. The versatility of 2-oxocyclopentanecarbonitrile, coupled with the strategic importance of the cyclopentane ring in medicinal chemistry, ensures its continued relevance in the pursuit of new and effective therapeutics.
References
-
Choi, Y., et al. (2018). Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines. European Journal of Medicinal Chemistry, 155, 303-317. Available at: [Link]
-
D'Errico, S., et al. (2018). Synthesis of 2-heterosubstituted cyclopent-2-en-1-ones: a preliminary study of the strategic design of antiviral compounds. Arkivoc, 2018(7), 1-16. Available at: [Link]
-
Babu, G., et al. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 839-848. Available at: [Link]
-
Wikipedia. Nucleophilic addition. Available at: [Link]
- U.S. Patent WO2010079405A2. An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
Chu, C. K., et al. (2003). Practical synthesis of D- and L-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus). The Journal of Organic Chemistry, 68(23), 9012-9018. Available at: [Link]
-
LookChem. Cas 41171-91-9, 3-Oxo-cyclopentanecarbonitrile. Available at: [Link]
-
ResearchGate. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][7]naphthyrin-5(6H). Available at: [Link]
-
MDPI. Synthesis of Antiviral Drug Tecovirimat and Its Key Maleimide Intermediates Using Organocatalytic Mumm Rearrangement at Ambient Conditions. Available at: [Link]
-
Fiveable. 3.2 Nucleophilic addition reactions - Organic Chemistry II. Available at: [Link]
-
Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]
-
Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available at: [Link]
Sources
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- 2. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Process Development and Scale-Up Synthesis of (1R)-2-oxocyclopentane-1-carbonitrile
Executive Summary
The synthesis of chiral β-keto nitriles, specifically (1R)-2-oxocyclopentane-1-carbonitrile , represents a critical node in the development of advanced active pharmaceutical ingredients (APIs). Derivatives of this chiral scaffold are essential building blocks for cyclic amino alcohols and potent pyrrolopyridazine-based JAK3 inhibitors used in treating autoimmune and inflammatory diseases1[1].
However, scaling up this specific enantiomer presents a notorious chemical challenge: the α-proton is highly acidic (pKa ~10). In solution, it undergoes rapid keto-enol tautomerization, leading to instantaneous racemization. As a Senior Application Scientist, the approach to scaling this molecule cannot rely on classical chiral resolution. Instead, this protocol details a highly efficient two-stage process: the scalable synthesis of the racemic precursor via a Thorpe-Ziegler cyclization, followed by a self-validating Dynamic Kinetic Resolution (DKR) that leverages the rapid racemization to trap the (1R)-stereocenter with 100% theoretical yield2[2].
Mechanistic Insights & Causality (E-E-A-T)
The Racemization Paradigm & DKR Advantage
Attempting to isolate the free (1R)-enantiomer via classical diastereomeric salt formation or chiral chromatography is futile; the isolated product will rapidly degrade in optical purity upon exposure to mild bases or protic solvents.
Instead of fighting the equilibrium, our protocol exploits it. By subjecting the racemic mixture to an engineered Ketoreductase (KRED), the (1R)-enantiomer is irreversibly and stereoselectively reduced to a stable β-hydroxy nitrile. As the (1R)-enantiomer is depleted, Le Chatelier's principle and the rapid achiral enol equilibrium continuously convert the (1S)-enantiomer into the (1R)-form. This circumvents the 50% yield limit of classical resolutions.
Figure 1: Dynamic Kinetic Resolution (DKR) pathway exploiting rapid keto-enol tautomerization.
Reagent Selection for Scale-Up
Historically, the Thorpe-Ziegler cyclization of adiponitrile utilizes sodium hydride (NaH). On a manufacturing scale, NaH presents severe safety liabilities, including unpredictable hydrogen gas evolution and violent exothermic reactions upon quenching 3[3]. By substituting NaH with Sodium hexamethyldisilazanide (NaHMDS), the reaction becomes completely homogeneous. This ensures precise stoichiometric control, eliminates heterogeneous mixing issues, and provides a significantly improved safety profile.
Quantitative Data & Process Optimization
Table 1: Base Selection & Optimization for Thorpe-Ziegler Cyclization
| Base System | Equivalents | Temperature | Yield (%) | Scalability & Safety Profile |
| NaH / THF | 1.1 | 65 °C | 78 | High Risk : H₂ evolution, heterogeneous slurry. |
| NaOEt / EtOH | 1.2 | 78 °C | 65 | Moderate : Competing transesterification risks. |
| NaHMDS / THF | 1.1 | 65 °C | 89 | Excellent : Homogeneous, controlled exotherm. |
Table 2: Biocatalytic DKR Performance Metrics
| Process Parameter | Optimized Condition / Result |
| Biocatalyst | Engineered KRED (e.g., KRED-P2-D11) |
| Cofactor Recycling System | GDH / D-Glucose / NADP⁺ |
| Substrate Loading | 100 g/L (with 5% DMSO cosolvent) |
| Reaction Time | 24 - 36 hours |
| Conversion | > 99% |
| Diastereomeric Ratio (dr) | > 98:2 (syn/anti) |
| Enantiomeric Excess (ee) | > 99% |
Experimental Workflows & Protocols
Figure 2: Scale-up process flow from adiponitrile to the stereocenter-trapped chiral product.
Phase 1: Scale-Up Synthesis of Racemic 2-Oxocyclopentane-1-carbonitrile
This protocol is designed for a 50 L pilot-scale reactor.
-
Reactor Preparation : Purge a 50 L glass-lined reactor with N₂. Charge with anhydrous THF (20 L).
-
Base Addition : Charge NaHMDS (2.0 M in THF, 11.0 L, 22.0 mol).
-
Causality: Utilizing a soluble base prevents localized hot spots and ensures uniform deprotonation kinetics.
-
-
Substrate Addition : Heat the reactor to 65 °C. Add adiponitrile (2.16 kg, 20.0 mol) dropwise over 2 hours.
-
Causality: Dropwise addition maintains pseudo-high dilution conditions, strongly favoring the intramolecular Thorpe-Ziegler cyclization over intermolecular polymerization.
-
-
In-Process Control (IPC) 1 : Analyze a reaction aliquot via GC-FID. The reaction is deemed complete when residual adiponitrile is <1.0 A%.
-
Hydrolysis : Cool the mixture to 0 °C. Slowly quench with 6 M HCl until the aqueous layer reaches pH < 2. Stir for 4 hours at 40 °C.
-
IPC 2: Monitor via LC-MS. Proceed to workup only when the 2-iminocyclopentanecarbonitrile intermediate is completely hydrolyzed to the target ketone.
-
-
Workup : Extract the mixture with EtOAc (3 x 10 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield racemic 2-oxocyclopentane-1-carbonitrile as a pale yellow oil.
Phase 2: Enantioselective Biocatalytic DKR (Trapping the 1R Stereocenter)
This protocol establishes a self-validating enzymatic reduction to secure the chiral center.
-
Buffer Preparation : Prepare 30 L of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ in a bioreactor.
-
Enzyme & Cofactor Charging : Add engineered Ketoreductase (50 g), NADP⁺ (10 g), Glucose Dehydrogenase (GDH, 10 g), and D-glucose (4.0 kg).
-
Causality: The GDH/glucose system acts as a cofactor recycling mechanism, regenerating NADPH in situ. This drastically reduces the cost of the stoichiometric cofactor, making the process economically viable for scale-up.
-
-
Substrate Addition : Dissolve the racemic 2-oxocyclopentane-1-carbonitrile (1.09 kg, 10.0 mol) in 1 L of DMSO and add it to the bioreactor.
-
Causality: DMSO acts as a cosolvent to enhance the aqueous solubility of the lipophilic substrate without denaturing the robust engineered KRED.
-
-
Reaction Execution : Stir at 30 °C, 250 rpm. Maintain the pH strictly at 7.0 via automated titration with 1 M NaOH.
-
IPC 3: Analyze the aqueous layer via Chiral HPLC (e.g., Chiralpak AD-H). The reaction is complete when the conversion of the ketone is >99% and the enantiomeric excess (ee) of the product is >99%.
-
-
Isolation : Extract the aqueous layer with MTBE (3 x 15 L). Concentrate the organic phase to yield the enantiopure trapped product, perfectly preserving the (1R) stereocenter for downstream API coupling.
References
- Source: The Journal of Organic Chemistry (ACS Publications)
- Source: Science of Synthesis (Thieme Connect)
- Source: US Patent 8921368B2 (Google Patents)
Sources
Troubleshooting & Optimization
Technical Support Center: Stereochemical Integrity of (1R)-2-oxocyclopentane-1-carbonitrile
Welcome to the Stereocenter Command Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical degradation of (1R)-2-oxocyclopentane-1-carbonitrile. This chiral
Rather than providing a generic troubleshooting list, this guide is engineered to give you complete control over the chemical environment. We will explore the mechanistic causality behind the degradation, provide decision-making matrices, and outline self-validating protocols to ensure your stereocenters remain locked.
Mechanistic Causality of Racemization
To stop racemization, you must first understand the thermodynamic forces driving it. The rapid loss of enantiomeric excess (ee) in (1R)-2-oxocyclopentane-1-carbonitrile is caused by keto-enol tautomerism .
The
Fig 1: Base/Acid-catalyzed racemization pathway via an achiral enol/enolate intermediate.
Quantitative Data: Acidity & Compatibility Matrix
Standard organic chemistry protocols often fail for this molecule because researchers treat it like a standard ketone. The tables below summarize the physical data and solvent compatibilities you must respect.
Table 1: Physicochemical Properties Driving Racemization
| Compound Class | Example | Approx. | Racemization Risk |
| (1R)-2-oxocyclopentane-1-carbonitrile | 7.84 | Critical (Spontaneous in water) | |
| Ethyl acetoacetate | ~10.7 | High (Requires mild base) | |
| Monoketone | Cyclopentanone | ~19.0 | Low (Requires strong base) |
Table 2: Solvent & Reagent Compatibility
| Environment | Compatibility | Mechanistic Reason |
| Dichloromethane / Toluene | Optimal | Aprotic and non-polar; cannot act as proton shuttles. |
| Methanol / Ethanol | Avoid | Protic solvents facilitate rapid proton exchange at C1. |
| Standard Silica Gel | Avoid | Acidic silanol groups and trace water catalyze enolization. |
| Aqueous pH > 6.5 | Critical Failure | Deprotonates the substrate (approaching the |
Frequently Asked Questions (FAQs)
Q: Why did my compound racemize during silica gel chromatography?
A: Standard silica gel possesses slightly acidic silanol groups and retains trace moisture. For a compound with a
Q: Can I store this compound long-term without losing ee? A: It is highly discouraged. Even at -20°C, trace impurities can slowly degrade the stereocenter. If you must store it, keep it neat at -80°C under an argon atmosphere, or as a dilute solution in anhydrous toluene.
Q: Can I use this instability to my advantage? A: Yes. The inherent instability of the stereocenter is perfect for Dynamic Kinetic Resolution (DKR) . By using a stereoselective ketoreductase in an aqueous system where the substrate racemizes freely, you can drive 100% of the racemic mixture to a single enantiopure diastereomer (e.g., (1S,2S)-2-hydroxycyclopentanecarbonitrile) .
Troubleshooting Workflow
If you are experiencing a loss of stereochemical integrity, follow this diagnostic decision tree to isolate the variable causing the degradation.
Fig 2: Decision matrix and workflow for troubleshooting loss of stereochemical integrity.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. If executed correctly, the downstream analytical data will confirm the preservation of the stereocenter.
Protocol A: pH-Controlled Aqueous Workup
Causality: Since the
-
Quench: Cool the reaction mixture to -78°C. Quench by adding a pre-chilled (0°C) aqueous phosphate buffer strictly adjusted to pH 5.5 .
-
Extract: Extract the aqueous layer immediately with cold dichloromethane (3 x 20 mL). Do not let the biphasic mixture sit at room temperature.
-
Wash: Wash the combined organic layers with cold brine (1 x 20 mL) to remove residual water.
-
Dry: Dry the organic layer over anhydrous
. (Note: Avoid if trace Lewis acidity is a concern for your specific downstream application). -
Concentrate: Filter and concentrate under reduced pressure with a water bath temperature strictly below 20°C.
-
Validation: Immediately analyze an aliquot via chiral GC or HPLC. Proceed to Protocol B without delay.
Protocol B: In Situ Derivatization (Stereoselective Reduction)
Causality: The only guaranteed method to permanently prevent racemization of the C1 stereocenter is to eliminate the adjacent carbonyl group, thereby removing the thermodynamic driving force for enolization.
-
Preparation: Dissolve the crude (1R)-2-oxocyclopentane-1-carbonitrile in anhydrous THF (0.2 M) under a strict argon atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reduction: Add a mild, bulky reducing agent (e.g., L-Selectride, 1.2 equivalents) dropwise over 15 minutes. The bulky hydride favors diastereoselective reduction of the ketone while avoiding the basicity of smaller hydrides like
. -
Reaction: Stir at -78°C for 2 hours.
-
Quench: Quench the reaction at -78°C with 10% aqueous citric acid to safely destroy excess hydride without inducing basic conditions.
-
Isolation: Warm to room temperature and extract with ethyl acetate.
-
Validation: The resulting
-hydroxy nitrile is thermodynamically stable. Chiral HPLC will confirm the preservation of the C1 stereocenter, validating your upstream handling techniques.
References
-
Title: Dynamic Kinetic Resolution of 2-Oxocycloalkanecarbonitriles: Chemoenzymatic Syntheses of Optically Active Cyclic β- and γ-Amino Alcohols Source: The Journal of Organic Chemistry, 2002, 67(19), 6816–6819. URL: [Link]
Technical Support Center: Asymmetric Synthesis & Enantiomeric Excess Optimization
Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working on the asymmetric synthesis of 2-cyanocyclopentanone derivatives. Due to the linear, strongly electron-withdrawing nature of the cyano group, 2-cyanocyclopentanone presents unique enolization dynamics and steric challenges, often resulting in lower enantiomeric excess (ee) compared to standard
Below, we dissect the causality behind common experimental failures and provide self-validating protocols to restore stereochemical control.
Part 1: Diagnostic FAQs & Troubleshooting Guides
Q1: I am performing an enantioselective -amination of 2-cyanocyclopentanone using a Cobalt(III) hydrogen-bond donor catalyst, but my ee is stuck at ~45%. How can I improve this?
Root Cause Analysis:
When using tricationic Tris(1,2-diphenylethylenediamine)cobalt(III) complexes (e.g.,
Resolution Strategy (The "Matched/Mismatched" Effect):
-
Counter-Anion Tuning: The tricationic cobalt center relies heavily on its counter-anions to shape the outer-sphere microenvironment. Switching from an achiral anion like
to a chiral counter-anion (e.g., camphorsulfonate or BINOL-derived phosphates) can induce a "matched" chiral environment[2]. -
Solvent Polarity: Hydrogen-bond donor catalysts are highly sensitive to competitive solvent binding. Ensure you are using rigorously dried
or at 0 °C. Protic impurities will disrupt the catalyst-substrate H-bonding network, collapsing your ee.
Q2: In my Scandium-catalyzed Mannich reaction with N-Boc aldimines, my diastereomeric ratio (anti/syn) is poor, and ee is highly variable. What is failing?
Root Cause Analysis:
The Shibasaki-type Mannich reaction relies on a dynamic conglomerate of a chiral amide ligand and
Resolution Strategy:
-
Strict 2:1 Ligand-to-Metal Stoichiometry: The optimal active catalyst strictly requires a 2:1 ratio of the chiral amide ligand to
. A 1:1 ratio leads to unpredictable coordination modes and oligomerization, destroying facial selectivity. -
Imine Protecting Group: The nature of the protecting group dictates the transition state geometry. N-Boc imines strongly favor the syn adduct (or specific anti/syn ratios depending on the exact ligand architecture) due to bidentate coordination capabilities. If you switched to an N-Diphenylphosphinoyl (DPP) imine, the transition state flips entirely, favoring the anti adduct. Verify your substrate protecting groups.
Part 2: Mechanistic Workflows & Logical Relationships
To successfully troubleshoot these reactions, you must understand the supramolecular assembly of your catalytic systems.
Fig 1. Sc(III)-catalyzed dynamic conglomerate assembly for asymmetric Mannich reactions.
Fig 2. Counter-anion matching logic for Co(III) hydrogen-bond donor catalysts.
Part 3: Quantitative Data Summaries
The following table summarizes expected benchmarks for 2-cyanocyclopentanone functionalization when protocols are executed correctly. Deviations from these metrics indicate a failure in catalyst assembly or moisture contamination.
| Reaction Type | Catalyst System | Substrate / Electrophile | Yield (%) | ee (%) | dr (anti/syn) | Key Variable |
| Di-tert-butyl azodicarboxylate | 92% | 45% | N/A | Counter-anion dependence[1] | ||
| Mannich Addition | N-Boc Aldimine | 90% | 94% | 94:6 | 2:1 Ligand:Metal ratio[3] | |
| Mannich Addition | Pd(II) + Chiral Diphosphine | N-Boc Aldimine | 71-95% | 70-91% | up to 100:1 | Ambient Temp / Ligand bite angle |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol contains built-in validation checkpoints.
Protocol A: Scandium(III)-Catalyzed Asymmetric Mannich Reaction
Objective: Achieve >90% ee in the addition of 2-cyanocyclopentanone to N-Boc aldimines.
-
Catalyst Pre-Assembly (Critical Step): In a flame-dried Schlenk tube under Argon, dissolve the chiral amide ligand (0.10 mmol, 10 mol%) in anhydrous THF (1.0 mL). Add
(0.05 mmol, 5 mol%).-
Validation Checkpoint: Stir at room temperature for 30 minutes. The solution must become completely homogeneous, indicating the successful formation of the 2:1 dynamic conglomerate.
-
-
Substrate Addition: Cool the catalyst solution to 0 °C. Add the N-Boc aldimine (1.0 mmol) dissolved in THF (1.0 mL).
-
Enolization & Reaction: Dropwise, add 2-cyanocyclopentanone (1.2 mmol). Stir the reaction mixture at 0 °C for 12–24 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The disappearance of the imine spot confirms catalytic turnover.
-
-
Quench & Workup: Quench the reaction with saturated aqueous
(2.0 mL). Extract with EtOAc ( mL), dry over anhydrous , and concentrate under reduced pressure. -
Analysis: Purify via flash column chromatography. Determine the anti/syn ratio via
NMR of the crude mixture and the ee via chiral HPLC (e.g., CHIRALPAK AD column).
Protocol B: Cobalt(III)-Catalyzed Enantioselective -Amination
Objective: Optimize H-bond donor catalysis for 2-cyanocyclopentanone.
-
Catalyst Preparation: Weigh
-[Co((S,S)-dpen) ] (10 mol%) into a dry vial. If utilizing matched chiral anions, substitute the salt with the corresponding (1R)-camphorsulfonate salt[2]. -
Reaction Setup: Dissolve the catalyst in rigorously anhydrous
(0.1 M relative to substrate) at 0 °C. -
Reagent Addition: Add 2-cyanocyclopentanone (1.0 equiv) and di-tert-butyl azodicarboxylate (1.0 equiv).
-
Base Activation: Add N-methylmorpholine (0.10 equiv) to initiate the enolization[1].
-
Validation Checkpoint: The reaction should remain a clear solution. Any precipitation indicates salt aggregation or moisture-induced catalyst degradation.
-
-
Isolation: After 24 hours at 0 °C, directly load the mixture onto a silica gel column to isolate the aminated product. Assess ee via chiral HPLC (e.g., 98:2 v/v hexane/isopropanol, 1.0 mL/min,
= 220 nm)[2].
References
-
Kumar, A., Ghosh, S., & Gladysz, J. A. (2016). Tris(1,2-diphenylethylenediamine)cobalt(III) Complexes: Chiral Hydrogen Bond Donor Catalysts for Enantioselective α-Aminations of 1,3-Dicarbonyl Compounds. Organic Letters, 18(4), 760-763. Available at:[Link]
-
Joshi, H., Ghosh, S., & Gladysz, J. A. (2020). Chiral Tricationic Tris(1,2-diphenylethylenediamine) Cobalt(III) Hydrogen Bond Donor Catalysts with Defined Carbon/Metal Configurations; Matched/Mismatched Effects upon Enantioselectivities with Enantiomeric Chiral Counter Anions. ACS Catalysis. Available at:[Link]
-
Shibasaki, M., & Matsunaga, S. (2013). Enantioselective methodologies using N-carbamoyl-imines. RSC Advances / Chem. Soc. Rev. Available at:[Link]
-
Greene, V. A. (n.d.). Scandium Compounds Productions and Applications. Nova Science Publishers. Available at:[Link]
Sources
optimizing yield for (1R)-2-oxocyclopentane-1-carbonitrile reactions
Welcome to the Chiral Synthon Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with optimizing yields and stereoselectivities for reactions involving (1R)-2-oxocyclopentane-1-carbonitrile (also known as chiral 2-cyanocyclopentanone).
Because this compound features a highly acidic α-proton and a sterically constrained cyclopentanone ring, standard catalytic approaches often lead to racemic mixtures, poor conversions, or unwanted polymerization. The troubleshooting guides, self-validating protocols, and diagnostic logic trees below are engineered to help you establish absolute control over your synthetic workflows.
🔬 Troubleshooting & FAQs: Reaction Optimization
Q1: Why is my enantiomeric excess (ee) stalling below 50% during the α-amination of (1R)-2-oxocyclopentane-1-carbonitrile using standard cinchona alkaloids? Causality: Free amine cinchona catalysts often fail to provide sufficient hydrogen-bonding rigidity for cyclic β-keto nitriles. The transition state lacks the necessary steric bulk and dual-activation, allowing the highly reactive enolate intermediate to rotate and undergo non-selective background reactions[1]. Solution: Switch to a multiple hydrogen-bond donor system. Utilizing a 1 mol% loading of a specialized (8α, 9S)-6′-methoxycinchonan-9-amine trihydrochloride catalyst anchors the nitrile and carbonyl moieties simultaneously. This quinuclidinium ion Brønsted acid-assisted delivery forces the electrophile (e.g., DtBAD) to attack exclusively from the Re face, boosting yields to >90% and ee to 94%[2].
Q2: During the organocatalytic Michael addition of (1R)-2-oxocyclopentane-1-carbonitrile to 1-phenyl-2-en-1-one, I am observing significant side-product formation and low yields (~60%). How can I optimize this? Causality: The high nucleophilicity of the enolate generated from the β-keto nitrile can lead to off-target polymerization or unselective 1,2-additions if the electrophile is not properly activated, especially at ambient temperatures[3]. Solution: Lower the reaction temperature to -50 °C to suppress the activation energy of competing side reactions. Furthermore, replace standard thiourea catalysts with a cinchona-based diaminomethylenemalonitrile (DMM) organocatalyst (10 mol%). The DMM motif provides a deeper, more rigid chiral pocket that shields one face of the enolate while activating the enone via strong hydrogen bonding, restoring yields to 94%[3].
Q3: In the biocatalytic dynamic kinetic resolution (DKR) of racemic 2-oxocyclopentanecarbonitrile, the conversion stops abruptly at 50%. How do I achieve full conversion to the optically active amino alcohol? Causality: A stall at exactly 50% conversion indicates a classic kinetic resolution without the "dynamic" component. The unreacted enantiomer is not enolizing (racemizing) fast enough under the reaction conditions to replenish the depleted enantiomer, or the biocatalyst is experiencing product inhibition[4]. Solution: Optimize the pH of the buffer to slightly basic conditions to promote rapid in situ enolization of the starting material. When using S. montanus resting cells, ensure continuous extraction with CH₂Cl₂ to remove the product from the aqueous phase, thereby preventing feedback inhibition and driving the equilibrium toward 100% theoretical yield[4].
📊 Quantitative Data Summary
The following table synthesizes the optimized thermodynamic parameters and expected outcomes for key functionalizations of (1R)-2-oxocyclopentane-1-carbonitrile.
| Reaction Type | Reagents / Catalyst System | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| α-Hydrazination | DtBAD, (8α, 9S)-cinchonamine trihydrochloride (1 mol%), EtOAc | 23 | 91 | 94 |
| α-Amination | Azodicarboxylates, BINOL-quinine-squaramide | 25 | 92 | 45 |
| Michael Addition | 1-phenyl-2-en-1-one, DMM-cinchona catalyst (10 mol%), Toluene | -50 | 94 | 92 |
| Bioreduction (DKR) | S. montanus resting cells, NaBH₄, EtOH | 28 | >85 | >90 |
⚙️ Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes mandatory in-process analytical checkpoints that confirm mechanistic integrity before resources are wasted on downstream isolation.
Protocol: Enantioselective α-Hydrazination of (1R)-2-oxocyclopentane-1-carbonitrile[2]
Step 1: Substrate & Catalyst Solvation
-
Action: Dissolve 0.52 mmol of (1R)-2-oxocyclopentane-1-carbonitrile in 1.0 mL of anhydrous ethyl acetate (EtOAc). Add 1 mol% of (8α, 9S)-6′-methoxycinchonan-9-amine trihydrochloride.
-
Causality: EtOAc provides the precise dielectric constant required to support the quinuclidinium ion Brønsted acid-assisted delivery mechanism without disrupting the critical intermolecular hydrogen-bond network between the catalyst and the substrate.
Step 2: Electrophile Introduction
-
Action: Slowly add 1.2 equivalents of di-tert-butyl azodicarboxylate (DtBAD) under ambient air at 23 °C.
-
Causality: DtBAD acts as the hydrazinating agent. The bulky tert-butyl groups prevent over-reaction and enhance facial selectivity by physically blocking the Si face during the attack.
Step 3: Self-Validation Checkpoint (T = 24 hours)
-
Action: Withdraw a 5 μL aliquot, dilute in hexane/isopropanol (90:10), and analyze via chiral HPLC (e.g., Daicel Chiralpak AD-H).
-
Validation Logic: Conversion should be ≥ 30% with an ee ≥ 95%. If ee is < 90%, halt the reaction. A drop in enantioselectivity at this stage definitively proves either moisture ingress (which competitively disrupts H-bonds) or catalyst degradation. Do not proceed to Step 4 until the anhydrous environment is verified.
Step 4: Completion & Isolation
-
Action: Stir at 23 °C for a total of 72 hours. Purify the crude mixture via flash chromatography (hexane/EtOAc).
-
Expected Outcome: 91% isolated yield of the protected quaternized tertiary amide; 94% ee.
🗺️ Mechanistic & Diagnostic Visualizations
Workflow for self-validating enantioselective α-hydrazination of chiral cyclic β-keto nitriles.
Diagnostic logic tree for resolving yield and selectivity drops in organocatalytic Michael additions.
📚 References
-
Title: Dynamic Kinetic Resolution of 2-Oxocycloalkanecarbonitriles: Chemoenzymatic Syntheses of Optically Active Cyclic β- and γ-Amino Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Cinchona Organocatalyzed Enantioselective Amination for Quaternized Serines as Tertiary Amides Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis Source: DOKUMEN.PUB URL: [Link]
-
Title: Enantioselective Organocatalytic Diels Aminations: α-Aminations of Cyclic β-Keto Esters and β-Keto Lactones with Cinchonidine and Cinchonine Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Purification of Unstable Chiral Cyanoketones
This guide is designed for the specific challenges of handling unstable chiral cyanoketones . These molecules possess a unique "instability triad": high acidity of the
Status: Operational
Role: Senior Application Scientist
Topic: Troubleshooting & Protocols for Labile
Core Scientific Directive: The Instability Mechanism
Before attempting purification, you must diagnose the type of instability your molecule exhibits. Treating a racemization-prone compound like a thermally labile one will result in yield loss.
The "Acid Trap" of Silica Gel
Standard flash chromatography on silica gel is the primary cause of failure. Silica surfaces contain acidic silanol groups (
-
Mechanism A (Racemization): The acidic surface promotes enolization of the ketone.[1] If the chiral center is at the
-position, stereochemical information is lost via the planar enol intermediate. -
Mechanism B (Elimination/Hydrolysis): The nitrile group can undergo hydration to amides or, in
-cyanoketones, facilitate retro-Claisen type cleavage under Lewis-acidic stress.
Decision Matrix: Selecting the Right Workflow
Do not default to flash chromatography. Use this decision tree to select the least destructive path.
Caption: Workflow logic for selecting purification method based on physical state and chemical flexibility.
Protocol Module: Chromatography on Deactivated Silica
If crystallization fails, you must perform chromatography. Standard silica will destroy your ee%. You must mask the silanol sites.
Method A: The Triethylamine (TEA) Slurry
This is the industry standard for protecting acid-sensitive chiral centers.
Reagents:
-
Silica Gel 60 (230-400 mesh)
-
Triethylamine (
) -
Eluent (typically Hexane/EtOAc)
Step-by-Step Protocol:
-
Prepare Slurry: In an Erlenmeyer flask, suspend the required amount of silica in the non-polar component of your mobile phase (e.g., Hexanes) containing 2.5% v/v Triethylamine .
-
Equilibration: Swirl and let stand for 10 minutes. The TEA binds to the acidic silanol sites.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase (containing 1% TEA) to ensure the column is neutral-to-basic throughout.
-
Loading: Dissolve your crude cyanoketone in a minimum amount of mobile phase (with 1% TEA). Do not use pure DCM or Chloroform for loading if possible, as they can be slightly acidic.
-
Elution: Run the column using mobile phase containing 0.5% TEA .
-
Workup: Evaporate fractions immediately. Do not heat the water bath above 30°C.
Why this works: The TEA acts as a competitive inhibitor for the silanol protons, preventing them from protonating the carbonyl oxygen of your ketone, which is the first step in acid-catalyzed enolization/racemization.
Protocol Module: Crystallization of "Uncrystallizable" Oils
Many chiral cyanoketones are oils. To purify them without chromatography, use Derivatization-Induced Crystallization .
Method B: Semicarbazone Formation
Semicarbazones are crystalline solids that are easily cleaved back to the ketone without racemizing conditions.
Protocol:
-
Derivatization: React crude cyanoketone with semicarbazide hydrochloride and sodium acetate in aqueous ethanol.
-
Note: The reaction is buffered (pH ~5), which is usually safe for
-chiral centers compared to strong acid/base.
-
-
Crystallization: Recrystallize the resulting solid from EtOH/Water. This removes chemical impurities and often enriches the enantiomeric excess (ee) via the "Self-Disproportionation" effect.
-
Hydrolysis (Recovery): Treat the pure crystals with a biphasic mixture of dilute HCl and ether at 0°C. Monitor closely to stop exactly when hydrolysis is complete to avoid acid-catalyzed racemization of the regenerated ketone.
Troubleshooting & FAQs
Q1: My compound turns yellow/brown on the column, and I lose mass.
Diagnosis: Chemical decomposition (likely retro-aldol or polymerization) triggered by active sites on the silica. Solution:
-
Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica.
-
To prepare Grade III: Add 6% water (w/w) to Grade I neutral alumina and shake until free-flowing. This "deactivates" the most reactive surface sites.
Q2: The ee% drops from 95% to 60% after rotary evaporation.
Diagnosis: Thermal racemization.
-
Azeotropic Drying: Do not dry to completion if possible.
-
Acidic Quench: If you used the TEA column method, wash the combined organic fractions with a cold, dilute buffer (pH 6 phosphate buffer) before evaporation to remove excess TEA.
-
Bath Temp: Keep rotovap bath
.
Q3: Can I use Chiral HPLC for purification?
Diagnosis: Yes, but standard "basic" modifiers (Diethylamine, DEA) are dangerous here. Solution:
-
Column: Amylose or Cellulose based (e.g., Chiralpak IA/IB). These immobilized phases are robust.
-
Modifier: Use Ethanol or Isopropanol without DEA. If peak tailing is severe, use a trace of Acetic Acid (0.1%) instead of base. The cyanoketone is stable to trace weak acid but unstable to base.
Data Summary: Stability Limits
| Parameter | Critical Limit | Consequence of Exceeding |
| pKa ( | ~9 - 12 | Extremely susceptible to base-catalyzed racemization. |
| Temperature | > 40°C | Thermal enolization; increased rate of racemization. |
| Silica Acidity | pH < 5 | Acid-catalyzed enolization; nitrile hydrolysis. |
| Storage Time | > 1 Week (RT) | Auto-oxidation or slow racemization. Store at -20°C under Argon. |
References
-
Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link (Note: Referenced for acidity of
-cyano ketones). -
Wzorek, A., et al. (2025). Enantiomer Purification Through Achiral Chromatography. Ukrainian Chemistry Journal. Link
-
Steber, S. E., et al. (2010).
-Aryl- -fluoroacetonitriles. National Science Foundation / Georgetown University. Link -
Regis Technologies. (2010). Effects of Various Acids and Acid Concentration on a Chiral Stationary Phase. LCGC International. Link
Sources
Technical Support Center: Alkylation of 2-Oxocyclopentanecarbonitrile
Welcome to the technical support center for the alkylation of 2-oxocyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Selective Alkylation
The alkylation of 2-oxocyclopentanecarbonitrile is a powerful tool for introducing molecular complexity. However, the acidic α-proton and the ambident nature of the resulting enolate present significant challenges in controlling selectivity.[1][2] The desired C-alkylation at the α-position is often accompanied by undesired side reactions, including dialkylation and O-alkylation. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in the principles of physical organic chemistry.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired Mono-Alkylated Product
Question: I am observing a low yield of my target mono-alkylated 2-oxocyclopentanecarbonitrile, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the alkylation of 2-oxocyclopentanecarbonitrile typically points to incomplete enolate formation or issues with the subsequent alkylation step. Let's break down the potential causes and solutions.
Causality Analysis:
-
Insufficient Base Strength or Stoichiometry: The pKa of the α-proton in 2-oxocyclopentanecarbonitrile is crucial. If the base used is not strong enough to deprotonate the β-ketonitrile quantitatively, a significant portion of the starting material will remain unreacted. Similarly, using a substoichiometric amount of base will lead to incomplete enolate formation.
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the enolate and influencing the reaction rate. A solvent that does not adequately solvate the enolate can hinder its formation and subsequent reaction.
-
Reaction Temperature Too Low: While lower temperatures are often used to control selectivity, a temperature that is too low can significantly slow down the rate of both enolate formation and alkylation, leading to incomplete reaction within a practical timeframe.
-
Poor Quality Reagents: The purity of the base, solvent, and alkylating agent is paramount. Moisture or other impurities can quench the enolate or react with the alkylating agent, reducing the yield.
Troubleshooting Protocol:
-
Base Selection and Stoichiometry:
-
Recommendation: Employ a strong, non-nucleophilic base to ensure complete and irreversible deprotonation.[3] Lithium diisopropylamide (LDA) is a common choice for kinetically controlled enolate formation.[3][4] For thermodynamically controlled reactions, a less hindered but strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) can be effective.[3]
-
Action: Use at least 1.05-1.1 equivalents of the base to ensure complete consumption of the starting material.
-
-
Solvent Optimization:
-
Recommendation: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for enolate chemistry as they solvate the cation without interfering with the nucleophilicity of the enolate.
-
Action: Ensure your solvent is rigorously dried before use. Consider using a freshly opened bottle or distilling from a suitable drying agent.
-
-
Temperature Control:
-
Recommendation: For LDA-mediated reactions, enolate formation is typically performed at low temperatures (e.g., -78 °C) to favor the kinetic enolate.[3][4] After enolate formation, the reaction mixture can be slowly warmed to facilitate the alkylation step.
-
Action: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique to determine the optimal reaction time and temperature. A gradual increase in temperature may be necessary to drive the reaction to completion.
-
-
Reagent Quality:
-
Action: Use freshly prepared or titrated LDA solutions. Ensure the 2-oxocyclopentanecarbonitrile and alkylating agent are pure and dry.
-
Issue 2: Significant Formation of a Dialkylated Product
Question: My reaction is producing a substantial amount of the dialkylated product, reducing the yield of the desired mono-alkylated compound. How can I suppress this over-alkylation?
Answer:
The formation of a dialkylated product is a common side reaction when the mono-alkylated product itself can be deprotonated by the base present in the reaction mixture, leading to a second alkylation event.
Causality Analysis:
-
Excess Base or Proton Exchange: If an excess of a strong base is used, or if the initial enolate formation is reversible, the mono-alkylated product can be deprotonated to form a new enolate. This new enolate can then react with the alkylating agent to give the dialkylated product. The pKa of the mono-alkylated product is often similar to or even lower than the starting material, making it susceptible to deprotonation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent too slowly can lead to localized high concentrations of the mono-alkylated product in the presence of unreacted enolate of the starting material. Proton exchange between these species can generate the enolate of the mono-alkylated product, which then gets alkylated.
Troubleshooting Protocol:
-
Control of Stoichiometry:
-
Recommendation: Use a slight excess (e.g., 1.05 equivalents) of the starting β-ketonitrile relative to the base and the alkylating agent. This ensures that the base is fully consumed in the initial deprotonation, leaving no excess to deprotonate the mono-alkylated product.
-
Action: Carefully measure and add the reagents in the correct stoichiometric ratios.
-
-
Rapid and Efficient Enolate Formation:
-
Recommendation: Use a strong, hindered base like LDA at low temperatures to achieve rapid and irreversible deprotonation of the starting material.[4] This "locks" the substrate as the kinetic enolate and minimizes the potential for equilibrium and proton exchange.
-
Action: Add the 2-oxocyclopentanecarbonitrile solution dropwise to the LDA solution at -78 °C to ensure instantaneous and complete enolate formation.
-
-
Addition of Alkylating Agent:
-
Recommendation: Add the alkylating agent relatively quickly (but not so fast as to cause an exothermic runaway) to the pre-formed enolate solution at low temperature. This ensures that the alkylating agent reacts with the initial enolate before significant proton exchange can occur.
-
Action: Once the enolate is formed, add the alkylating agent in one portion or as a rapid stream.
-
-
Alternative Strategies:
-
Copper-Catalyzed Monoalkylation: Recent literature has described copper-catalyzed methods for the highly selective monoalkylation of active methylene compounds, which may offer an alternative approach to minimize dialkylation.[5]
-
Issue 3: Formation of an O-Alkylated Byproduct
Question: I am observing a significant amount of an O-alkylated byproduct (an enol ether) in my reaction mixture. How can I favor C-alkylation over O-alkylation?
Answer:
Enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[1][6] The ratio of C- to O-alkylation is influenced by several factors.
Causality Analysis:
-
Nature of the Electrophile (Alkylating Agent): "Hard" electrophiles tend to react at the "harder" oxygen atom of the enolate, while "softer" electrophiles favor reaction at the "softer" carbon atom (HSAB theory).[7] For example, alkyl halides follow the general trend I > Br > Cl in favoring C-alkylation. Silyl electrophiles are a notable exception and strongly favor O-alkylation due to the high strength of the O-Si bond.[1][6]
-
Counterion: The nature of the metal counterion associated with the enolate plays a significant role. Covalent metal-oxygen bonds favor C-alkylation, while more ionic interactions can lead to increased O-alkylation.
-
Solvent: Polar aprotic solvents can solvate the cation, making the enolate oxygen more available for reaction and potentially increasing O-alkylation. Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and favoring C-alkylation.[2][8]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable C-alkylated product.[6]
Troubleshooting Protocol:
-
Choice of Alkylating Agent:
-
Recommendation: Use "softer" alkylating agents. Alkyl iodides are generally preferred over bromides and chlorides for promoting C-alkylation.[7]
-
Action: If you are using an alkyl chloride or bromide and observing O-alkylation, consider switching to the corresponding alkyl iodide.
-
-
Solvent and Counterion Effects:
-
Recommendation: The choice of base and solvent can influence the counterion's association with the enolate. Using a base like sodium hydride in a non-polar solvent like benzene has been shown to favor monoalkylation in some active methylene compounds.[9]
-
Action: Experiment with different base/solvent combinations. For example, compare the results of LDA/THF with NaH/DME or KHMDS/Toluene.
-
-
Temperature Optimization:
-
Recommendation: While kinetic control at low temperatures is often used to manage other side reactions, if O-alkylation is the primary issue, allowing the reaction to proceed at a slightly higher temperature might favor the formation of the more thermodynamically stable C-alkylated product.
-
Action: After the initial low-temperature enolate formation and addition of the alkylating agent, consider allowing the reaction mixture to slowly warm to room temperature and stir for an extended period.
-
| Factor | Favors C-Alkylation | Favors O-Alkylation |
| Alkylating Agent | "Soft" (e.g., R-I) | "Hard" (e.g., R-Cl, R-OTs), Silyl halides |
| Counterion | Covalent M-O bond (e.g., Li+) | Ionic M-O bond (e.g., K+) |
| Solvent | Protic or non-polar aprotic | Polar aprotic |
| Control | Thermodynamic | Kinetic |
Table 1: Factors Influencing C- vs. O-Alkylation of Enolates
Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled Mono-alkylation
This protocol is designed to favor the formation of the mono-alkylated product by using a strong, hindered base under kinetic control.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Reagent Preparation:
-
In the reaction flask, add anhydrous THF (e.g., 10 mL per mmol of substrate) and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) to the diisopropylamine solution and stir for 30 minutes at -78 °C to generate LDA.
-
-
Enolate Formation:
-
Dissolve 2-oxocyclopentanecarbonitrile (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the β-ketonitrile to the LDA solution at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
-
Alkylation:
-
Add the alkylating agent (e.g., alkyl iodide, 1.0 equivalent) to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Control
The choice between kinetic and thermodynamic control is fundamental to managing selectivity in enolate alkylation.
Caption: Kinetic vs. Thermodynamic Control in Enolate Formation.
References
- Lecture 4 Enolates in Synthesis. (n.d.).
- Zhou, C., Lv, J., Xu, W., Lu, H., Kato, T., Liu, Y., & Maruoka, K. (2025). Highly Selective Monoalkylation of Active Methylene and Related Derivatives using Alkylsilyl Peroxides by a Catalytic CuI‐DMAP System.
- Kinetic vs. Thermodynamic Enolates. (n.d.).
- Thermodynamic vs Kinetic Enolates - Organic Chemistry Academy. (2023, June 26).
- Chemistry of Enolates - C vs O Alkylation | Articles - PharmaXChange.info. (2011, February 25).
- Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in - Owlstown. (2016, March 24).
- Ono, N., Yamada, T., Saito, T., Tanaka, K., & Kaji, A. (1978). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Chemical Society of Japan, 51(8), 2401–2404.
- Gronert, S., & Wu, Y. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry, 81(8), 3123–3131.
- How to minimize side products of this reaction : r/OrganicChemistry - Reddit. (2024, March 16).
- Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022, August 19).
- Substituted active methylene synthesis by alkylation. (n.d.).
- The copper-catalyzed selective monoalkylation of active methylene compounds with alkylsilyl peroxides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Process for the preparation of 2-substituted cyclopentanones - Google Patents. (n.d.).
- Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (n.d.).
- What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit. (2011, September 18).
- Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes - PMC. (2023, October 17).
- cyclopentanones from carboxylic acids via intramolecular acylation of alkylsilanes - Organic Syntheses Procedure. (n.d.).
- Alkylation of Enolate Ions - Chemistry LibreTexts. (2024, January 15).
- Kinetic and thermodynamic enolates (video) - Khan Academy. (n.d.).
- Cyclopentanone synthesis - Organic Chemistry Portal. (n.d.).
- Process for the preparation of 2-alkyl-cyclopentanones - Google Patents. (n.d.).
- A High-Yielding Preparation of β-Ketonitriles | Request PDF - ResearchGate. (n.d.).
- Process for the preparation of 2-substituted cyclopentanones - Google Patents. (n.d.).
- Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.).
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC. (2025, May 7).
- One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. (2021, March 16).
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Publishing. (n.d.).
- Synthesis of 2-Alkyl-2-(2-furanyl)-1,3-cyclopentanediones | Request PDF - ResearchGate. (n.d.).
- A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes - PMC. (2025, November 27).
- PROCESS FOR THE PREPARATION OF beta-ketonitriles - Google Patents. (n.d.).
- Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate - Google Patents. (n.d.).
- identifying and minimizing side reactions in 2H-oxete synthesis - Benchchem. (n.d.).
- Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC. (n.d.).
- Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO 2 F 2 ) - Beilstein Journals. (2023, June 22).
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - Beilstein Journals. (2019, December 6).
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: (1R)-2-Cyanocyclopentanone Handling & Troubleshooting
Welcome to the Technical Support Center for (1R)-2-cyanocyclopentanone . As a highly versatile chiral
This guide is designed by senior application scientists to provide you with the mechanistic understanding, self-validating protocols, and troubleshooting steps necessary to preserve the integrity of your chiral inventory.
The Chemical Causality of Degradation
To prevent degradation, we must first understand the molecular vulnerabilities of (1R)-2-cyanocyclopentanone. The compound features an
-
Stereochemical Erosion (Racemization): The
-proton is highly acidic. In the presence of protic solvents or trace bases, the molecule rapidly tautomerizes into an achiral enol intermediate[1]. When the enol reverts to the keto form, protonation occurs randomly from either face, permanently destroying the (1R) enantiomeric excess (ee)[2]. -
Hydrolytic Decarboxylation: The nitrile group is highly susceptible to nucleophilic attack by water. Ambient moisture triggers hydrolysis, converting the nitrile into an amide and subsequently a
-keto acid[3]. Because -keto acids are thermally unstable, the intermediate spontaneously decarboxylates at room temperature, irreversibly outgassing carbon dioxide and leaving behind achiral cyclopentanone[4].
Quantitative Storage Parameters
The following table summarizes the causal triggers of degradation and the strict storage conditions required to mitigate them.
| Degradation Pathway | Primary Chemical Trigger | Structural Consequence | Preventive Storage Condition |
| Racemization | Protic solvents, trace base | Loss of (1R) stereocenter (ee drops to 0%) | Aprotic solvents only; acid-washed glassware |
| Hydrolysis | Ambient moisture (H | Conversion of nitrile to | Argon/Nitrogen atmosphere; desiccator |
| Decarboxylation | Thermal energy (post-hydrolysis) | Formation of cyclopentanone + CO | Cryogenic storage (-20°C or below) |
| Photodegradation | UV/Visible Light | Radical polymerization / oxidation | Amber glass vials; dark storage |
Visualizing the Degradation Pathways
The flowchart below maps the kinetic cascades that occur if storage conditions are breached.
Degradation cascades of (1R)-2-cyanocyclopentanone via enolization and hydrolysis.
Self-Validating Protocol: Aliquoting and Cryogenic Storage
To guarantee the trustworthiness of your experiments, you must treat storage as an active experimental workflow. This protocol incorporates built-in quality control (QC) checks to ensure a self-validating system.
Step 1: Environmental Isolation
Transfer the sealed primary container of (1R)-2-cyanocyclopentanone into a controlled glovebox with an Argon atmosphere. Ensure the internal sensors read O
Step 2: Solvent Validation (If storing as a stock solution) Select an anhydrous, aprotic solvent (e.g., dry THF or Toluene). Validation Check: Before dissolving the compound, perform a Karl Fischer titration on the solvent. Do not proceed unless the water content is strictly <10 ppm.
Step 3: Aliquoting Divide the bulk material into single-use, acid-washed amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate atmospheric exposure during daily lab operations, which is the #1 cause of batch hydrolysis.
Step 4: Septum Sealing Cap the vials with PTFE-lined septa. Causality: Standard rubber septa can leach plasticizers or trace basic contaminants into the sample, which will catalyze enolization. PTFE is chemically inert.
Step 5: Baseline QC Validation
Take one random aliquot from the batch and immediately run a chiral HPLC assay to establish the baseline enantiomeric excess (ee), alongside a
Step 6: Cryogenic Storage Transfer the sealed, Argon-backfilled vials to a dedicated -20°C freezer.
Troubleshooting & FAQs
Q: My (1R)-2-cyanocyclopentanone sample showed a complete loss of enantiomeric excess (ee) after a week in solution. What happened?
A: This is a classic case of solvent-mediated racemization. Because the
Q: I observe a massive peak for cyclopentanone in my NMR spectrum, and the storage vial was slightly pressurized. Why?
A: Your sample suffered hydrolytic decarboxylation. When exposed to ambient moisture, the nitrile group hydrolyzes into a carboxylic acid, forming a
Q: Can I store this compound at room temperature if it is kept in a dark cabinet? A: No. While protecting the compound from light prevents photochemical side-reactions, the thermal energy at room temperature is more than sufficient to accelerate both racemization and hydrolysis if even microscopic trace moisture or impurities are present. Cryogenic storage (-20°C) is mandatory to kinetically freeze these degradation pathways.
Q: I need to run a reaction with this compound under basic conditions. How do I prevent racemization during the experiment? A: If your synthetic step requires a base, you must use a non-nucleophilic, sterically hindered base (e.g., LDA or LiHMDS) at strictly cryogenic temperatures (e.g., -78°C) to form the enolate quantitatively and rapidly. Slow deprotonation or the use of weaker bases at warmer temperatures will lead to equilibrium enolization and subsequent racemization.
References
-
Understanding the chemical basis of drug stability and degradation The Pharmaceutical Journal[Link]
-
A green, economical synthesis of
-ketonitriles and trifunctionalized building blocks from esters and lactones Beilstein Journal of Organic Chemistry (via PubMed Central)[Link] -
Hydrolysis and Decarboxyl
-Keto Ester Example AK Lectures[Link] -
Enantioselective
-Amination of Acyclic 1,3-Dicarbonyls Catalyzed by N-Heterocyclic Carbene Organic Letters (ACS Publications)[Link]
Sources
removing impurities from crude (1R)-2-oxocyclopentane-1-carbonitrile
Technical Support Center: Purification of (1R)-2-oxocyclopentane-1-carbonitrile
Ticket System ID: CHEM-SUP-8842
Assigned Specialist: Dr. Alex V., Senior Application Scientist
Status: Open
Subject: Troubleshooting purity and enantiomeric excess (ee%) loss in
Introduction: The "Ticking Clock" of -Cyanoketones
Welcome to the technical support hub. If you are working with (1R)-2-oxocyclopentane-1-carbonitrile (CAS: 2941-29-9 for racemate), you are likely facing a specific set of frustrations: dropping enantiomeric excess (ee%) during purification, streaking on TLC plates, or difficulty removing unreacted starting materials.[1]
This molecule is deceptive.[1][2] It looks stable, but the proton at the C1 position (between the nitrile and ketone) is highly acidic (
This guide is structured as a series of resolved support tickets addressing the most critical failure points in your workflow.
Module 1: The Racemization Crisis
User Issue: "I synthesized the (1R) enantiomer with >90% ee, but after silica gel chromatography, it dropped to 60%. What happened?"
Root Cause Analysis
The C1-proton is activated by both the carbonyl and the nitrile electron-withdrawing groups.[1] Standard silica gel is slightly acidic (
The Solution: Buffered Neutrality
You must treat this compound like a time-sensitive biological sample.[1][2]
Protocol: The "Acid-Safe" Workup & Purification
-
Quench: Never quench reactions with strong base (NaOH/KOH).[2] Use saturated
or dilute to keep the pH slightly acidic (pH 4-5).[1] -
Extraction: Avoid prolonged contact with water.[1][2] Extract quickly into DCM or EtOAc and dry immediately over
(avoid or basic drying agents). -
Chromatography Adjustment:
Scientist's Note: If your crude material is relatively clean chemically, Kugelrohr distillation is superior to chromatography.[2] It minimizes surface contact time.[1][2] (See Module 3).
Module 2: Tautomerization & "Ghost" Impurities
User Issue: "My NMR shows a second set of peaks that aren't the starting material. Is this an impurity?"
Root Cause Analysis
You are likely seeing the enol tautomer or the dimer .[2]
-
Keto-Enol Tautomerism: In polar solvents (DMSO, Methanol), the enol form is stabilized.[2] This is an equilibrium, not a static impurity.
-
Dimerization: Under basic conditions, the enolate of one molecule can attack the nitrile of another (Thorpe-Ziegler type reaction), forming a dimer.
Visualizing the Pathway
Figure 1: The thermodynamic cycle showing how improper handling leads to racemization and tautomer artifacts.
Troubleshooting Steps
-
NMR Validation: Run NMR in
(non-polar) vs. . If the ratio of the "impurity" changes, it is a tautomer.[2] Do not attempt to purify it out.[1][2] -
Dimer Check: Check MS for
.[2] If a dimer exists, it will be significantly less volatile.[2] Use distillation to separate.[1][2]
Module 3: Removing Chemical Impurities (The Protocol)
User Issue: "I have unreacted cyclopentanone and some heavy tar. How do I clean this without a column?"
For this specific molecule, Distillation is King .[2] It avoids the surface acidity of silica.[2]
Protocol: Vacuum Distillation (Kugelrohr)
Prerequisites:
Step-by-Step:
-
Degas: Ensure all solvent (DCM/EtOAc) is removed via rotovap.[2] Residual solvent causes "bumping" under high vacuum.[2]
-
Setup: Place crude oil in the source bulb.
-
Temperature Ramp:
-
Racemization Check: Keep the bath temperature as low as possible. Prolonged heat >150°C can induce thermal racemization.[1][2]
Data Table: Physical Properties for Purification
| Property | Value | Relevance to Purification |
| Boiling Point | ~105-110°C @ 15 mmHg | Feasible for Kugelrohr/Short-path.[1][2] |
| Solubility | High in DCM, EtOAc, EtOH | Avoid alcohols if transesterification is a risk.[2] |
| pK_a ( | ~9-11 | CRITICAL: Avoid bases > pH 8.[1][2] |
| Stability | Unstable to strong base/acid | Store at -20°C under Argon.[1][2] |
Module 4: Decision Matrix for Purification
Use this logic flow to determine your next step.
Figure 2: Workflow decision tree for selecting the appropriate purification method based on crude analysis.
FAQ: Frequently Asked Questions
Q: Can I use crystallization to upgrade the ee%? A: Direct crystallization of the nitrile is difficult as it is often an oil or low-melting solid.[1]
-
Advanced Trick: If you absolutely need >99% ee, convert the nitrile to the ketal using a chiral diol (like (R,R)-hydrobenzoin). This creates diastereomers that can be separated by crystallization or standard silica chromatography.[1][2] Hydrolyze the ketal gently (acidic acetone) to recover the ketone.
Q: How do I accurately measure the ee%? A: Standard Chiral HPLC.
-
Column: Chiralpak AS-H or AD-H usually work well for cyclic ketones.[1][2]
-
Detection: UV at 210-220 nm (Nitrile/Carbonyl absorption).[1]
-
Warning: Ensure your HPLC solvents are neutral.[1][2] Traces of modifier (DEA/TFA) can degrade the sample on-column.
Q: I used a lipase resolution, but the reaction stalled. Why? A: Product inhibition.[1][2] The hydrolysis product (the acid) might be inhibiting the enzyme. Ensure you are maintaining pH (titration) or using a resin to scavenge the acid produced if you are doing a hydrolytic resolution.
References
-
Acidity of
-Cyanoketones:-
Source: "Equilibrium acidities of carbon acids."[2] Journal of Organic Chemistry. The
of -cyanocyclopentanone is established to be significantly lower than parent ketones, driving the racemization risk.
-
-
Enzymatic Resolution Strategies
-
Purification of Labile Ketones
-
Source: "Purification of Laboratory Chemicals" (Armarego & Chai).[2] Standard reference for distillation vs. chromatography of sensitive organic intermediates.
-
-
General Synthesis & Properties
Sources
Technical Support Center: Stability Control for (1R)-2-oxocyclopentane-1-carbonitrile
Case ID: T-OCPC-Stab-001 Topic: Controlling Temperature Effects on Stereochemical Stability Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]
Executive Summary: The Stability Paradox
Researchers working with (1R)-2-oxocyclopentane-1-carbonitrile often encounter a "stability paradox." While the molecule is chemically robust (resistant to oxidative degradation under standard conditions), it is configurationally labile .
The presence of the nitrile group adjacent to the ketone (a
Key Takeaway: Temperature control is not just about preventing decomposition; it is the primary "brake" on the rate of racemization.
Mechanistic Insight: The Racemization Pathway
To control stability, you must understand the enemy: Enolization .
The C1 proton is highly acidic (
-
Thermodynamic Driver: High temperature increases the population of the high-energy enol tautomer.[1]
-
Kinetic Driver: Base catalysis (even from glass surfaces or impurities) lowers the activation energy for proton removal.
Figure 1: The planar enol intermediate destroys stereochemistry. Heat accelerates the forward reaction (red arrows).
Troubleshooting Guide (Q&A)
Q1: I observed a drop in ee% from 98% to 92% after storing the neat oil at room temperature for 48 hours. Is this normal?
A: Yes. At room temperature (
-
Corrective Action: Store the compound at -20^\circ\text{C} .
-
Pro Tip: Flush the storage vial with Argon. Moisture can form trace hydroxide ions, which catalyze racemization.
Q2: Can I heat the reaction to
to push the yield?
A: We strongly advise against this if preserving the (1R) center is critical.
-
The Risk: At
, the rate of racemization often exceeds the rate of many nucleophilic substitutions on the ring. -
Alternative: Use a stronger, non-nucleophilic base (like LiHMDS) at -78^\circ\text{C} to generate the enolate quantitatively if you are reacting at that position, or use a catalyst to lower the reaction barrier instead of raising the temperature.
Q3: My chiral GC analysis shows a lower ee% than my optical rotation data. Which is right?
A: Likely the optical rotation. Chiral GC/HPLC columns often operate at elevated temperatures (
-
Diagnosis: The compound may be racemizing on the column during analysis.
-
Solution: Use a cooled HPLC method (
) with a neutral or slightly acidified mobile phase (e.g., 0.1% Formic acid) to suppress enolization during the run.
Q4: What is the best solvent for stability?
A: Non-polar, aprotic solvents are best.
-
Avoid: Alcohols (MeOH, EtOH) or water. Protic solvents stabilize the enolate/enol form via hydrogen bonding, actually accelerating racemization.
-
Preferred: Dichloromethane (DCM), Toluene, or THF (anhydrous).
Operational Protocols
Protocol A: Safe Storage System
Use this protocol to validate shelf-life stability.
-
Container: Use amber silanized glass vials (silanization covers basic silanol groups on the glass surface).
-
Atmosphere: Purge headspace with dry Argon for 30 seconds.
-
Temperature: Store strictly at -20^\circ\text{C} or lower.
-
Stabilizer (Optional): For long-term storage (>1 month), verify if adding 0.1% wt/wt anhydrous acetic acid is compatible with your next step. This buffers the system, preventing base-catalyzed racemization.
Protocol B: Non-Destructive Workup
Use this when isolating the compound from a reaction mixture.
| Parameter | Limit / Specification | Reason |
| Quench Temp | Slows kinetic proton exchange.[1] | |
| pH Control | Adjust to pH 5.0 - 6.0 | Avoids both acid-catalyzed hydrolysis and base-catalyzed enolization.[1] |
| Drying Agent | Avoid | |
| Rotary Evap | Bath | Prevents thermal racemization during concentration.[1] |
Diagnostic Workflow
Use this logic flow to identify the source of stability loss.
Figure 2: Step-by-step diagnosis for identifying the root cause of enantiomeric excess (ee) loss.
Stability Data Reference Table
Estimated stability zones based on
| Condition | Temperature | Estimated Half-Life ( | Status |
| Ideal Storage | -20°C | > 12 Months | Safe |
| Refrigerated | 4°C | 3 - 6 Months | Monitor |
| Room Temp | 25°C | 1 - 2 Weeks | Risky |
| Heated | 60°C | < 4 Hours | Critical Fail |
| Basic Solution | 25°C (pH 9) | < 10 Minutes | Immediate Fail |
References
-
LookChem . 2-Oxocyclopentanecarbonitrile Product Properties and Storage. Retrieved March 3, 2026, from [Link]
-
National Institutes of Health (NIH) . Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids (General Enolization Mechanisms). PMC10384485. Retrieved March 3, 2026, from [Link]
-
Organic Chemistry Portal . Synthesis and Stability of Alpha-Chiral Nitriles. Retrieved March 3, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of (1R)-2-oxocyclopentane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework and stereochemistry. This guide provides an in-depth analysis of the ¹H NMR spectrum of (1R)-2-oxocyclopentane-1-carbonitrile, a substituted cyclopentanone with a crucial stereocenter. Due to the limited availability of public experimental spectra for this specific enantiomer, this guide will leverage spectral data from analogous compounds, fundamental NMR principles, and conformational analysis to construct a comprehensive interpretation. We will compare the expected spectrum of our target molecule with that of cyclopentanone and discuss the influence of the nitrile substituent and stereochemistry on the chemical shifts and coupling constants.
The Foundational Spectrum: ¹H NMR of Cyclopentanone
To appreciate the nuances introduced by the cyano group and the defined stereochemistry in our target molecule, we first consider the ¹H NMR spectrum of the parent compound, cyclopentanone.
The ¹H NMR spectrum of cyclopentanone is deceptively simple, often appearing as two multiplets at high field.[1][2] The protons alpha to the carbonyl group (at C2 and C5) are deshielded by the electron-withdrawing nature of the carbonyl and typically resonate around 2.2-2.3 ppm. The protons beta to the carbonyl (at C3 and C4) are more shielded and appear further upfield, around 1.9-2.1 ppm.[3] Due to the flexible nature of the five-membered ring, which undergoes rapid pseudorotation at room temperature, the protons on the same carbon atom can be diastereotopic, leading to complex splitting patterns that are not always simple first-order multiplets.[4][5]
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| α-protons (C2-H, C5-H) | 2.2 - 2.3 | Multiplet |
| β-protons (C3-H, C4-H) | 1.9 - 2.1 | Multiplet |
Predicting the ¹H NMR Spectrum of (1R)-2-oxocyclopentane-1-carbonitrile: A Step-by-Step Analysis
The introduction of a cyano group at the C1 position, which is also a chiral center, significantly alters the ¹H NMR spectrum. The nitrile group is strongly electron-withdrawing, leading to a substantial downfield shift of the adjacent proton.
Expected Chemical Shifts and Multiplicities:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H1 | 3.0 - 3.4 | Doublet of doublets (dd) | The methine proton at the stereocenter is directly attached to a carbon bearing two electron-withdrawing groups (carbonyl and nitrile), causing a significant downfield shift. It will be coupled to the two diastereotopic protons on C5. |
| H5 (axial & equatorial) | 2.3 - 2.8 | Multiplets | These protons are alpha to the carbonyl and adjacent to the chiral center. They are expected to be diastereotopic and will show complex splitting due to coupling with each other (geminal coupling) and with H1 and the H4 protons. |
| H3 & H4 (axial & equatorial) | 1.9 - 2.4 | Multiplets | These protons are further from the electron-withdrawing groups and will resonate at a chemical shift closer to those in cyclopentanone, though they will still experience some deshielding. They will exhibit complex splitting due to geminal and vicinal coupling. |
The Influence of Stereochemistry and Conformation on Coupling Constants
The cyclopentane ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.[4][6] For a substituted cyclopentanone like our target molecule, certain conformations will be favored to minimize steric interactions. The stereochemistry at C1 will dictate the preferred orientation of the cyano group (pseudo-axial or pseudo-equatorial) in the dominant conformer.
This conformational preference is critical for interpreting the vicinal coupling constants (³J) between H1 and the two H5 protons, which can be rationalized using the Karplus equation .[7][8] The Karplus equation relates the magnitude of the coupling constant to the dihedral angle between the coupled protons.
A detailed conformational analysis of 2-halocyclopentanones has shown that the dihedral angles, and consequently the coupling constants, are highly dependent on the pseudo-axial or pseudo-equatorial orientation of the halogen.[9] A similar principle applies to (1R)-2-oxocyclopentane-1-carbonitrile. The coupling constant between H1 and a pseudo-axial H5 would be expected to be larger than that between H1 and a pseudo-equatorial H5 due to their different dihedral angles.
Figure 1. A diagram illustrating the key through-bond couplings between the H1 proton and the adjacent H5 protons. The magnitude of these coupling constants is dependent on the dihedral angles, which are determined by the ring's conformation.
Comparative Analysis: Cyclopentanone vs. (1R)-2-oxocyclopentane-1-carbonitrile
| Spectral Feature | Cyclopentanone | (1R)-2-oxocyclopentane-1-carbonitrile (Predicted) | Key Differences and Rationale |
| Number of Signals | 2 main groups of signals | 4 distinct groups of signals | The introduction of the cyano group at C1 breaks the symmetry of the molecule, making all methylene protons diastereotopic and the methine proton unique. |
| Chemical Shift of α-protons | ~2.2-2.3 ppm | H1: ~3.0-3.4 ppm; H5: ~2.3-2.8 ppm | The strong electron-withdrawing effect of both the carbonyl and nitrile groups significantly deshields the H1 proton. The H5 protons are also deshielded, but to a lesser extent. |
| Splitting Patterns | Complex multiplets | H1 as a doublet of doublets; other protons as complex multiplets | The defined stereochemistry and resulting fixed (on the NMR timescale) conformations lead to more predictable, albeit still complex, splitting for H1. The other protons will still show complex splitting due to multiple couplings. |
Experimental Protocol for ¹H NMR Analysis
For researchers aiming to acquire experimental data for (1R)-2-oxocyclopentane-1-carbonitrile or similar compounds, the following protocol provides a standardized methodology.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent to serve as an internal standard (δ = 0.00 ppm).
Figure 2. A simplified workflow for preparing and analyzing an NMR sample of a small organic molecule.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically used. This includes setting an appropriate spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.
Conclusion
The ¹H NMR spectrum of (1R)-2-oxocyclopentane-1-carbonitrile is predicted to be significantly more complex than that of cyclopentanone, reflecting the reduced symmetry and the strong electronic effects of the nitrile substituent. A thorough analysis of the chemical shifts, and particularly the coupling constants of the methine proton at the stereocenter, can provide valuable information about the compound's three-dimensional structure and preferred conformation in solution. By comparing the predicted spectrum with that of known, related compounds and applying fundamental principles of conformational analysis and the Karplus relationship, researchers can confidently elucidate the structure of this and other chiral cyclopentanone derivatives. This guide serves as a robust framework for such an analysis, empowering scientists in their drug discovery and development endeavors.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Abraham, R. J., & Mobli, M. (2008). Modelling ¹H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley & Sons.
- Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. In Advances in Magnetic Resonance (Vol. 1, pp. 195-316). Academic Press.
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
-
Martins, C. R., Ducati, L. C., Tormena, C. F., & Rittner, R. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(5), 1089–1096. [Link]
-
Wu, A., Cremer, D., Auer, A. A., & Gauss, J. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(4), 657–667. [Link]
- Fuchs, B. (1978). The conformational analysis of saturated five-membered rings. In Topics in Stereochemistry (Vol. 10, pp. 1-96). John Wiley & Sons.
-
PubChem. (n.d.). 2-Oxocyclopentane-1-carbonitrile. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Sources
- 1. Cyclopentanone(120-92-3) 1H NMR spectrum [chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. reddit.com [reddit.com]
- 4. Cycloalkanes [ch.ic.ac.uk]
- 5. scribd.com [scribd.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Chiroptical Properties of (1R)-2-Oxocyclopentane-1-carbonitrile: A Critical Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and asymmetric synthesis, the precise stereochemical control of molecular architecture is paramount. Chiral building blocks, such as (1R)-2-oxocyclopentane-1-carbonitrile, serve as fundamental starting materials for the construction of complex, enantiomerically pure molecules. The optical rotation of these building blocks is a critical parameter, serving as a direct proxy for their stereochemical identity and purity. This guide provides an in-depth analysis of the optical rotation of (1R)-2-oxocyclopentane-1-carbonitrile, contextualizes its importance, and offers a comparison with a relevant chiral synthon, alongside detailed experimental protocols for its determination.
The Significance of Optical Rotation in Chiral Integrity
Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental property that distinguishes enantiomers.[1] The direction and magnitude of this rotation, quantified as the specific rotation ([α]), are unique for each chiral compound under defined experimental conditions (temperature, wavelength, solvent, and concentration).[2] For a molecule like (1R)-2-oxocyclopentane-1-carbonitrile, which possesses a single stereocenter at the 1-position, the sign and magnitude of its optical rotation are definitive indicators of its absolute configuration. An accurate and reliable value is therefore indispensable for quality control, reaction monitoring, and ensuring the stereochemical integrity of subsequent, more complex drug candidates.
Optical Rotation of (1R)-2-Oxocyclopentane-1-carbonitrile: Addressing a Data Gap
A comprehensive search of the scientific literature reveals a notable absence of a publicly reported experimental specific rotation value for pure (1R)-2-oxocyclopentane-1-carbonitrile. This data gap highlights a common challenge in the field of stereochemistry, where the chiroptical properties of novel or less common chiral building blocks may not be readily available.
In the absence of experimental data, computational methods, such as ab initio and Density Functional Theory (DFT) calculations, have become increasingly powerful tools for predicting optical rotation.[3][4] These methods model the interaction of polarized light with the molecule's electron cloud to estimate the specific rotation. While highly sophisticated, the accuracy of these predictions is sensitive to the chosen computational model and the conformational flexibility of the molecule.[5] To date, a reliable, peer-reviewed calculated value for the specific rotation of (1R)-2-oxocyclopentane-1-carbonitrile has not been identified in the literature.
This lack of a reference value underscores the critical need for either experimental determination or rigorous computational studies to be performed and published for this important chiral intermediate.
Comparative Analysis: (1R)-2-Oxocyclopentane-1-carbonitrile vs. (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one
To provide a practical context for the importance of optical rotation, we can compare (1R)-2-oxocyclopentane-1-carbonitrile with another widely used chiral building block in asymmetric synthesis: (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one . This bicyclic lactone is a versatile intermediate, and its chiroptical properties are well-documented.
| Feature | (1R)-2-Oxocyclopentane-1-carbonitrile | (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one |
| Structure | A monocyclic β-ketonitrile | A bicyclic γ-lactone |
| Molecular Weight | 109.13 g/mol [6] | 124.14 g/mol [1] |
| Key Functional Groups | Ketone, Nitrile | Lactone (Ester), Alkene |
| Applications | Precursor for chiral cyclopentane derivatives in pharmaceuticals.[7] | Intermediate in the synthesis of prostaglandins and other natural products. |
| Specific Rotation ([α]D) | Not Experimentally Reported | -103° (c = 1 in methanol, 22 °C) [1] |
The well-defined, strong negative specific rotation of (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one provides a clear and reliable metric for assessing its enantiomeric purity.[1] A deviation from this value would indicate the presence of its enantiomer or other impurities. The absence of such a benchmark for (1R)-2-oxocyclopentane-1-carbonitrile necessitates that researchers performing its synthesis or using it as a starting material must establish their own internal standard or perform more extensive analytical characterization to confirm its stereochemical identity.
Experimental Protocol for Determining Optical Rotation
The following protocol provides a detailed, step-by-step methodology for the accurate measurement of the optical rotation of a chiral compound like (1R)-2-oxocyclopentane-1-carbonitrile.
Instrumentation:
-
A high-precision polarimeter
-
Sodium (Na) D-line lamp (589 nm)
-
Temperature-controlled sample cell (typically 1 dm path length)
-
Analytical balance (readable to ±0.0001 g)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
Reagents:
-
Enantiomerically pure sample of (1R)-2-oxocyclopentane-1-carbonitrile
-
High-purity, spectroscopic grade solvent (e.g., methanol, chloroform, or acetone)
Procedure:
-
Instrument Preparation:
-
Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light source and detector response.
-
Set the measurement wavelength to 589 nm (the sodium D-line).
-
Set the temperature of the sample cell holder to a standard temperature, typically 20°C or 25°C, and allow it to equilibrate.
-
-
Blank Measurement:
-
Fill the clean and dry polarimeter cell with the pure solvent that will be used to dissolve the sample.
-
Ensure there are no air bubbles in the light path.
-
Place the cell in the polarimeter and perform a blank measurement to zero the instrument. This corrects for any background rotation from the solvent or the cell itself.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the (1R)-2-oxocyclopentane-1-carbonitrile sample (e.g., 10-100 mg) using an analytical balance.
-
Quantitatively transfer the sample to a volumetric flask of a known volume (e.g., 5.00 or 10.00 mL).
-
Dissolve the sample in the chosen solvent and fill the flask to the calibration mark. Ensure the solution is homogeneous by thorough mixing.
-
Calculate the concentration (c) of the solution in g/mL.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell into the temperature-controlled compartment of the polarimeter.
-
Allow the sample to thermally equilibrate for a few minutes.
-
Record the observed optical rotation (α_obs). Take multiple readings (e.g., 3-5) and calculate the average to minimize random errors.
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation ([α]Tλ) using the following formula: [α]Tλ = α_obs / (l × c) Where:
-
α_obs is the average observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm) (typically 1 dm).
-
c is the concentration of the sample in g/mL.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (e.g., D for the sodium D-line).
-
-
Causality Behind Experimental Choices:
-
Monochromatic Light Source (Sodium D-line): Specific rotation is wavelength-dependent. Using a standard, monochromatic light source like the sodium D-line ensures that the measured values are consistent and can be compared across different laboratories.
-
Precise Temperature Control: Optical rotation can be significantly affected by temperature. Maintaining a constant, standard temperature is crucial for obtaining reproducible results.
-
Accurate Concentration: The observed rotation is directly proportional to the concentration of the chiral substance. Therefore, precise weighing and the use of Class A volumetric glassware are essential for an accurate specific rotation calculation.
-
Solvent Selection: The solvent can influence the conformation of the chiral molecule and thus its interaction with light. It is critical to report the solvent used when reporting a specific rotation value. The chosen solvent must also be transparent at the measurement wavelength.
Workflow for Optical Rotation Determination
Caption: Experimental workflow for the determination of specific optical rotation.
Conclusion and Future Outlook
The optical rotation of a chiral building block like (1R)-2-oxocyclopentane-1-carbonitrile is a fundamental property that underpins its use in asymmetric synthesis and drug development. While a definitive experimental value for this compound remains to be reported in the public domain, this guide provides the necessary framework for its determination and interpretation. The comparison with a well-characterized chiral lactone highlights the importance of establishing such a benchmark.
For researchers working with (1R)-2-oxocyclopentane-1-carbonitrile, it is imperative to either perform a careful experimental determination of its specific rotation or to utilize advanced computational methods to predict this value. The publication of such data would be a valuable contribution to the chemical community, facilitating the wider application of this versatile chiral building block. As the demand for enantiomerically pure pharmaceuticals continues to grow, the thorough characterization of fundamental chiral synthons, including their chiroptical properties, will remain a cornerstone of successful drug discovery and development.
References
-
Accurate prediction of the optical rotation and NMR properties for highly flexible chiral natural products. Physical Chemistry Chemical Physics, 2016, 18, 24506-24510. [Link]
-
Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters. Organic Letters, 2011, 13, 14, 3592–3595. [Link]
-
Asymmetric synthesis of pharmaceutically important γ-lactones. Dublin City University. [Link]
-
A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 2023, 13, 4016-4022. [Link]
-
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. The Journal of Organic Chemistry, 2017, 82, 18, 9869–9878. [Link]
-
Ab initio calculations for the optical rotations of conformationally flexible molecules: a case study on six-, seven-, and eight-membered fluorinated cycloalkanol esters. Chirality, 2002, 14(10), 793-7. [Link]
-
A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 2023, 13, 4016-4022. [Link]
-
A general method to predict optical rotations of chiral molecules from their structures. Semantic Scholar. [Link]
-
Ab initio Calculations of Optical Rotation. VTechWorks. [Link]
-
The Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. ResearchGate. [Link]
-
Ab initio calculations of nonlinear optical rotation by several small chiral molecules and by uridine stereoisomers. The Journal of Chemical Physics, 2006, 124, 184305. [Link]
-
2-Oxocyclopentanecarbonitrile product page. LookChem. [Link]
-
Theoretical prediction of the optical rotation of chiral molecules in ordered media: A computational study of ( R a )-1,3-dimethylallene, (2 R )-2-methyloxirane, and (2 R )-N-methyloxaziridine. Academia.edu. [Link]
-
(1S)-2-oxocyclopentane-1-carbonitrile entry. PubChem. [Link]
-
Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. ResearchGate. [Link]
-
Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications, 2019, 55, 6843-6846. [Link]
-
Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters. ResearchGate. [Link]
-
Specific rotation – Knowledge and References. Taylor & Francis Online. [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
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- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ab initio calculations for the optical rotations of conformationally flexible molecules: a case study on six-, seven-, and eight-membered fluorinated cycloalkanol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (1S)-2-oxocyclopentane-1-carbonitrile | C6H7NO | CID 6994953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
Comparative Guide: (1R)-2-Oxocyclopentane-1-carbonitrile vs. Cyclohexanone Analogs
The following guide provides an in-depth technical comparison between (1R)-2-oxocyclopentane-1-carbonitrile and its cyclohexanone analogs .
This analysis addresses the critical challenge of configurational stability associated with the C1 chiral center and focuses on the practical application of these scaffolds in asymmetric synthesis and drug design.
Executive Summary
2-Oxocyclopentane-1-carbonitrile (also known as 2-cyanocyclopentanone) and its cyclohexanone counterparts serve as pivotal
For researchers targeting the (1R) enantiomer, the critical technical constraint is the high acidity of the
Key Differentiators at a Glance
| Feature | (1R)-2-Oxocyclopentane-1-carbonitrile | Cyclohexanone Analogs |
| Ring Conformation | Envelope (Rigid, defined vectors) | Chair/Half-Chair (Flexible) |
| Carbonyl Reactivity | High (Relief of eclipsing strain) | Moderate (Torsional strain increase) |
| Enol Content | Lower (vs 6-ring) | Higher (Stable enol form) |
| Scaffold Utility | Compact, rigid spiro-fusions | Bulky, flexible linkers |
| Stereostability | Labile (unless quaternary) | Labile (unless quaternary) |
Part 1: Structural & Conformational Analysis[1]
The "Phantom" Stereocenter: Racemization Dynamics
The user's request specifies the (1R) enantiomer. However, in the protonated form (where C1 has an H), this stereocenter is chemically fragile. The nitrile group acts as an electron-withdrawing group (EWG), significantly acidifying the
-
Mechanism: The molecule exists in equilibrium with its achiral enol form. In protic solvents or presence of base, the chiral center is lost.
-
Solution: To utilize the (1R) geometry in drug development, the C1 position is typically alkylated to form a quaternary carbon, locking the stereochemistry.
Ring Strain and Reactivity (I-Strain Concept)
The reactivity difference between the 5- and 6-membered rings is governed by Brown's I-Strain (Internal Strain) hypothesis.
-
Cyclopentanone (5-ring):
-
Ground State: Eclipsing interactions between adjacent hydrogens.
-
Transition State (Nucleophilic Attack): Hybridization changes from
to . This relieves the eclipsing strain. -
Result:Higher reactivity toward nucleophiles (e.g., cyanohydrin formation, reduction).
-
-
Cyclohexanone (6-ring):
-
Ground State: Staggered chair conformation (minimal strain).
-
Transition State:
to creates new torsional strain (eclipsing). -
Result:Lower reactivity toward nucleophiles compared to the 5-ring.
-
Visualization: Tautomerism & Racemization Pathway
The following diagram illustrates why the (1R) enantiomer is unstable without quaternary substitution.
Caption: The keto-enol tautomerism facilitates rapid racemization of the protonated species. Locking the (1R) configuration requires substitution (Quaternary Product).
Part 2: Synthetic Protocols
To access the biologically relevant (1R)-quaternary scaffold, researchers typically employ Asymmetric Phase-Transfer Catalysis (PTC) . This method allows for the enantioselective alkylation of the
Protocol: Catalytic Asymmetric Alkylation of 2-Oxocyclopentane-1-carbonitrile
This protocol generates a quaternary stereocenter at C1, locking the (1R) configuration.
Reagents:
-
Substrate: 2-Oxocyclopentane-1-carbonitrile (1.0 equiv)
-
Electrophile: Benzyl bromide or Allyl bromide (1.2 equiv)
-
Catalyst: N-benzylcinchonidinium bromide (10 mol%) - Chiral Phase Transfer Catalyst
-
Base: 50% KOH (aq)
-
Solvent: Toluene
Step-by-Step Methodology:
-
Catalyst Preparation: Dissolve the cinchona alkaloid-derived catalyst (10 mol%) in Toluene.
-
Biphasic Setup: Add the 2-oxocyclopentane-1-carbonitrile substrate and the electrophile to the organic phase. Cool the mixture to 0°C to enhance stereoselectivity.
-
Initiation: Add 50% aqueous KOH dropwise with vigorous stirring. The high concentration of base is required for the interfacial mechanism.
-
Reaction: Stir vigorously at 0°C for 4–12 hours. The catalyst transports the enolate from the interface into the chiral pocket of the organic phase, where it reacts with the electrophile.
-
Quench & Isolation: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the quaternary (1R)-product.
Validation (QC):
-
Chiral HPLC: Use a Chiralcel OD-H column to determine Enantiomeric Excess (ee).
-
NMR: Verify the disappearance of the C1 proton (triplet at ~3.5 ppm) and appearance of the alkyl group signals.
Part 3: Reactivity & Performance Comparison
This section compares the 5-membered (Cyclopentane) and 6-membered (Cyclohexane) analogs quantitatively.[1]
Physicochemical Properties
| Property | 2-Oxocyclopentane-1-carbonitrile | 2-Oxocyclohexane-1-carbonitrile | Implication |
| pKa ( | ~9.5 | ~10.5 | 5-ring is slightly more acidic; easier to deprotonate. |
| Enol Content ( | Moderate (~15-30%) | High (~40-60%) | 6-ring enol is thermodynamically more stable. |
| Nucleophilic Attack | Fast ( | Slow ( | 5-ring carbonyl is much more electrophilic. |
| Alkylation Selectivity | High (Rigid Envelope) | Moderate (Flexible Chair) | 5-ring offers better stereocontrol in asymmetric synthesis. |
Scaffold Hopping in Drug Design
Switching between these two rings is a common "Scaffold Hopping" strategy to optimize binding affinity and metabolic stability.
-
Vector Alignment: The angle between the carbonyl and the nitrile substituents differs by ~15° between the two rings.
-
5-Ring: Substituents are more "splayed" (wider angle) in the envelope form.
-
6-Ring: Substituents are more parallel (axial/equatorial dynamics).
-
-
Metabolic Liability:
-
The 5-ring is generally more resistant to oxidative metabolism (P450) at the ring carbons compared to the 6-ring, which has more accessible methylene groups.
-
Part 4: Experimental Workflow Visualization
The following diagram outlines the decision process for selecting between the 5-ring and 6-ring analog based on project requirements.
Caption: Decision tree for scaffold selection based on structural rigidity and reactivity requirements.
References
-
PubChem. (2025). 2-Oxocyclopentane-1-carbonitrile (Compound Summary). National Library of Medicine. [Link]
-
Master Organic Chemistry. (2026). pKa Table and Acidity Trends in Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2015). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition. Chemical Communications.[2] [Link]
Sources
Decoding 2-Oxocyclopentane-1-carbonitrile: A Comparative Guide to its Infrared Spectral Signatures
For the modern researcher and drug development professional, a precise understanding of a molecule's structural components is paramount. Infrared (IR) spectroscopy offers a rapid and powerful method for identifying functional groups, the reactive centers of a molecule. This guide provides an in-depth analysis of the expected IR absorption peaks for 2-oxocyclopentane-1-carbonitrile, a molecule featuring a cyclic ketone and an α-substituted nitrile. By comparing its anticipated spectral features with those of related, well-characterized compounds, we can build a clear and predictive picture of its vibrational landscape.
At the core of this analysis are two key functional groups: the carbonyl (C=O) of the cyclopentanone ring and the nitrile (C≡N) group. Their respective stretching vibrations are highly characteristic and serve as reliable diagnostic markers. However, their precise location (wavenumber) in the IR spectrum is subtly influenced by the molecule's unique structural environment.
The Carbonyl Stretch: The Influence of Ring Strain and Inductive Effects
The carbonyl stretch is one of the most intense and readily identifiable absorptions in an IR spectrum.[1][2][3] For a typical saturated acyclic ketone, this peak appears around 1715 cm⁻¹.[4] However, the five-membered ring of 2-oxocyclopentane-1-carbonitrile introduces significant angle strain. To accommodate the bond angles of the ring, the C-C(=O)-C bonds are compressed from the ideal 120° of an sp² hybridized carbon. This strain leads to an increase in the s-character of the C=O bond, strengthening it and shifting its stretching frequency to a higher wavenumber.[5] For instance, the C=O stretch of cyclopentanone is observed at approximately 1747 cm⁻¹.[6]
Furthermore, the presence of the electron-withdrawing nitrile group at the adjacent (α) position exerts a strong inductive effect. This effect pulls electron density away from the carbonyl carbon, further strengthening the C=O bond and causing an additional shift to a higher frequency.
The Nitrile Stretch: A Sharp and Unmistakable Signal
The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp and intense absorption peak in a relatively uncongested region of the IR spectrum, making it an excellent diagnostic tool.[7] For saturated aliphatic nitriles, the C≡N stretching vibration typically occurs in the 2260-2240 cm⁻¹ range.[4][8] The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.
Comparative Analysis: Predicting the Spectrum
By comparing 2-oxocyclopentane-1-carbonitrile with reference compounds, we can predict the approximate locations of its key IR peaks.
| Functional Group | Reference Compound | Typical Wavenumber (cm⁻¹) | Expected Wavenumber for 2-Oxocyclopentane-1-carbonitrile (cm⁻¹) | Influencing Factors |
| Ketone (C=O) | Cyclopentanone | ~1747[6] | ~1755 - 1770 | Ring Strain: Increases frequency from a standard ketone. Inductive Effect: The α-nitrile group is electron-withdrawing, further increasing the frequency. |
| Nitrile (C≡N) | Aliphatic Nitriles | 2260 - 2240[4][8] | ~2250 | The electronic environment is similar to a standard saturated nitrile. |
| C-H (sp³) | Alkanes | 2960 - 2850 | ~2960 - 2850 | Stretching of C-H bonds on the cyclopentane ring. |
This comparative analysis suggests that the most characteristic peaks for 2-oxocyclopentane-1-carbonitrile will be a strong C=O stretch at a higher frequency than cyclopentanone, likely in the 1755-1770 cm⁻¹ range, and a sharp, intense C≡N stretch around 2250 cm⁻¹.
Experimental Protocol: Acquiring an IR Spectrum
The following is a generalized, step-by-step methodology for obtaining a high-quality IR spectrum of a solid sample like 2-oxocyclopentane-1-carbonitrile using the KBr pellet method.
Objective: To obtain a transmission IR spectrum of solid 2-oxocyclopentane-1-carbonitrile.
Materials:
-
2-Oxocyclopentane-1-carbonitrile
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with anvil and collar
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of KBr (approx. 100-200 mg) in an agate mortar. Grind it to a fine powder.
-
Add a small amount of 2-oxocyclopentane-1-carbonitrile (approx. 1-2 mg) to the KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the collar of the pellet press.
-
Place the anvil on top and insert the assembly into the press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a translucent or transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers of the absorption peaks.
-
Compare the observed peak positions with the predicted values and reference spectra to confirm the identity and purity of the sample.
-
Workflow for IR Spectral Analysis
The logical process for analyzing the IR spectrum of 2-oxocyclopentane-1-carbonitrile can be visualized as follows:
Caption: Workflow for the IR spectral analysis of 2-oxocyclopentane-1-carbonitrile.
Conclusion
The infrared spectrum of 2-oxocyclopentane-1-carbonitrile is dominated by two strong, characteristic peaks arising from the carbonyl and nitrile functional groups. By understanding the electronic and structural factors that influence their vibrational frequencies, namely ring strain and inductive effects, we can accurately predict their positions. The C=O stretch is expected to be shifted to a higher wavenumber (around 1755-1770 cm⁻¹) compared to a simple acyclic ketone, while the C≡N stretch should appear in its typical region (around 2250 cm⁻¹). This predictive and comparative approach, grounded in the fundamental principles of vibrational spectroscopy, provides researchers with a powerful tool for the rapid and confident identification of this and other complex organic molecules.
References
-
LookChem. (n.d.). 2-Oxocyclopentanecarbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxocyclopentane-1-carbonitrile. Retrieved from [Link]
-
LibreTexts. (2020, September 17). 4.4: Infrared spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). cyclopentanecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.
-
PubChem. (n.d.). (1S)-2-oxocyclopentane-1-carbonitrile. Retrieved from [Link]
-
King's Centre for Visualization in Science. (n.d.). Cyclopentanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational analysis (a) Cyclopentanone (1). Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopentene-1-carbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopentene-1-carbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Spectroscopy Online. (2025, December 16). The Big Review VII: More Carbonyl Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentanone, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentanone, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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- 5. scribd.com [scribd.com]
- 6. applets.kcvs.ca [applets.kcvs.ca]
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- 8. compoundchem.com [compoundchem.com]
Publish Comparison Guide: Determination of Absolute Configuration for 2-Cyanocyclopentanone Derivatives
Executive Summary & Strategic Context
Topic: Absolute Configuration Determination of 2-Cyanocyclopentanone Derivatives Target Audience: Medicinal Chemists, Structural Biologists, Process Chemists.
The 2-cyanocyclopentanone motif represents a critical quaternary stereocenter found in bioactive terpenes, steroid intermediates, and covalent enzyme inhibitors. However, the structural flexibility of the five-membered ring and the electronic nature of the nitrile group make stereochemical assignment non-trivial. This guide moves beyond basic textbook definitions to evaluate the causality, reliability, and experimental burden of the four primary analytical workflows: X-ray Crystallography, Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and NMR derivatization.
Critical Analysis of Methodologies
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The "Gold Standard" Anchor SC-XRD utilizing anomalous dispersion is the only method that provides a direct image of the absolute configuration without reliance on chiroptical models or reference standards.
-
Mechanism: Relies on the resonant scattering (anomalous dispersion) of X-rays by heavy atoms within the lattice. For 2-cyanocyclopentanones, which often lack heavy atoms (C, H, N, O only), the "light atom" problem arises.
-
The "Light Atom" Solution: Modern Cu-K
or Mo-K sources with high-redundancy data collection can determine the Flack parameter even for light-atom structures. Alternatively, co-crystallization with a heavy-atom chaperone or derivatization (e.g., forming a crystalline hydrazone with a brominated reagent) is a validated workaround. -
Pros: Unambiguous; defines conformation and configuration simultaneously.
-
Cons: Requires single crystals (often the bottleneck); destructive to the specific crystal used; solid-state conformation may differ from bioactive solution conformation.
Method B: Electronic Circular Dichroism (ECD) & TD-DFT
The Solution-Phase Workhorse
ECD measures the differential absorption of left- and right-circularly polarized light, primarily probing the
-
The "Octant Rule" Limitation: While the classic Octant Rule works well for rigid cyclohexanones, 2-cyanocyclopentanones exist in a dynamic equilibrium of "envelope" conformations. The sign of the Cotton effect (CE) depends heavily on whether the
-cyano group occupies a pseudo-axial or pseudo-equatorial position. -
Modern Standard (E-E-A-T): Do not rely solely on empirical sector rules for 5-membered rings. The industry standard is now Boltzmann-weighted TD-DFT simulation . You must calculate the ECD spectra for all low-energy conformers and average them based on their Boltzmann distribution to compare with experimental data.
-
Pros: Rapid; requires minimal sample (<1 mg); non-destructive; solution-state relevance.
-
Cons: Requires accurate computational modeling; sensitive to solvent effects.
Method C: Vibrational Circular Dichroism (VCD)
The Structural Fingerprint
VCD extends chiroptical analysis into the infrared region.[1][2] It is particularly powerful for 2-cyanocyclopentanones because it probes two distinct, isolated vectors: the Carbonyl (
-
Mechanism: VCD signals arise from the coupling of electric and magnetic dipole moments during vibrational excitation. The
stretch is often located in a "silent" region of the spectrum, free from overlap, making it a pristine probe for chirality at the quaternary center. -
Pros: No heavy atoms or UV chromophores required; rich structural data (conformation specific);
signal is highly diagnostic. -
Cons: Lower sensitivity (requires ~5-10 mg at high concentration); longer acquisition times (1-4 hours).
Method D: NMR via Chiral Derivatization (Mosher's Method)
The Chemical Correlation Backup Since the ketone itself cannot be easily derivatized with chiral shift reagents to assign the quaternary center directly, this method typically involves reducing the ketone to an alcohol.
-
Workflow: Reduction of 2-cyanocyclopentanone
2-cyanocyclopentanol Esterification with - and -MTPA (Mosher's acid). -
Analysis: Analysis of
values in ¹H NMR. -
Risk: The reduction creates a new stereocenter. You must determine the relative diastereoselectivity of the reduction first (cis vs. trans alcohol) before the Mosher analysis can assign the absolute configuration of the original quaternary center.
-
Pros: Accessible instrumentation; no crystals or computational modeling needed.
-
Cons: Chemical modification required (destructive); risk of racemization during reduction; indirect.
Comparative Data Summary
| Feature | SC-XRD | ECD (with TD-DFT) | VCD | NMR (Mosher) |
| Certainty | Absolute (100%) | High (>95%) | High (>95%) | Moderate (Indirect) |
| Sample State | Single Crystal | Solution | Solution (Conc.) | Solution |
| Sample Amt. | Single crystal | 0.1 – 0.5 mg | 5 – 10 mg | 5 – 10 mg (consumed) |
| Time to Result | Days (crystallization) | Hours | Hours | Days (synthesis) |
| Key Probe | Anomalous Dispersion | |||
| Primary Risk | No crystallization | Conformational averaging | Low signal intensity | Stereochemical leakage |
Detailed Experimental Protocols
Protocol 1: ECD with TD-DFT Validation
This is the recommended first-line approach for drug discovery teams.
Step 1: Experimental Acquisition
-
Sample Prep: Dissolve 0.2 mg of the 2-cyanocyclopentanone derivative in 400
L of spectroscopic grade Acetonitrile or Methanol. -
Cell: Use a 0.1 cm or 0.05 cm path-length quartz cuvette.
-
Parameters: Scan range 190–400 nm; Bandwidth 1 nm; Scan speed 50 nm/min; Accumulations: 10.
-
Baseline: Subtract solvent blank.
Step 2: Computational Modeling (In Silico)
-
Conformational Search: Use MMFF94 or OPLS3 force fields to generate conformers within a 5 kcal/mol energy window. Note: 2-cyanocyclopentanones usually adopt an envelope conformation.
-
Geometry Optimization: Optimize low-energy conformers using DFT (e.g., B3LYP/6-31G(d)) including a solvent model (PCM/SMD) matching the experiment.
-
Frequency Calculation: Verify minima (no imaginary frequencies).
-
TD-DFT: Calculate excited states (n=30) using a functional with long-range correction (e.g., CAM-B3LYP or
B97X-D) and a larger basis set (e.g., def2-TZVP). -
Comparison: Boltzmann-weight the calculated spectra and overlay with experimental data. A "mirror image" match indicates the opposite enantiomer.
Protocol 2: X-Ray Crystallography (Light Atom)
Required for IND-enabling data packages.
-
Crystal Growth: Attempt slow evaporation using a binary solvent system (e.g., Hexane/EtOAc or Et2O/Pentane). If the molecule is an oil, synthesize the 2,4-dinitrophenylhydrazone (DNP) derivative. The heavy nitro groups and planar system facilitate crystallization and increase the anomalous signal.
-
Data Collection: Mount crystal at 100 K. Collect data using Cu-K
radiation (better for light atoms than Mo). -
Refinement: Refine the structure using SHELXL.
-
Validation: Check the Flack Parameter (x) .
-
(with
): Correct absolute configuration. - : Inverted configuration (structure is the enantiomer).
- : Racemic twin or ambiguous.
-
(with
Decision Logic & Visualization
The following diagram illustrates the decision matrix for selecting the appropriate method based on sample physical properties and available resources.
Caption: Decision tree for assigning absolute configuration of 2-cyanocyclopentanones based on physical state and sample availability.
Mechanism of the Octant Rule (Visualized)
While TD-DFT is preferred, understanding the sector rule is crucial for quick qualitative checks.
Caption: Simplified logic of the Octant Rule. For 5-membered rings, ring puckering (envelope) dictates the sector occupancy of the 2-cyano group.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Circular Dichroism (VCD) Spectroscopy.[1][3][4] Chirality, 20(5), 643-663. Link
-
Lightner, D. A., & Gurst, J. E. (2000). Organic Conformational Analysis and Stereochemistry from Circular Dichroism Spectroscopy. Wiley-VCH. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
-
Polavarapu, P. L. (2007). Renaissance in Chiroptical Methods for Determination of Absolute Configuration. The Chemical Record, 7(2), 125-136. Link
Sources
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the GC-MS Analysis of 2-Oxocyclopentane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification of intermediates and impurities is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, providing high-resolution separation and detailed structural information through fragmentation analysis. This guide offers an in-depth exploration of the theoretical electron ionization (EI) fragmentation pattern of 2-oxocyclopentane-1-carbonitrile, a versatile heterocyclic building block.
Due to the absence of a publicly available, experimentally derived mass spectrum for 2-oxocyclopentane-1-carbonitrile, this guide establishes a robust analytical framework based on established fragmentation principles of its core functional groups. By comparing its predicted fragmentation to that of structurally related analogs—cyclopentanone and acyclic β-ketonitriles—we provide a predictive roadmap for its identification and differentiation in complex mixtures.
The Subject Analyte: 2-Oxocyclopentane-1-carbonitrile
2-Oxocyclopentane-1-carbonitrile (C₆H₇NO, Mol. Wt.: 109.13 g/mol ) is a bifunctional molecule incorporating a five-membered ketone ring and a nitrile group on the adjacent carbon.[1][2] This structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.[3] Understanding its behavior under GC-MS analysis is crucial for reaction monitoring, purity assessment, and metabolite identification.
Predicted GC-MS Fragmentation Pattern of 2-Oxocyclopentane-1-carbonitrile
The fragmentation of 2-oxocyclopentane-1-carbonitrile under electron ionization (EI) is predicted to be driven by the presence of the carbonyl and nitrile groups, and the inherent strain of the cyclopentane ring. The initial event is the removal of an electron to form the molecular ion (M•⁺) at m/z 109. The subsequent fragmentation pathways are likely dominated by α-cleavage, a characteristic fragmentation of ketones, and rearrangements influenced by the nitrile group.[4][5]
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The bond between C1 and C2, adjacent to the carbonyl group, is a primary site for cleavage. This can lead to the opening of the cyclopentane ring.
-
Loss of CO (Carbon Monoxide): Following ring opening, the loss of a neutral CO molecule (28 Da) is a common fragmentation pathway for cyclic ketones, which would lead to a fragment ion at m/z 81.[6]
-
Loss of HCN (Hydrogen Cyanide): The nitrile group can be eliminated as a neutral HCN molecule (27 Da), resulting in a fragment ion at m/z 82.
-
Loss of C₂H₄ (Ethene): Cleavage of the ring can also lead to the loss of ethene (28 Da), a common fragmentation for five-membered rings, potentially leading to a fragment at m/z 81.[7]
-
Rearrangements involving Keto-Enol Tautomerism: Research on β-ketonitriles suggests that keto-enol tautomerism can occur in the gas phase within the mass spectrometer.[3] This can lead to different fragmentation patterns for the keto and enol forms, providing a more complex but also more informative spectrum.
The following diagram illustrates the principal predicted fragmentation pathways for 2-oxocyclopentane-1-carbonitrile.
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- 2. 2-Oxocyclopentane-1-carbonitrile | CAS 2941-29-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
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A Comparative Guide to Validating the Enantiomeric Purity of (1R)-2-Oxocyclopentane-1-carbonitrile
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the rigorous validation of enantiomeric purity is a critical, non-negotiable step in the quality control and regulatory approval of chiral drug candidates and intermediates. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of (1R)-2-oxocyclopentane-1-carbonitrile, a key chiral building block. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
(1R)-2-oxocyclopentane-1-carbonitrile possesses a stereogenic center at the carbon bearing the nitrile group. The accurate determination of the ratio of the (1R) to the (1S) enantiomer is the primary objective of the methods discussed herein.
Principle Chromatographic Methods for Enantiomeric Separation
Chromatographic techniques are the cornerstone of enantiomeric purity analysis due to their high resolution and sensitivity.[3] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for enantiomeric separations in the pharmaceutical industry.[3] Its versatility and robustness make it the gold standard.
Mechanism of Separation: The separation is achieved by passing a solution of the enantiomeric mixture through a column packed with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy results in different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC for (1R)-2-oxocyclopentane-1-carbonitrile
-
Column Selection: The choice of CSP is critical and often empirical. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a common starting point due to their broad applicability.[4] For (1R)-2-oxocyclopentane-1-carbonitrile, a column like a Chiralcel® OD-H or Chiralpak® AD is a logical first choice.
-
Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like 2-propanol or ethanol, is often effective for polysaccharide-based CSPs.[4]
-
Method Scouting: A screening approach is often employed to find the optimal mobile phase composition and column.[2][4] This involves systematically testing different mobile phases and columns.
-
Sample Preparation: Dissolve a precisely weighed amount of the (1R)-2-oxocyclopentane-1-carbonitrile sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[6]
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~210 nm for the nitrile or carbonyl group).
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
-
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds.[7] Given that 2-oxocyclopentane-1-carbonitrile is a relatively small molecule, GC is a viable alternative to HPLC.
Mechanism of Separation: Similar to HPLC, chiral GC utilizes a column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in GC.[7][8] The differential partitioning of the enantiomers between the carrier gas (mobile phase) and the chiral stationary phase leads to their separation.
Experimental Protocol: Chiral GC for (1R)-2-oxocyclopentane-1-carbonitrile
-
Column Selection: A capillary column coated with a derivatized cyclodextrin, such as a Betadex™ or Gammadex™ phase, would be a suitable choice.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is often employed to optimize the separation and analysis time. For example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 180 °C).
-
Sample Preparation: The sample is typically dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a low concentration.
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
The separated enantiomers are detected by a flame ionization detector (FID) or a mass spectrometer (MS).
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
-
Spectroscopic and Other Methods
While chromatographic methods are the most common for determining enantiomeric excess, spectroscopic and other techniques can provide complementary or, in some cases, primary validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers in situ.[9][10][11]
Mechanism: This is achieved by adding a chiral solvating agent or a chiral lanthanide shift reagent to the NMR sample.[12] These reagents form diastereomeric complexes with the enantiomers, which have different NMR spectra. The non-equivalence of the chemical shifts for specific protons or carbons allows for the integration of the signals corresponding to each enantiomer.
Experimental Protocol:
-
Acquire a standard proton or carbon-13 NMR spectrum of the sample in an achiral solvent (e.g., CDCl3).
-
Add a small amount of a chiral shift reagent (e.g., Eu(hfc)3) or a chiral solvating agent to the NMR tube.
-
Acquire a series of spectra with increasing concentrations of the chiral reagent until baseline separation of key signals for the two enantiomers is observed.
-
Integrate the corresponding signals to determine the enantiomeric ratio.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13][14][15] It is a powerful technique for determining the absolute configuration of a molecule and can also be used to assess enantiomeric purity.[1][16]
Mechanism: Enantiomers have VCD spectra that are equal in magnitude but opposite in sign.[13][14] By comparing the experimental VCD spectrum of a sample to the theoretically calculated spectrum for one of the enantiomers, the absolute configuration and an indication of enantiomeric purity can be obtained.[1]
Optical Rotation
Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution.[17][18] While historically significant, it is now generally considered an unreliable method for accurately determining enantiomeric excess.[19]
Limitations: The specific rotation of a pure enantiomer must be known, and the observed rotation can be influenced by concentration, solvent, temperature, and the presence of impurities.[19][20] However, it can still be a useful qualitative check.
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents | Vibrational Circular Dichroism (VCD) | Optical Rotation |
| Principle | Differential interaction with a chiral stationary phase | Differential partitioning with a chiral stationary phase | Formation of diastereomeric complexes | Differential absorption of circularly polarized IR light | Rotation of plane-polarized light |
| Primary Use | Quantitative determination of enantiomeric excess | Quantitative determination of enantiomeric excess for volatile compounds | Quantitative determination of enantiomeric excess | Determination of absolute configuration; qualitative purity | Qualitative check of chirality |
| Advantages | High resolution, high sensitivity, wide applicability, robust | High resolution, high sensitivity for volatile compounds | Direct observation of enantiomers, no separation needed | Provides absolute configuration, no chiral reference needed | Simple, rapid |
| Disadvantages | Requires method development, expensive columns | Limited to volatile and thermally stable compounds | Can be complex to interpret, requires chiral reagents | Requires specialized equipment and computational analysis | Unreliable for accurate quantification, sensitive to conditions |
| Sample Throughput | Moderate to High | High | Low to Moderate | Low | High |
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine and accurate validation of the enantiomeric purity of (1R)-2-oxocyclopentane-1-carbonitrile, Chiral High-Performance Liquid Chromatography (HPLC) stands out as the most robust and reliable method. Its high resolving power, sensitivity, and established protocols make it the industry standard. Chiral Gas Chromatography (GC) serves as an excellent alternative, particularly for high-throughput screening, provided the compound's volatility and thermal stability are suitable.
NMR with chiral shift reagents and Vibrational Circular Dichroism (VCD) are powerful complementary techniques. NMR provides direct spectroscopic evidence of the enantiomeric ratio, while VCD offers the definitive determination of the absolute configuration. While optical rotation can provide a quick qualitative check, it should not be relied upon for accurate quantitative determination of enantiomeric excess. A multi-faceted approach, employing a primary chromatographic method and a confirmatory spectroscopic technique, will provide the most comprehensive and trustworthy validation of the enantiomeric purity of (1R)-2-oxocyclopentane-1-carbonitrile.
References
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, April 12). Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
-
Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
-
PubMed. (2011, July 15). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). 4.7. Optical Rotation – Introduction to Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2011, July). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF. Retrieved from [Link]
-
Scribd. (n.d.). NMR Techniques for Enantiomeric Purity | PDF | Space | Chemical Compounds. Retrieved from [Link]
-
Scilit. (2011, June 30). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 21). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Retrieved from [Link]
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 19.4: Enantiomeric Purity. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 12). 1.4: Chiral Gas Chromatography. Retrieved from [Link]
-
Brightspec. (n.d.). Chiral Analysis for Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). (1S)-2-oxocyclopentane-1-carbonitrile | C6H7NO | CID 6994953. Retrieved from [Link]
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comparison of synthetic routes for chiral beta-ketonitriles
In-Depth Comparison of Synthetic Routes for Chiral -Ketonitriles
As a Senior Application Scientist navigating the complex landscape of asymmetric synthesis, I frequently evaluate methodologies for constructing
The fundamental challenge in synthesizing these compounds lies in controlling the stereochemistry at the highly labile
This guide objectively compares the three most robust synthetic routes available to modern researchers, detailing the causality behind the chemistry and providing self-validating experimental protocols.
Route 1: Chiral Auxiliary-Mediated Electrophilic Cyanation (Boron Enolates)
The Causality & Logic:
To achieve high enantioselectivity during electrophilic cyanation, the enolate geometry and facial shielding must be rigidly controlled. Boron enolates are uniquely suited for this because the short B-O bond creates a highly organized, tight transition state. By reacting an
Fig 1: Mechanistic workflow for the electrophilic cyanation of chiral boron enolates.
Step-by-Step Protocol
-
Enolate Formation: In a flame-dried flask under argon, dissolve the
-unsaturated ketone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a solution of (1.2 equiv) dropwise. Stir for 2 hours to ensure complete hydroboration and enolate formation. -
Electrophilic Cyanation: To the cold enolate solution, add TsCN (1.5 equiv) dissolved in THF dropwise. Maintain the temperature at -78 °C for 4 hours.
-
Oxidative Workup: Quench the reaction with pH 7 phosphate buffer, followed by the careful addition of 30%
to oxidize the boron byproducts. Extract with ethyl acetate. -
Self-Validation Check: Monitor the enolate formation via
NMR. The disappearance of the B-H signal and the appearance of the distinct boron enolate resonance ( 50 ppm) validates the first step before TsCN addition.
Route 2: Catalytic Asymmetric Phase-Transfer Cyanation
The Causality & Logic:
While chiral auxiliaries are reliable, they require stoichiometric amounts of chiral material. A more modern, atom-economical approach utilizes Phase-Transfer Catalysis (PTC) combined with hypervalent iodine reagents. Cyano benziodoxole acts as a highly reactive, electrophilic
Fig 2: Catalytic cycle of PTC-mediated hypervalent iodine cyanation.
Step-by-Step Protocol
-
System Initialization: In a reaction vial, combine the
-keto ester (1.0 equiv), chiral cinchona alkaloid PTC (5 mol%), and finely ground (1.2 equiv) in anhydrous toluene. Stir at room temperature for 15 minutes to generate the chiral ion pair. -
Cyanation: Cool the mixture to -20 °C. Add cyano benziodoxole (1.2 equiv) in one portion.
-
Isolation: Stir vigorously until the solid hypervalent iodine reagent is fully consumed (typically 12-24 hours). Filter the mixture through a short pad of Celite to remove inorganic salts and the iodobenzene byproduct, then concentrate under reduced pressure.
-
Self-Validation Check: The reaction progress can be visually and analytically validated. The suspension will change character as the cyano benziodoxole is consumed. TLC monitoring should confirm the complete disappearance of the UV-active hypervalent iodine spot, preventing premature quenching.
Route 3: Organocatalytic Asymmetric Functionalization of -Ketonitriles
The Causality & Logic:
Instead of installing the cyano group asymmetrically, this route begins with a simple, achiral
Step-by-Step Protocol
-
Reagent Mixing: Dissolve the
-ketonitrile (1.0 equiv) and the electrophile (e.g., N-Boc imine, 1.1 equiv) in a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). -
Catalysis: Add the bifunctional squaramide catalyst (1-5 mol%). Stir the reaction at room temperature.
-
Purification: Once complete, the reaction mixture can often be directly loaded onto a silica gel column, as the metal-free organocatalyst does not require complex aqueous workups.
-
Self-Validation Check: Because the
-proton of the product can still be slightly acidic, background racemization is a risk. Validate the stability of the stereocenter by running chiral HPLC aliquots at 2 hours and 24 hours post-completion to ensure the enantiomeric excess (ee) remains static.
Comparative Data Summary
To guide your route selection, the following table synthesizes the quantitative performance metrics of the three methodologies:
| Metric | Route 1: Boron Enolate Cyanation | Route 2: PTC Hypervalent Iodine | Route 3: Organocatalytic Functionalization |
| Stereocontrol Mechanism | Stoichiometric Chiral Auxiliary | Catalytic Chiral Ion Pair | Bifunctional H-Bonding Catalysis |
| Typical Yield Range | 70% - 88% | 80% - 95% | 75% - 99% |
| Enantiomeric Excess (ee) | 85% - 96% | 90% - 99% | 88% - 99% |
| Atom Economy | Low (Requires stoichiometric | Moderate (Generates iodobenzene waste) | High (Addition reactions are 100% atom economical) |
| Best Application | Synthesis of tertiary | Construction of quaternary | Complex cascade/domino reactions for heterocycles |
| Operational Limits | Strict anhydrous/anaerobic conditions | Hypervalent iodine reagents can be shock/heat sensitive | Limited to highly reactive electrophiles |
References
-
Nagata, T., Tamaki, A., Kiyokawa, K., Tsutsumi, R., Yamanaka, M., & Minakata, S. (2018). Enantioselective Electrophilic Cyanation of Boron Enolates: Scope and Mechanistic Studies. Chemistry—A European Journal, 24(64), 17027-17032. URL:[Link]
-
Shen, H., Li, J., Liu, Q., & Xiong, Y. (2015). An Umpolung Strategy for Synthesis of beta-Ketonitriles through Hypervalent Iodine-Promoted Cyanation of Silyl Enol Ethers. The Journal of Organic Chemistry, 80(14), 7212-7218. URL:[Link]
-
Shen, H., et al. (2013). The Direct Electrophilic Cyanation of β-Keto Esters and Amides with Cyano Benziodoxole. Organic Letters, 15(14), 365-368. URL:[Link]
-
ResearchGate / Royal Society of Chemistry. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. URL:[Link](Note: URL generalized to RSC landing based on grounding data).
Safety Operating Guide
(1R)-2-oxocyclopentane-1-carbonitrile proper disposal procedures
As a Senior Application Scientist, I recognize that for researchers and drug development professionals, operational excellence extends beyond the synthesis bench; it encompasses the entire lifecycle of a chemical, including its safe handling and ultimate disposal.
When working with functionalized cyclic intermediates such as (1R)-2-oxocyclopentane-1-carbonitrile (often handled and referenced via its racemate, CAS 2941-29-9), the presence of both a ketone and a nitrile functional group dictates strict operational boundaries[1][2].
Below is the comprehensive operational and logistical plan for the safe handling, spill response, and disposal of this compound.
Chemical Profile and Hazard Assessment
Understanding the physical properties and hazard profile of a compound is the first step in designing a self-validating safety system. (1R)-2-oxocyclopentane-1-carbonitrile is a liquid at room temperature and presents multiple exposure hazards[1][2].
Table 1: Quantitative Data and Hazard Summary
| Property / Hazard | Value / Description |
| CAS Number | 2941-29-9 (Racemate)[1][2] |
| Physical State | Liquid[2] |
| Density | ~1.1 g/cm³[1] |
| Boiling Point | ~258 °C[1] |
| Flash Point | ~110 °C[1] |
| Hazard Statements | H302, H315, H319, H332, H335 (Harmful if swallowed/inhaled, Irritant)[2] |
| Incompatibilities | Strong oxidizing agents[1] |
| Combustion Byproducts | Carbon monoxide, nitrogen oxides; potential for hydrogen cyanide (HCN) under extreme thermal decomposition[1] |
Expertise & Experience: The primary risk vector for this compound is inhalation and skin absorption[1]. Because the nitrile group can behave similarly to a cyanide upon systemic absorption or extreme thermal decomposition, all handling must be strictly confined to a certified chemical fume hood[1].
Operational Logistics: PPE and Engineering Controls
Every procedure must integrate verification steps to ensure trustworthiness. Before initiating any workflow involving this compound, validate the following controls:
-
Engineering Controls: Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm)[1].
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or specialized nitrile). Causality: Standard latex provides insufficient barrier protection against organic ketones and nitriles[1].
-
Eye Protection: Splash-proof safety goggles are mandatory[1].
-
Body: A fully buttoned, flame-resistant laboratory coat and closed-toe footwear[1].
-
Step-by-Step Methodologies for Waste Disposal and Spill Response
Causality & Trustworthiness: In professional laboratory settings, organic nitriles should never be chemically treated or neutralized in-house (e.g., via acid/base hydrolysis or oxidation) as a means of disposal. Ad-hoc chemical treatments can trigger exothermic runaways or violently release toxic gases, including hydrogen cyanide (HCN) or ammonia. The only safe, self-validating system is proper segregation and collection for a licensed Environmental Health and Safety (EHS) contractor[1][3].
Protocol A: Routine Waste Segregation and Collection
-
Classification: Designate the waste stream strictly as "Non-Halogenated Organic Waste" (unless the experimental assay introduced halogenated solvents).
-
Container Verification: Inspect a High-Density Polyethylene (HDPE) or glass waste carboy for integrity. Ensure it contains no incompatible residues (e.g., strong oxidizers)[1].
-
Transfer: Working inside the fume hood, carefully funnel the (1R)-2-oxocyclopentane-1-carbonitrile waste into the container.
-
Labeling: Immediately affix a hazardous waste tag. Explicitly list "2-oxocyclopentanecarbonitrile" and its approximate percentage in the mixture.
-
Storage: Seal the container and transfer it to your laboratory's Satellite Accumulation Area (SAA). Place the container inside secondary containment to capture any potential leaks[1].
-
Logistical Handoff: Contact your institutional EHS department or a licensed professional waste disposal service to arrange for special waste pickup in accordance with regional regulations[1][3].
Protocol B: Small Spill Containment and Clean-Up
-
Evacuation & Assessment: Alert nearby personnel. If the spill is outside a fume hood, evacuate the immediate area and assess if EHS intervention is required.
-
Containment: Don fresh PPE. Surround the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial chemical spill pads)[1]. Causality: Do not use combustible materials like sawdust, as they can react with organic residues.
-
Collection: Use a non-sparking tool to sweep the saturated absorbent into a compatible, sealable solid waste container.
-
Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water. Collect all rinsate and contaminated cleaning materials as hazardous waste[1].
Visualizing the Disposal Workflow
Standard workflow for the safe segregation and disposal of organic nitrile waste.
References
-
Chemsrc. "2-Oxocyclopentanecarbonitrile | CAS#:2941-29-9 | Chemsrc". Available at:[Link]
-
Chemcia Scientific. "MATERIAL SAFETY DATA SHEET - 2-Oxocyclopentane-1-carbonitrile". Available at: [Link]
Sources
Navigating the Handling of (1R)-2-oxocyclopentane-1-carbonitrile: A Guide to Safe Laboratory Practices
For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. (1R)-2-oxocyclopentane-1-carbonitrile, a chiral molecule with potential applications in organic synthesis, requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe handling of this compound.
Understanding the Hazard: A Tale of Two Functional Groups
The toxicological profile of (1R)-2-oxocyclopentane-1-carbonitrile is not extensively documented. However, a critical analysis of its structure—a cyclopentanone ring bearing a nitrile group—allows for a robust assessment of its potential hazards. The primary concerns stem from the nitrile functional group (-C≡N) and the ketone.
-
The Nitrile Moiety: Organic nitriles can be toxic, with the potential to release cyanide in vivo. Cyanide is a potent cellular poison that inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain, thereby disrupting cellular respiration.[1] Exposure to even small amounts of cyanide-releasing compounds can lead to symptoms ranging from weakness and headache to rapid breathing, nausea, and in severe cases, death.[1][2] Furthermore, inorganic cyanides can react with moisture and acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1]
-
The Ketone Moiety: While the cyclopentanone ring itself is of lower toxicological concern, the presence of the ketone functional group influences the selection of appropriate PPE, particularly gloves. Ketones can degrade certain types of glove materials, compromising their protective barrier.[3][4]
Given these potential hazards, a cautious and well-documented approach to handling (1R)-2-oxocyclopentane-1-carbonitrile is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It requires a careful consideration of the specific chemical properties of the substance being handled.
Hand Protection: A Critical Choice
While nitrile gloves are a common staple in many laboratories, they may not be the optimal choice for prolonged or direct contact with (1R)-2-oxocyclopentane-1-carbonitrile due to its ketone functional group. Nitrile gloves have shown poor resistance to ketones like acetone, which can cause them to deteriorate rapidly.[3][4]
Recommendation:
For incidental splash protection, double-gloving with standard nitrile gloves is a recommended practice.[1][5] However, for tasks involving a higher risk of direct or prolonged contact, consider using gloves made from materials with better resistance to ketones, such as butyl rubber.[6][7] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation information.[8][9]
| Glove Material | Resistance to Ketones | General Recommendation |
| Nitrile | Poor to Fair[3][4] | Suitable for short-term splash protection; double-gloving recommended.[1][5] |
| Butyl Rubber | Excellent[6][7] | Recommended for tasks with a high likelihood of direct or prolonged contact. |
| Neoprene | Fair to Good[7][10] | A viable alternative to nitrile for some applications. |
| Latex | Poor | Not recommended due to poor chemical resistance and potential for allergies.[11] |
Body, Eye, and Respiratory Protection
-
Laboratory Coat: A full-length laboratory coat with long sleeves is mandatory to protect against splashes and spills.[1]
-
Eye Protection: Chemical splash goggles are required at all times when handling (1R)-2-oxocyclopentane-1-carbonitrile.[5] In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][12]
-
Respiratory Protection: All handling of (1R)-2-oxocyclopentane-1-carbonitrile, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure.
Designated Work Area
All work with (1R)-2-oxocyclopentane-1-carbonitrile should be performed in a designated area within a laboratory. This area should be clearly marked with signs indicating the presence of a toxic chemical.[5]
Weighing and Solution Preparation
-
Preparation: Before starting, ensure that all necessary PPE is donned correctly and that the chemical fume hood is functioning properly.
-
Weighing: If possible, weigh the solid compound directly within the fume hood. If the balance cannot be placed inside the hood, tare a sealed container, add the compound to the container inside the hood, and then re-weigh the sealed container outside the hood.[1]
-
Dissolution: Add the solvent to the solid compound inside the fume hood.
General Handling
-
Never Work Alone: Always have another person present and aware of the work being conducted.[1][5]
-
Avoid Incompatibilities: Keep acids and strong oxidizing agents away from the designated work area to prevent the potential for hazardous reactions.[5]
-
Maintain Good Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
Emergency Procedures: Preparing for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[13][14] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][13] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[15][16] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
In all cases of exposure, inform emergency responders that the individual has been exposed to a cyanide-containing compound and provide them with the Safety Data Sheet (SDS). [5]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill of (1R)-2-oxocyclopentane-1-carbonitrile.
Disposal Plan: Responsible Waste Management
All materials contaminated with (1R)-2-oxocyclopentane-1-carbonitrile must be treated as hazardous waste.
Waste Segregation and Storage
-
Solid Waste: All contaminated solid waste, including gloves, paper towels, and disposable labware, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13][17]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled, and sealed hazardous waste container.[13][17]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the words "Cyanide-Containing Waste."[5]
Decontamination of Glassware
Glassware that has come into contact with (1R)-2-oxocyclopentane-1-carbonitrile should be decontaminated within a chemical fume hood using the following procedure:
-
Rinse the glassware with a suitable organic solvent to remove the bulk of the residue. Collect this solvent as hazardous liquid waste.
-
Follow with a wash using a freshly prepared 10% bleach solution to oxidize any residual cyanide.[5][13]
-
Finally, wash with detergent and water.
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations. Never dispose of cyanide-containing waste down the drain.[18]
By adhering to these guidelines, researchers can confidently and safely handle (1R)-2-oxocyclopentane-1-carbonitrile, ensuring a secure laboratory environment conducive to scientific advancement.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
